Norflurazon
説明
This compound is a pyridazinone that is pyridazin-3(2H)-one which is substituted at positions 2, 4, and 5 by m-(trifluoromethyl)phenyl, chloro, and methylamino groups, respectively. A pre-emergence herbicide used to control grasses and broad-leafed weeds in a variety of crops. Not approved for use within the European Union. It has a role as a carotenoid biosynthesis inhibitor, a herbicide and an agrochemical. It is a pyridazinone, a member of (trifluoromethyl)benzenes, an organochlorine compound and a secondary amino compound.
This compound is a pyridazinone herbicide used to control grass and broadleaf weeds. This compound inhibits carotenoid synthesis, which causes chlorophyll depletion and inhibition of photosynthesis in plants. This compound has low toxicity if individuals accidentally eat residues, and very low toxicity if it is inhaled or gets on skin.
structure
Structure
3D Structure
特性
IUPAC Name |
4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
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InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3 | |
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InChI Key |
NVGOPFQZYCNLDU-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |
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Molecular Formula |
C12H9ClF3N3O | |
| Record name | NORFLURAZON | |
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DSSTOX Substance ID |
DTXSID8024234 | |
| Record name | Norflurazon | |
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Molecular Weight |
303.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Norflurazon appears as colorless odorless crystals. Non corrosive. Used as an herbicide., White to greyish-brown odorless solid; [HSDB] Colorless odorless solid; [CAMEO] Crystalline solid; [MSDSonline] | |
| Record name | NORFLURAZON | |
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Solubility |
Sparingly soluble in hydrocarbons., Solubility at 25 °C: acetone 50 g/L; ethanol 142 g/L; xylene 2.5 g/L, In water, 33.7 mg/L at 25 °C | |
| Record name | NORFLURAZON | |
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Vapor Pressure |
0.00000003 [mmHg], 2.89X10-8 mm Hg at 25 °C | |
| Record name | Norflurazon | |
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Color/Form |
White to greyish brown, crystalline powder, Crystals from alcohol | |
CAS No. |
27314-13-2 | |
| Record name | NORFLURAZON | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Norflurazon | |
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| Record name | Norflurazon [ANSI:BSI:ISO] | |
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| Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]- | |
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| Record name | NORFLURAZON | |
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Melting Point |
184 °C | |
| Record name | NORFLURAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
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Foundational & Exploratory
Norflurazon's Mechanism of Action as a Carotenoid Biosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norflurazon is a potent pyridazinone herbicide that induces a characteristic bleaching phenotype in susceptible plants. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for photoprotection in photosynthetic organisms. This technical guide provides an in-depth examination of the molecular mechanism by which this compound disrupts this pathway, focusing on its interaction with the key enzyme phytoene (B131915) desaturase (PDS). This document summarizes quantitative inhibition data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Carotenoid Biosynthesis Pathway and its Importance
Carotenoids are a diverse class of isoprenoid pigments synthesized by all photosynthetic organisms, including plants, algae, and cyanobacteria. They play indispensable roles in photosynthesis, acting as accessory light-harvesting pigments and, crucially, as photoprotective agents. By quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS), carotenoids prevent photooxidative damage to the photosynthetic apparatus.[1] The biosynthesis of carotenoids is a multi-step enzymatic pathway, with phytoene desaturase (PDS) being a critical rate-limiting enzyme.
This compound's Molecular Target: Phytoene Desaturase (PDS)
The primary molecular target of this compound is phytoene desaturase (PDS) , an integral membrane-bound flavoenzyme.[2][3] PDS catalyzes the desaturation of the colorless C40 carotenoid precursor, 15-cis-phytoene, introducing two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[2] This reaction is a critical step in the pathway leading to the formation of colored carotenoids.
Mechanism of Inhibition: Competitive Binding at the Plastoquinone (B1678516) Site
This compound acts as a potent and specific inhibitor of PDS. Enzyme kinetic studies have revealed that this compound functions as a competitive inhibitor with respect to the plastoquinone cofactor of PDS.[4][5][6] Plastoquinone is the natural electron acceptor for the desaturation reaction catalyzed by PDS.[2][5] this compound's chemical structure allows it to bind to the plastoquinone-binding site on the PDS enzyme, thereby preventing the binding of plastoquinone and halting the desaturation process.[6][7]
In contrast, the inhibition by this compound is non-competitive with respect to the substrate, phytoene .[5] This indicates that this compound does not bind to the active site where phytoene binds, but rather to the distinct cofactor-binding site.
The crystal structure of Oryza sativa PDS in a complex with this compound has confirmed that the inhibitor binds within a long hydrophobic tunnel, which is proposed to be the binding site for plastoquinone.[7]
Biochemical and Physiological Consequences of PDS Inhibition
The inhibition of PDS by this compound has significant downstream consequences for the plant:
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Accumulation of Phytoene: The blockage of the carotenoid biosynthesis pathway at the PDS step leads to the accumulation of the upstream substrate, phytoene .[5][8][9] Since phytoene is a colorless compound, its accumulation does not impart any color to the plant tissues.
-
Depletion of Colored Carotenoids: The prevention of phytoene desaturation results in a severe deficiency of all downstream colored carotenoids, including ζ-carotene, lycopene, β-carotene, and xanthophylls.[5][9]
-
Photooxidative Damage and Bleaching: In the absence of protective carotenoids, chlorophyll molecules become highly susceptible to photooxidation under light conditions. This leads to the destruction of chlorophyll and the degradation of the photosynthetic apparatus, resulting in the characteristic bleaching or white phenotype of treated tissues.[1][10]
-
Gene Expression Regulation: The disruption of the carotenoid pathway can also lead to feedback regulation of gene expression. For instance, treatment with this compound has been shown to cause an upregulation of the transcripts for phytoene synthase (psy) and phytoene desaturase (pds) in some plant species.[11]
-
Other Physiological Effects: this compound treatment can also impact other physiological processes, such as reducing the levels of the plant hormone abscisic acid (ABA), for which carotenoids are precursors, and affecting the unsaturation of chloroplast lipids.[12][13]
Quantitative Inhibition Data
The inhibitory potency of this compound against PDS has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Organism/Enzyme Source | Value | Reference(s) |
| IC50 | Aphanocapsa (cyanobacterium) | 0.1 µM | [14] |
| Recombinant pepper PDS | ~0.2 µM | [15] | |
| pI50 | Recombinant PDS | 7.5 | [16] |
| Km for Plastoquinone | Gentiana lutea PDS | ~0.23 µM | [4][5] |
| Synechococcus PDS | 0.23 µM | [4][5] | |
| Km for NADP | Synechococcus PDS | 6.6 mM | [4][5] |
IC50: The half maximal inhibitory concentration. pI50: The negative logarithm of the molar concentration that produces a 50% inhibition.
Experimental Protocols
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound on PDS in a cell-free system.
Objective: To measure the enzymatic activity of PDS in the presence and absence of an inhibitor and to determine the IC50 value.
Materials:
-
Purified or recombinant PDS enzyme.[2]
-
Phytoene substrate (typically incorporated into liposomes).[2]
-
Plastoquinone or a suitable analog (e.g., decylplastoquinone, DPQ).[2]
-
Assay buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).[2]
-
This compound stock solution (in a suitable solvent like DMSO or ethanol).
-
Reaction tubes.
-
Incubator or water bath.
-
Organic solvents for extraction (e.g., chloroform (B151607)/methanol 2:1, v/v).[2]
-
HPLC system with a C30 column and a photodiode array (PDA) detector.
Procedure:
-
Liposome Preparation: Prepare liposomes (e.g., from soybean phosphatidylcholine) containing the lipophilic substrate phytoene.[2]
-
Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, liposomes containing phytoene, and the electron acceptor (plastoquinone/DPQ).
-
Inhibitor Addition: Add varying concentrations of this compound (or the test compound) to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified PDS enzyme to the mixture.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) in the dark for a specific time (e.g., 10-30 minutes).[2]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).[2] Vortex and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Collect the lower organic phase containing the carotenoids, dry it under a stream of nitrogen, and redissolve the residue in a small volume of a suitable solvent (e.g., chloroform or acetone) for HPLC analysis.[2]
-
HPLC Analysis: Inject the samples onto a C30 HPLC column and elute with a suitable mobile phase gradient (e.g., methanol/tert-butyl methyl ether).[2] Monitor the eluent at wavelengths specific for phytoene and the desaturation products (e.g., ζ-carotene).
-
Data Analysis: Quantify the amount of product formed in each reaction. Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HPLC Analysis of Carotenoids in this compound-Treated Plant Tissue
This protocol outlines the extraction and analysis of carotenoids from plant tissues treated with this compound to observe the accumulation of phytoene and the depletion of colored carotenoids.
Objective: To qualitatively and quantitatively analyze the carotenoid profile of plant tissues following this compound treatment.
Materials:
-
Plant tissue (e.g., leaves) from control and this compound-treated plants.
-
Mortar and pestle or homogenizer.
-
Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing a small amount of an antioxidant like BHT).[17]
-
Saponification solution (e.g., methanolic KOH) if chlorophyll removal is necessary.
-
Organic solvents for partitioning (e.g., diethyl ether, petroleum ether).[18]
-
Sodium chloride solution.
-
Anhydrous sodium sulfate.
-
Rotary evaporator or nitrogen evaporator.
-
HPLC system with a C30 or C18 column and a PDA detector.[18][19]
Procedure:
-
Tissue Homogenization: Harvest and weigh fresh plant tissue. Homogenize the tissue in the presence of the extraction solvent until a uniform slurry is obtained.
-
Extraction: Continue extracting the pigments until the tissue residue is colorless. This may require multiple rounds of extraction.
-
Saponification (Optional): If high levels of chlorophyll interfere with the analysis, the extract can be saponified to remove chlorophylls. Add methanolic KOH and incubate in the dark.
-
Partitioning: After extraction (and saponification), partition the carotenoids into an immiscible organic solvent like diethyl ether or petroleum ether by adding the solvent and a saline solution to the aqueous extract.
-
Washing and Drying: Wash the organic phase with water to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
Sample Preparation for HPLC: Redissolve the carotenoid residue in a known volume of a suitable injection solvent (e.g., a mixture of mobile phase components).
-
HPLC Analysis: Inject the sample onto the HPLC column. Use a gradient elution program with a mobile phase suitable for separating carotenoids (e.g., methanol/tert-butyl methyl ether/water or acetonitrile/methanol/dichloromethane).[2][17]
-
Detection and Quantification: Monitor the eluting compounds with a PDA detector, recording spectra from ~250-600 nm.[18] Identify peaks based on their retention times and absorption spectra compared to authentic standards. Quantify the compounds by creating a standard curve with known concentrations of standards.
Visualizing the Mechanism and Workflows
Carotenoid Biosynthesis Pathway and this compound's Point of Inhibition
Caption: this compound inhibits PDS, blocking the conversion of phytoene to ζ-carotene.
Experimental Workflow for PDS Inhibition Assay
Caption: Workflow for determining this compound's inhibition of PDS activity.
Logical Pathway from this compound Action to Photobleaching
Caption: The cascade of events from PDS inhibition to visible plant bleaching.
Resistance to this compound
Resistance to this compound in weeds and experimentally selected organisms is often conferred by mutations in the pds gene.[3][20] These mutations typically result in amino acid substitutions in the PDS protein that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.[3] For example, a single point mutation leading to a valine to glycine (B1666218) substitution in the PDS protein of the cyanobacterium Synechococcus PCC7942 was found to confer resistance to this compound.[3]
Conclusion
This compound's efficacy as a bleaching herbicide is a direct result of its specific and potent inhibition of phytoene desaturase. By competitively binding to the plastoquinone cofactor site, it effectively shuts down the carotenoid biosynthesis pathway, leading to the accumulation of phytoene and a lack of photoprotective carotenoids. The resulting photooxidative cascade destroys chlorophyll and the photosynthetic machinery, causing the characteristic bleaching that is lethal to susceptible plants. A thorough understanding of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and for utilizing this compound as a valuable tool in plant physiology and molecular biology research.
References
- 1. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of resistance to the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. A foliar pigment-based bioassay for interrogating chloroplast signalling revealed that carotenoid isomerisation regulates chlorophyll abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound, an inhibitor of carotenogenesis, on abscisic acid and xanthoxin in the caps of gravistimulated maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that this compound affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 18. scielo.br [scielo.br]
- 19. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Norflurazon: Chemical Properties, Mechanism of Action, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Norflurazon (CAS Number: 27314-13-2), a selective, pre-emergent herbicide. The information presented herein covers its chemical structure and identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis.
Chemical Identity and Structure
This compound is a pyridazinone-class herbicide used to control a variety of annual grasses and broadleaf weeds.[1][2][3] Its chemical identity is well-established, and its structure is characterized by a pyridazinone ring substituted with chloro, methylamino, and m-(trifluoromethyl)phenyl groups.[1]
Chemical Structure:
A simplified 2D representation of this compound.
The confirmed Chemical Abstracts Service (CAS) number for this compound is 27314-13-2 .[4][5][6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 27314-13-2 | [4][5][7] |
| Molecular Formula | C₁₂H₉ClF₃N₃O | [4][5][8] |
| Molecular Weight | 303.67 g/mol | [1][4][5] |
| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | [1][9] |
| Synonyms | 4-Chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, SAN 9789, Zorial, Solicam, Evital | [4][6][7][9] |
| Canonical SMILES | CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | [5][10] |
| InChI Key | NVGOPFQZYCNLDU-UHFFFAOYSA-N | [1][6] |
Physicochemical and Toxicological Properties
This compound exists as colorless, odorless crystals under standard conditions.[1] Its properties, such as solubility and vapor pressure, are critical for understanding its environmental fate and behavior.
Table 2: Physicochemical and Toxicological Data for this compound
| Property | Value | Conditions | Source(s) |
| Physical State | Crystalline Solid | Standard | [1][8] |
| Melting Point | ~184 °C | [8] | |
| Water Solubility | 28 - 34 mg/L | 20-25 °C | [8][10] |
| Henry's Law Constant | 3.4 x 10⁻¹⁰ atm·m³/mol | Estimated | [1] |
| Acute Oral Toxicity (LD₅₀) | >9300 mg/kg | Rat | [3][8] |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound's herbicidal activity stems from its role as a potent inhibitor of carotenoid biosynthesis.[1][3][7] Specifically, it targets and blocks the activity of phytoene (B131915) desaturase (PDS), a key enzyme in the pathway.[9][11][12] This inhibition leads to the accumulation of phytoene and prevents the formation of colored carotenoids.[11][12] Without the protective quenching effect of carotenoids, chlorophyll (B73375) is rapidly destroyed by photooxidation upon exposure to light, resulting in the characteristic "bleaching" phenotype and eventual plant death.[1][3][12]
Caption: Mechanism of action of this compound in the carotenoid biosynthesis pathway.
Experimental Protocols
This section details methodologies for the synthesis and analytical determination of this compound.
The industrial synthesis of this compound involves a multi-step chemical process. While specific process parameters are proprietary, the general methodology is as follows:
-
Pyridazinone Ring Formation: The synthesis begins with the formation of the core pyridazinone heterocyclic ring. This is typically achieved through a condensation reaction involving hydrazine (B178648) and diketone precursors.[10]
-
Aromatic Group Introduction: The 3-(trifluoromethyl)phenyl group is introduced to the nitrogen at position 2 of the pyridazinone ring. This is accomplished via nucleophilic substitution or coupling reactions.[10]
-
Functionalization (Chlorination and Amination): The final steps involve the introduction of the chloro and methylamino substituents at positions 4 and 5, respectively. This is achieved through selective halogenation, often using reagents like phosphorus oxychloride, followed by an amination step with methylamine.[10]
-
Purification: The final product is purified through recrystallization or chromatography to yield this compound as a white to greyish-brown crystalline powder.[10]
Note: All synthesis steps should be carried out in appropriate organic solvents (e.g., acetonitrile, dimethylformamide) under controlled temperature and pH conditions to ensure high yield and purity.[10]
This protocol is adapted from a validated method for the quantification of this compound in plant leaves.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed for sample extraction and cleanup.
I. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
This compound analytical standard (Sigma-Aldrich 34364 or equivalent)[7]
-
Deionized water
-
Mortar and pestle, or homogenizer
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3 µm particle size)[13]
II. Sample Preparation and Extraction (QuEChERS):
-
Weigh approximately 0.5-1.0 g of fresh plant leaf tissue into a mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 5 mL of ACN to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.
-
Carefully collect the supernatant (the ACN extract).
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
III. HPLC-UV Analysis:
-
Mobile Phase: Isocratic elution with 60% ACN in deionized water.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20-100 µL.[13]
-
Column: C18 reverse-phase column.
-
Detection Wavelength: 296 nm.[13]
-
Run Time: 5 minutes.[13]
-
Quantification: Prepare a standard curve using the this compound analytical standard. Determine the concentration in the sample extract by comparing its peak area to the standard curve.
Caption: Analytical workflow for the determination of this compound in plant samples.
References
- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]
- 8. This compound | 27314-13-2 [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound (Ref: H 52143) [sitem.herts.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Norflurazon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norflurazon, a pre-emergence herbicide of the pyridazinone class, is a crucial tool in modern agriculture for the control of a wide range of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and interaction with biological systems. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one[1] |
| CAS Number | 27314-13-2[2] |
| Molecular Formula | C₁₂H₉ClF₃N₃O[2] |
| Molecular Weight | 303.67 g/mol [2] |
| Chemical Structure |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various matrices and for the development of analytical methods and formulations.
| Property | Value | Temperature (°C) | Pressure |
| Melting Point | 177 - 180 °C | 25 | 1 atm |
| Boiling Point | Not Applicable (Decomposes) | - | - |
| Water Solubility | 28 - 34 mg/L | 20 - 25 | 1 atm |
| Vapor Pressure | 2 x 10⁻⁹ Torr | 20 | - |
| LogP (Kow) | 2.45 | 20 | - |
| pKa | No dissociation in range of pH 1 to 12 | 25 | - |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is governed by internationally recognized guidelines to ensure data quality and comparability. The most commonly followed protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). While specific experimental reports for this compound are not always publicly available, the following sections detail the standard methodologies that are applied for regulatory purposes.
Melting Point/Melting Range
The melting point of this compound is determined using standard methods such as those described in OECD Guideline 102 ("Melting Point/Melting Range")[3][4][5][6].
Methodology:
-
Capillary Method: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperatures at which melting begins and is complete are recorded to define the melting range.
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Figure 1: Workflow for Melting Point Determination.
Water Solubility
The water solubility of this compound is a critical parameter influencing its environmental mobility and bioavailability. The determination typically follows OECD Guideline 105 ("Water Solubility")[7][8][9][10][11].
Methodology:
-
Flask Method: A surplus of this compound is agitated in a flask with purified water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Column Elution Method: For substances with low solubility, a column packed with an inert support material is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, indicating saturation.
Figure 2: Process for Determining Water Solubility.
Vapor Pressure
The vapor pressure of this compound, which influences its potential for volatilization, is determined according to OECD Guideline 104 ("Vapour Pressure")[12][13][14][15][16].
Methodology:
-
Gas Saturation Method: A stream of an inert gas is passed through or over the surface of this compound at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Effusion Method (Knudsen Cell): The rate of mass loss of the substance effusing through a small orifice in a temperature-controlled cell into a vacuum is measured. The vapor pressure is then calculated from the rate of effusion.
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The determination for this compound would follow OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake-Flask Method")[17][18] or OECD Guideline 117 (HPLC Method).
Methodology:
-
Shake-Flask Method: A solution of this compound in either n-octanol or water is placed in a vessel with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
HPLC Method: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient. The retention time of this compound is compared to that of a series of reference compounds with known logP values.
References
- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 3. laboratuar.com [laboratuar.com]
- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. laboratuar.com [laboratuar.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
An In-depth Technical Guide to the Solubility of Norflurazon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of norflurazon, a selective herbicide, in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and methodologies.
This compound: A Brief Overview
This compound is a pre-emergence herbicide used to control annual grasses and broad-leaved weeds.[1][2] It functions by inhibiting carotenoid biosynthesis, which leads to the depletion of chlorophyll (B73375) and subsequent death of the plant.[1][3] Understanding its solubility is critical for developing effective formulations, assessing its environmental fate, and conducting toxicological studies.
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water and several common organic solvents.
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 25 | 33.7 | mg/L |
| Water | 25 | 34 | g/L |
| Water | 23 | 28.0 | ppm |
| Ethanol | 25 | 142 | g/L |
| Acetone | 25 | 50 | g/L |
| Xylene | 25 | 2.5 | g/L |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 | mg/mL |
Note: Conflicting data for water solubility (33.7 mg/L and 0.034 g/L) is reported from different sources.[1] It is advisable to consult primary literature for specific experimental details.
Experimental Protocol: Determination of Thermodynamic Solubility
While specific experimental details for all the cited solubility data are not exhaustively available in the public domain, a standard and widely accepted method for determining the thermodynamic solubility of a compound like this compound is the Shake-Flask Method , as described by Higuchi and Connors (1965). This method is considered reliable for compounds with low solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Volumetric flasks
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation
-
Analytical balance
-
Spatula and weighing paper
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. The excess solid should be clearly visible to ensure that a saturated solution is formed.
-
Equilibration: Tightly seal the flasks and place them in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the controlled temperature to let the excess solid settle. To further separate the solid from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved particles from being collected, pass the aliquot through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound in the same solvent is used for accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. The experiment should be repeated multiple times to ensure reproducibility and the results reported as an average with the standard deviation.
Visualization of Solubility Relationships
The solubility of a compound is influenced by the polarity of both the solute and the solvent. The following diagram illustrates the logical relationship of this compound's solubility in different types of solvents based on the available data.
This diagram visually represents that this compound, a moderately polar molecule, exhibits higher solubility in polar organic solvents compared to the highly polar water and non-polar organic solvents. This is consistent with the principle of "like dissolves like." this compound is sparingly soluble in hydrocarbons.[1]
References
A Technical Guide to the History and Synthesis of Norflurazon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norflurazon (CAS No. 27314-13-2) is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.[1][2] It is primarily used to control a variety of annual grasses and broadleaf weeds in agricultural crops such as cotton, soybeans, peanuts, and various fruits and nuts.[1][2] Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis and photoprotection in plants, leading to a characteristic bleaching effect on susceptible weeds.[3][4][5] This guide provides an in-depth overview of the history, mechanism of action, and chemical synthesis of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one[4] |
| Synonyms | SAN 9789, Solicam®, Zorial®, Evital®[2][5] |
| CAS Number | 27314-13-2[6][7] |
| Molecular Formula | C₁₂H₉ClF₃N₃O[6][7] |
| Molecular Weight | 303.67 g/mol [5][7] |
| Appearance | Colorless, odorless crystals[4] |
| Melting Point | 177 °C[4] |
| Solubility | Sparingly soluble in hydrocarbons[4]. Increased solubility in water can be achieved via inclusion complexes with cyclodextrins.[8] |
| Stability | Stable in aqueous solutions at pH 3-9 but is susceptible to degradation by sunlight.[4] |
History and Development
This compound was developed by Sandoz Inc. and first registered as a pesticide in 1971.[2] It is commercialized under various trade names, including Zorial®, Solicam®, and Predict®.[3][5] As a fluorinated pyridazinone compound, it represented a significant advancement in herbicide technology for its targeted mode of action and effectiveness as a pre-emergent agent.[2] Though its use is established in countries like the United States and Australia[1][6], it is not approved for use within the European Union[4].
Mechanism of Action
This compound's herbicidal activity stems from its potent inhibition of the carotenoid biosynthesis pathway.[9]
3.1 Inhibition of Phytoene (B131915) Desaturase (PDS) The primary molecular target of this compound is Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.[5][10] PDS is responsible for the desaturation of the colorless carotenoid precursor, phytoene, into colored carotenoids like ζ-carotene.[10] this compound competitively binds to the PDS enzyme, blocking this critical step.[10]
3.2 Physiological Consequences The inhibition of PDS leads to two major downstream effects:
-
Accumulation of Phytoene: The colorless precursor phytoene builds up in the plant tissues.[11]
-
Depletion of Carotenoids: The synthesis of essential colored carotenoids (e.g., β-carotene, lutein) is halted.
Carotenoids play a vital role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[12] Without carotenoids, chlorophyll (B73375) and the photosynthetic apparatus are left unprotected from high light intensity, leading to rapid photo-oxidation and destruction of chlorophyll.[11][12] This results in the visually distinct "bleaching" or whitening of the plant tissue, ultimately causing cell death.[6][13]
Chemical Synthesis of this compound
The industrial synthesis of this compound is a multi-step process centered on the formation and subsequent functionalization of a pyridazinone ring.[6] The most common methods for synthesizing the pyridazinone core involve the condensation of γ-keto acids or their analogues with hydrazine (B178648) derivatives.[14][15]
4.1 Experimental Protocols
The following protocols describe a general methodology for the synthesis of this compound based on established pyridazinone chemistry.[6][14][16] Reaction conditions such as time and temperature can significantly impact product yield and purity and should be optimized accordingly.[17]
Protocol 4.1.1: Step 1 - Synthesis of 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (Intermediate)
-
Objective: To form the core pyridazinone ring via cyclocondensation.
-
Reagents:
-
Mucochloric acid (1.0 eq)
-
3-(Trifluoromethyl)phenylhydrazine (1.0 eq)
-
Solvent: Glacial Acetic Acid or Ethanol (B145695)
-
-
Methodology:
-
A solution of mucochloric acid in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
3-(Trifluoromethyl)phenylhydrazine is added portion-wise to the solution with stirring.
-
The reaction mixture is heated to reflux (approx. 100-120 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate (the crude intermediate) is collected by vacuum filtration.
-
The solid is washed with cold water until the filtrate is neutral and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
-
Protocol 4.1.2: Step 2 - Synthesis of this compound (Final Product)
-
Objective: To introduce the methylamino group via nucleophilic substitution.
-
Reagents:
-
1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (1.0 eq)
-
Aqueous Methylamine (2.0-3.0 eq, e.g., 40% solution)
-
Solvent: Acetonitrile (B52724) or Dimethylformamide (DMF)[6]
-
-
Methodology:
-
The dichloropyridazinone intermediate is dissolved in acetonitrile in a reaction vessel.
-
Aqueous methylamine is added dropwise to the solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
-
The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
-
The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield crude this compound, which can be purified by column chromatography or recrystallization to yield a colorless solid.
-
4.2 Quantitative Synthesis Data
While specific industrial yields are proprietary, laboratory syntheses of related pyridazinone compounds report yields that can serve as a benchmark.
Table 2: Example Yields for Pyridazinone Synthesis Steps
| Reaction Step | Description | Reported Yield Range | Reference |
| Dihydropyridazinone Formation | Reaction of a γ-keto acid with hydrazine hydrate. | 58% | [16] |
| Aromatization/Halogenation | Bromination of a dihydropyridazinone intermediate. | 76% | [16] |
| Amination | Nucleophilic substitution of a chloro-pyridazinone. | Variable (dependent on substrate and conditions) | [6] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.
Example Experimental Workflow: Herbicide Efficacy Assay
To evaluate the biological activity of synthesized this compound, a bioassay can be performed using a model plant system, such as duckweed (Lemna minor).[13] This workflow outlines the key steps.
Protocol 5.1: Herbicide Bioassay
-
Media Preparation: Prepare an autotrophic nutrient medium.[13] Create a stock solution of this compound by pre-dissolving it in a small amount of ethanol or DMSO.[10][13] Prepare a dilution series in the nutrient medium to achieve the desired final test concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).[18] Include a control group with no herbicide.
-
Inoculation: Add a set number of healthy plant fronds (e.g., 10) to flasks containing 50 mL of each test solution.[13]
-
Incubation: Place the flasks under controlled conditions (e.g., continuous light, 25 °C) for a period of 7 to 14 days.[13]
-
Data Collection: At regular intervals, count the number of green and bleached fronds to assess the progression of photobleaching.[13]
-
Analysis: At the end of the experiment, calculate the growth rate and determine the effective concentration that causes a 50% reduction in growth (EC₅₀). Quantify chlorophyll content from tissue samples using spectrophotometry to measure the extent of bleaching.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound (Ref: H 52143) [sitem.herts.ac.uk]
- 7. This compound PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Carotenoid Synthesis by Fluridone and this compound | Weed Science | Cambridge Core [cambridge.org]
- 12. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thecharmofduckweed.org [thecharmofduckweed.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. d-nb.info [d-nb.info]
Understanding Norflurazon: A Technical Guide to a Bleaching Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norflurazon is a pre-emergence pyridazinone herbicide highly effective in controlling a broad spectrum of annual grasses and broadleaf weeds. Its mode of action lies in the specific inhibition of the carotenoid biosynthesis pathway, a critical process for plant survival. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on plant physiology, and detailed methodologies for its study. Quantitative data on its efficacy and effects are presented, alongside experimental protocols and visual representations of the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in plant science, herbicide development, and related fields.
Introduction
This compound is a selective, systemic herbicide absorbed by the roots and shoots of emerging weeds. Its primary mechanism of action is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] Carotenoids are essential pigments in plants, serving vital roles in photoprotection by quenching reactive oxygen species (ROS) produced during photosynthesis and as accessory light-harvesting pigments. The inhibition of carotenoid synthesis leads to the rapid photooxidation of chlorophyll (B73375) and other cellular components, resulting in the characteristic "bleaching" of the plant tissue and eventual death.[2]
Mechanism of Action: Inhibition of Phytoene Desaturase
This compound acts as a potent and specific inhibitor of the enzyme phytoene desaturase (PDS). PDS is responsible for the desaturation of phytoene to ζ-carotene, a critical step in the carotenoid biosynthesis pathway.
Competitive Inhibition
Enzyme kinetic studies have demonstrated that this compound is a competitive inhibitor of PDS with respect to its cofactor, plastoquinone.[3][4] It binds to the plastoquinone-binding site on the PDS enzyme, preventing the normal enzymatic reaction from occurring. This competitive inhibition leads to the accumulation of the substrate, phytoene, within the plant cells.[4]
Consequences of PDS Inhibition
The inhibition of PDS and the subsequent lack of colored carotenoids have severe consequences for the plant:
-
Photooxidative Stress: Without the protective quenching effect of carotenoids, chlorophyll molecules become highly susceptible to photooxidation under light conditions. This leads to the generation of singlet oxygen and other reactive oxygen species (ROS), which cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.
-
Chlorophyll Degradation: The photooxidative damage ultimately results in the degradation of chlorophyll, leading to the characteristic white or bleached appearance of the treated plants.
-
Inhibition of Chloroplast Development: The disruption of carotenoid biosynthesis and the ensuing oxidative stress severely impair chloroplast development and function.
Signaling Pathways
The application of this compound triggers a cascade of signaling events within the plant, most notably the chloroplast-to-nucleus retrograde signaling pathway. This pathway communicates the stress state of the chloroplasts to the nucleus, leading to changes in nuclear gene expression.
dot
Caption: Signaling pathway of this compound's herbicidal action.
Quantitative Data
The efficacy of this compound can be quantified through various parameters, including its IC50 value against PDS and its dose-dependent effects on plant physiology.
Table 1: In Vitro Inhibition of Phytoene Desaturase (PDS) by this compound
| Herbicide | I50 Value (µM) |
| This compound | 0.1 [5] |
| Fluridone | 0.02[5] |
| Flurtamone | 0.03[5] |
| Diflufenican | 0.03[5] |
Table 2: Effect of this compound on Pigment Content in Peanut (Arachis hypogaea L.) Seedlings
| Treatment | Total Chlorophyll (mg g⁻¹ FW) | Total Carotenoids (µg g⁻¹ FW) |
| Control | 2.77 | 423.57 |
| 100 µM this compound | 1.27 (54% reduction) | 211.79 (50% reduction) |
Data adapted from a study on peanut seedlings.
Table 3: Phytoene Accumulation in Dunaliella salina under this compound Treatment
| Treatment Condition | Cellular Phytoene Content (pg cell⁻¹) | Phytoene Yield (mg L⁻¹) |
| White Light | Similar levels for various PDS inhibitors | - |
| Red Light (with this compound) | 14.42 ± 0.95 | 7.79 ± 0.58 |
Data highlights the significant increase in phytoene accumulation under specific light conditions when treated with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
In Vitro Phytoene Desaturase (PDS) Activity Assay
This protocol is adapted from a method for assaying purified plant-type PDS.[6]
Materials:
-
Affinity-purified PDS enzyme
-
Phytoene substrate (prepared in liposomes)
-
Decylplastoquinone (DPQ) as an electron acceptor
-
Assay Buffer: 50 mM MES-KOH (pH 6.0), 100 mM NaCl
-
Soybean phosphatidylcholine for liposome (B1194612) preparation
-
Chloroform/Methanol (2:1, v/v) for extraction
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Preparation of Phytoene-Containing Liposomes: a. Dissolve a known amount of purified phytoene and soybean phosphatidylcholine in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Rehydrate the film with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to form multilamellar vesicles. d. Sonicate the suspension to form small unilamellar vesicles (liposomes) containing phytoene.[6]
-
Enzyme Assay Reaction: a. In a microcentrifuge tube, combine the assay buffer, DPQ, and the prepared phytoene-containing liposomes. b. Initiate the reaction by adding the purified PDS enzyme. c. The standard assay can be performed in a final volume of 700 µl containing 25 µg of PDS, 19.25 mM DPQ, and 100 µl of liposomes with 10 mM phytoene.[6] d. Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 10-30 minutes).[6] e. To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.
-
Extraction and Analysis: a. Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v) and vortexing vigorously.[6] b. Centrifuge to separate the phases. c. Collect the lower organic phase containing the carotenoids. d. Dry the organic phase under a stream of nitrogen. e. Resuspend the carotenoid extract in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate). f. Analyze the products (phytofluene and ζ-carotene) and remaining substrate (phytoene) by HPLC-PDA.
dot
Caption: Experimental workflow for the in vitro PDS activity assay.
Chlorophyll and Carotenoid Extraction and Quantification
Materials:
-
Plant tissue (e.g., leaf discs)
-
80% Acetone (or 100% for very dry samples)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation: a. Harvest a known amount of fresh plant tissue (e.g., 100 mg). b. Immediately freeze the tissue in liquid nitrogen to prevent pigment degradation.
-
Extraction: a. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. b. Add a known volume of 80% acetone (e.g., 5 mL) and continue grinding until the tissue is completely homogenized and the solvent is colored. c. Transfer the homogenate to a centrifuge tube.
-
Clarification: a. Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris. b. Carefully transfer the clear supernatant to a new tube.
-
Spectrophotometric Analysis: a. Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank. b. Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
- Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
- Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
- Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
Data Expression: a. Express the pigment content on a fresh weight basis (e.g., µg/g FW).
Analysis of Gene Expression by qRT-PCR
Materials:
-
Plant tissue treated with this compound and control tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., PDS, PSY) and reference genes (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes. b. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes. c. Calculate the relative gene expression using the ΔΔCt method.
dot
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion
This compound remains a valuable tool in weed management due to its specific and potent inhibition of phytoene desaturase. Understanding its mechanism of action at the molecular and physiological levels is crucial for optimizing its use, managing resistance, and developing new herbicidal compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate interactions between this compound and plant biology. The continued study of this compound and its effects will undoubtedly contribute to advancements in agricultural science and the development of more effective and sustainable weed control strategies.
References
- 1. This compound (Ref: H 52143) [sitem.herts.ac.uk]
- 2. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Phytoene Desaturase by Norflurazon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norflurazon, a pyridazinone herbicide, is a potent inhibitor of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria. This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent deficiency in colored carotenoids, resulting in a bleached phenotype. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's inhibitory action on PDS, supported by quantitative data, detailed experimental protocols, and visualizations of the related biological pathways.
Introduction to Phytoene Desaturase and Carotenoid Biosynthesis
Phytoene desaturase (PDS) is a flavoenzyme that plays a pivotal role in the biosynthesis of carotenoids. These pigments are essential for photosynthesis, providing photoprotection by quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS). The carotenoid biosynthesis pathway begins with the formation of 15-cis-phytoene (B30313) from two molecules of geranylgeranyl pyrophosphate. PDS then catalyzes the introduction of two double bonds into phytoene, converting it to ζ-carotene. This process is crucial for the formation of downstream carotenoids, including lycopene, β-carotene, and xanthophylls.
This compound acts as a bleaching herbicide by specifically targeting and inhibiting PDS, leading to a halt in the production of protective carotenoids. Without these pigments, chlorophyll is susceptible to photooxidation, resulting in the characteristic white or bleached appearance of treated plants.
Mechanism of this compound Inhibition of Phytoene Desaturase
The inhibitory effect of this compound on PDS is a result of its interaction with the enzyme's active site. Structural and kinetic studies have elucidated the specific molecular mechanisms underlying this inhibition.
Binding Site and Interaction
This compound binds to the plastoquinone-binding site of the PDS enzyme.[1][2] Crystal structure analysis of the PDS-norflurazon complex from Oryza sativa (rice) has revealed that the inhibitor occupies a long, hydrophobic tunnel that normally accommodates the phytoene substrate and the electron acceptor, plastoquinone (B1678516).[1][2] The binding of this compound physically obstructs the binding of plastoquinone, which is essential for the reoxidation of the FAD cofactor.[1]
Kinetics of Inhibition: A Competitive and Non-Competitive Landscape
The nature of this compound's inhibition of PDS has been described as both competitive and non-competitive, depending on the experimental context and the cofactor being considered.
-
Competitive Inhibition with Plastoquinone: this compound acts as a competitive inhibitor with respect to the plastoquinone cofactor.[3][4] This is because this compound and plastoquinone bind to the same site on the enzyme.[1]
-
Competitive Inhibition with NADP+ (in Cyanobacteria): In the cyanobacterium Synechococcus, PDS can utilize either NAD(P)+ or plastoquinone as a cofactor. Studies have shown that this compound competes with both NADP+ and plastoquinone for binding to the enzyme.[4]
-
Non-Competitive Inhibition with Phytoene: Some studies have reported that this compound exhibits non-competitive inhibition with respect to the substrate, phytoene.[5] This suggests that the binding of this compound does not directly compete with the binding of phytoene to the enzyme, but rather interferes with the catalytic process after phytoene has bound.
This apparent discrepancy can be reconciled by considering the sequential nature of the PDS reaction. Phytoene binds to the enzyme, is desaturated, and then the reduced FAD cofactor is reoxidized by plastoquinone. This compound's primary action is to block the plastoquinone binding site, thus preventing FAD reoxidation and halting the overall catalytic cycle.
Quantitative Analysis of this compound Inhibition
The potency of this compound as a PDS inhibitor has been quantified in various studies. The following tables summarize key kinetic parameters, providing a comparative overview of its efficacy.
| Inhibitor | Organism/Enzyme Source | IC50 (µM) | Reference(s) |
| This compound | Aphanocapsa (cell-free) | 0.1 | [6] |
| This compound | Capsicum annuum (in vitro) | Potent inhibitor | [1] |
| This compound | Hydrilla verticillata (wild-type PDS) | High sensitivity | [7] |
| Cofactor | Enzyme Source | Km | Reference(s) |
| NADP+ | Synechococcus PDS | 6.6 mM | [4] |
| Plastoquinone | Synechococcus PDS | 0.23 µM | [4] |
| Plastoquinone | Gentiana lutea PDS | Similar to Synechococcus | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inhibition of PDS by this compound.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This assay measures the activity of PDS in the presence and absence of inhibitors like this compound.
Materials:
-
PDS enzyme source (e.g., purified recombinant PDS, or a cell-free extract from a source expressing PDS).
-
Phytoene substrate (typically dissolved in a detergent like Tween 80).
-
Cofactors (e.g., plastoquinone-9, FAD, NADP+).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing DTT).
-
This compound solutions of varying concentrations.
-
Reaction termination solution (e.g., acetone (B3395972) or ethanol).
-
HPLC system for product analysis.
Procedure:
-
Enzyme Preparation: Prepare the PDS enzyme extract or purified protein.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors, and the desired concentration of this compound.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
Initiation of Reaction: Add the phytoene substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at the optimal temperature.
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of a termination solution like acetone.
-
Extraction of Carotenoids: Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
Analysis: Analyze the extracted carotenoids by HPLC to quantify the amount of the product (ζ-carotene) formed.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Phytoene Extraction and Quantification by HPLC
This protocol details the extraction of phytoene from plant tissues treated with this compound and its quantification.
Materials:
-
Plant tissue (treated with this compound and control).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction solvent (e.g., acetone, ethanol, or a mixture).
-
Partitioning solvent (e.g., hexane or petroleum ether).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
HPLC system with a C18 column and a UV/Vis detector.
-
Phytoene standard.
Procedure:
-
Sample Preparation: Harvest and weigh the plant tissue. Immediately freeze in liquid nitrogen to stop metabolic processes.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a tube and add the extraction solvent. Vortex or sonicate to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture to pellet the cell debris.
-
Partitioning: Transfer the supernatant to a new tube and add the partitioning solvent and saturated NaCl solution. Vortex to mix and then centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the carotenoids.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or methanol/MTBE).[8]
-
HPLC Analysis: Inject the sample into the HPLC system. Phytoene is typically detected by its absorbance at around 285 nm.[9]
-
Quantification: Compare the peak area of phytoene in the sample to a standard curve generated with a pure phytoene standard to determine its concentration.
RT-PCR Analysis of Gene Expression
This protocol describes how to analyze the expression levels of genes involved in the carotenoid biosynthesis pathway, such as pds, in response to this compound treatment.
Materials:
-
Plant tissue (treated with this compound and control).
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase.
-
qPCR master mix.
-
Gene-specific primers for the target gene (pds) and a reference gene.
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, cDNA, and gene-specific primers for the target and reference genes.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler. The cycling conditions will depend on the specific primers and master mix used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene (pds) in the this compound-treated samples compared to the control samples, normalized to the expression of the reference gene.[10][11]
Signaling Pathways and Cellular Responses to PDS Inhibition
The inhibition of PDS by this compound not only disrupts carotenoid biosynthesis but also triggers a cascade of signaling events within the plant cell, primarily through a process known as retrograde signaling.
Retrograde Signaling Pathway
When PDS is inhibited, the accumulation of phytoene and the lack of downstream carotenoids lead to photooxidative stress in the chloroplast. This stress generates signals that are transmitted from the plastid to the nucleus, altering the expression of nuclear genes.[12][13][14][15][16] This retrograde signaling pathway is a crucial communication mechanism that allows the cell to respond to the state of its chloroplasts. Key consequences include the altered expression of genes involved in photosynthesis and photoprotection. For instance, treatment with this compound has been shown to increase the transcript levels of pds and zds (ζ-carotene desaturase) in tomato plants.[17]
Impact on Abscisic Acid (ABA) Biosynthesis
Carotenoids are precursors for the plant hormone abscisic acid (ABA), which is involved in various stress responses. By inhibiting PDS, this compound can indirectly affect ABA levels, although the relationship is complex and can vary between plant species and tissues.
Experimental Workflow for Studying this compound's Effect
The following diagram illustrates a typical workflow for investigating the impact of this compound on a plant system.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Figure 5.3 from Retrograde signaling pathway from plastid to nucleus. | Semantic Scholar [semanticscholar.org]
- 13. Plastid-to-nucleus retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrograde signaling pathway from plastid to nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of Norflurazon: A Technical Guide Using LC-MS and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norflurazon is a selective herbicide widely used in agriculture for the control of grasses and broadleaf weeds. Its persistence in the environment and potential for groundwater contamination necessitate sensitive and reliable analytical methods for its detection and quantification. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the analytical workflows.
Principles of this compound Analysis
Both LC-MS and GC-MS are highly selective and sensitive techniques ideal for trace-level analysis of pesticides like this compound in complex matrices such as soil, water, and food products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and thermally labile compounds like this compound. The analyte is separated based on its polarity by liquid chromatography and then detected by a mass spectrometer, which provides information on its molecular weight and structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile and thermally stable compounds. While this compound can be analyzed by GC-MS, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. The separation occurs in a gaseous mobile phase, followed by mass spectrometric detection.
Sample Preparation: The QuEChERS Method
A common and effective sample preparation method for both LC-MS and GC-MS analysis of pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] This approach involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
Experimental Protocol: QuEChERS Sample Preparation [1][2]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil). For dry samples, rehydrate with an appropriate amount of water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724). For the AOAC method, 1% acetic acid is added to the acetonitrile.[1]
-
Add internal standards.
-
Add the appropriate QuEChERS extraction salts. Common salt formulations include:
-
Original: 4 g MgSO₄, 1 g NaCl.
-
AOAC Official Method 2007.01: 6 g MgSO₄, 1.5 g sodium acetate.[1]
-
EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[3]
-
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture. Common sorbents for cleanup include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids.
-
C18: Removes nonpolar interferences.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar pesticides like this compound).
-
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS or GC-MS analysis. For GC-MS, a solvent exchange to a more volatile solvent like hexane (B92381) or acetone (B3395972) may be necessary.
LC-MS Analysis of this compound
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for this compound analysis.
Experimental Protocol: LC-MS/MS
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Agilent ZORBAX, Waters ACQUITY).
-
Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed.
-
Solvent A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.[4][5] It involves monitoring specific precursor ion to product ion transitions.
-
MRM Transitions: Specific precursor and product ions for this compound are selected for monitoring. Common transitions include:
-
Quantifier Ion: The most abundant and stable transition.
-
Qualifier Ion: A second transition used for confirmation.
-
-
Collision Energy (CE) and Declustering Potential (DP): These parameters are optimized for each transition to achieve maximum signal intensity.
Quantitative Data: LC-MS/MS
The following table summarizes typical quantitative performance data for the analysis of this compound by LC-MS/MS, compiled from various sources.
| Parameter | Value | Matrix | Reference |
| Precursor Ion (m/z) | 303.9 | - | [4] |
| Product Ion 1 (Quantifier, m/z) | 284.0 | - | [4] |
| Product Ion 2 (Qualifier, m/z) | 159.9 | - | [4] |
| Collision Energy (V) | 31 (for 284.0), 39 (for 159.9) | - | [4] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | Various food commodities | [6] |
| Recovery | 70-120% | Surface Water | [4] |
| Relative Standard Deviation (RSD) | < 13.7% | Surface Water | [4] |
GC-MS Analysis of this compound
GC-MS is a viable alternative for this compound analysis, particularly in less complex matrices or for confirmation of LC-MS results.
Experimental Protocol: GC-MS/MS
Gas Chromatography Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is commonly used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.[7] Hydrogen can also be used.[8]
-
Inlet: A splitless or pulsed splitless injection is typically used to enhance sensitivity.
-
Temperature Program: An oven temperature program is used to achieve good chromatographic separation. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a few minutes.[7]
-
Injection Volume: 1-2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Similar to LC-MS/MS, Multiple Reaction Monitoring (MRM) is preferred for quantification. For screening purposes, full scan mode can be used.
-
MRM Transitions: Specific precursor and product ions for this compound are selected.
Quantitative Data: GC-MS/MS
The following table summarizes typical quantitative performance data for the analysis of this compound by GC-MS/MS.
| Parameter | Value | Matrix | Reference |
| Method Detection Limit (MDL) | Not explicitly found for this compound, but generally in the low µg/L range for similar compounds | Water | [7] |
| Recovery | 70.7% | Orange | [8] |
| Recovery | 94.6% | Spinach | [8] |
| Linearity (R²) | >0.99 | Spinach | [9] |
| Calibration Range | 0.1 - 1000 ppb | Spinach | [9] |
Data Presentation and Interpretation
For both LC-MS and GC-MS, data analysis involves the integration of chromatographic peaks and the construction of a calibration curve using standards of known concentrations. The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. The use of qualifier ions with expected ion ratios provides a high degree of confidence in the identification of the analyte.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the spectroscopic analysis of this compound in a variety of matrices. The choice between the two often depends on the specific matrix, the required sensitivity, and the availability of instrumentation. LC-MS/MS is generally preferred for its applicability to a wider range of pesticides without the need for derivatization and its excellent sensitivity. GC-MS/MS serves as an excellent complementary or confirmatory technique. The QuEChERS sample preparation method is a versatile and efficient approach that is compatible with both analytical platforms. By following the detailed protocols and understanding the quantitative capabilities outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate robust methods for this compound analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone herbicides, exemplified by Norflurazon, are a critical class of agrochemicals that effectively control a broad spectrum of weeds. Their primary mode of action lies in the specific inhibition of carotenoid biosynthesis, a vital process for plant survival. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the herbicidal activity of this compound. It delves into the targeted enzymatic inhibition, the consequential biochemical cascade, and the ultimate physiological effects on susceptible plants. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in weed science, plant biology, and herbicide development.
Introduction
This compound is a pre-emergence pyridazinone herbicide widely used for the control of annual grasses and broadleaf weeds in various crops.[1] Its efficacy stems from its ability to induce a characteristic bleaching or whitening of the foliage in susceptible plants.[2][3] This potent herbicidal effect is a direct consequence of the disruption of the carotenoid biosynthetic pathway. Carotenoids are indispensable pigments in plants, serving crucial roles in photoprotection, light harvesting, and as precursors to plant hormones.[4] By inhibiting this pathway, this compound leaves the photosynthetic apparatus vulnerable to photooxidative damage, leading to chlorophyll (B73375) degradation and eventual plant death.[2][3] This guide will explore the intricate details of this mode of action, from the molecular target to the whole-plant physiological response.
The Molecular Target: Phytoene (B131915) Desaturase (PDS)
The primary molecular target of this compound is the enzyme phytoene desaturase (PDS) .[4][5] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to phytofluene (B1236011) and subsequently to ζ-carotene.[3] This enzymatic step is critical as it introduces the first two of the conjugated double bonds that are essential for the chromophore of carotenoids and their ability to quench reactive oxygen species (ROS).
This compound acts as a potent and specific inhibitor of PDS.[6] Structural studies of PDS in complex with this compound have revealed that the herbicide binds to the plastoquinone-binding site of the enzyme.[6] This binding is competitive with respect to the enzyme's cofactors, such as plastoquinone (B1678516) and NAD(P).[7][8] By occupying this site, this compound effectively blocks the electron transfer reactions necessary for the desaturation of phytoene.
Biochemical Cascade and Physiological Consequences
The inhibition of PDS by this compound triggers a cascade of biochemical and physiological events within the plant:
-
Accumulation of Phytoene: With PDS activity blocked, its substrate, the colorless carotenoid precursor phytoene, accumulates to high levels within the plastids.[3]
-
Depletion of Downstream Carotenoids: The block in the pathway prevents the synthesis of all downstream colored carotenoids, including β-carotene, lutein, violaxanthin, and neoxanthin.
-
Chlorophyll Photodegradation (Bleaching): Carotenoids are essential for photoprotection. They dissipate excess light energy and quench harmful reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll molecules are exposed to high light and become highly susceptible to photooxidation, leading to their degradation and the characteristic white or bleached appearance of the treated plants.[2][3]
-
Inhibition of Photosynthesis: The destruction of chlorophyll and the overall damage to the photosynthetic apparatus severely impair the plant's ability to perform photosynthesis.
-
Disruption of Chloroplast Development: Carotenoids are integral structural components of the photosynthetic membranes (thylakoids) within chloroplasts. Their absence disrupts the normal development and ultrastructure of chloroplasts.[3]
-
Retrograde Signaling: The accumulation of phytoene and the photooxidative stress in the chloroplasts trigger a retrograde signaling pathway, communicating the stress state from the plastid to the nucleus.[9][10][11][12] This signaling leads to the downregulation of nuclear genes encoding for chloroplast proteins, further exacerbating the damage to the photosynthetic machinery.[9][10][11][12]
Quantitative Data on this compound's Effects
The inhibitory effect of this compound on PDS and its impact on plant pigments have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Phytoene Desaturase (PDS) by this compound
| Parameter | Value | Organism/Enzyme Source | Reference |
| IC50 | 0.1 µM | Capsicum annuum (Pepper) | [13] |
| pI50 | 7.5 | Recombinant plant-type PDS | [14] |
| Ki | Not explicitly found | - | - |
| Km for Phytoene | 3.6 µM | Recombinant PDS | [15] |
| Km for NADP | 6.6 mM | Synechococcus PDS | [7] |
| Km for Plastoquinone | 0.23 µM | Synechococcus PDS | [7] |
IC50: The half maximal inhibitory concentration. pI50: The negative logarithm of the molar concentration that produces a 50% inhibition.
Table 2: Effects of this compound on Photosynthetic Pigment Content in Plants
| Plant Species | This compound Concentration | Effect on Total Chlorophyll | Effect on Total Carotenoids | Reference |
| Peanut (Arachis hypogaea) | 100 µM | 54% decrease | 50% decrease | [2] |
| Rice (Oryza sativa) | 1 µM | Significant decrease | 87% decrease in Wild Type | [4] |
| Bixa orellana | 10 µM | Increase in Chlorophyll a | Phytoene accumulation | [9] |
| Bixa orellana | 100 µM | Decrease in Chlorophyll a & b | Phytoene accumulation | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mode of action of this compound.
Phytoene Desaturase (PDS) Activity Assay (In Vitro)
This protocol is adapted from methods described for a non-radioactive PDS assay.[15][16]
Objective: To determine the in vitro inhibitory effect of this compound on PDS activity.
Materials:
-
E. coli transformant expressing a plant-type PDS.
-
E. coli transformant producing phytoene.
-
Homogenization Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM DTT.
-
Assay Buffer: Homogenization buffer containing cofactors (e.g., NADP+, FAD, plastoquinone).
-
This compound stock solution (in a suitable solvent like DMSO or ethanol).
-
Methanol.
-
HPLC system with a C18 column and a photodiode array (PDA) detector.
-
French press or sonicator.
-
Centrifuge.
Procedure:
-
Enzyme and Substrate Preparation:
-
Culture the PDS-expressing and phytoene-producing E. coli strains separately.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellets in 1/10th of the culture volume of ice-cold Homogenization Buffer.
-
Lyse the cells using a French press at 20 MPa or by sonication.
-
If the homogenate is viscous, add DNase (10 µg/mL) and incubate on ice for 15 minutes.
-
The phytoene-containing homogenate can be stored frozen. The PDS enzyme preparation should ideally be used fresh.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the PDS enzyme preparation, the phytoene-containing homogenate, and the Assay Buffer.
-
Add different concentrations of this compound (or the solvent as a control).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 4 hours), with gentle shaking.
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding 2 volumes of methanol.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the carotenoids using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile, methanol, and 2-propanol).
-
Monitor the elution of phytoene, phytofluene, and ζ-carotene using the PDA detector at their respective absorption maxima (phytoene: ~286 nm; phytofluene and ζ-carotene: ~350-450 nm).
-
-
Data Analysis:
-
Quantify the amount of product (phytofluene and ζ-carotene) formed in the presence and absence of this compound by integrating the peak areas.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Analysis of Photosynthetic Pigments in this compound-Treated Plants
This protocol is a synthesis of common methods for pigment extraction and HPLC analysis.[3][17]
Objective: To quantify the levels of chlorophylls (B1240455) and carotenoids in plant tissue treated with this compound.
Materials:
-
Plant tissue (leaves) from control and this compound-treated plants.
-
Liquid nitrogen.
-
Mortar and pestle.
-
100% Acetone (B3395972) (HPLC grade), chilled.
-
Centrifuge.
-
Syringe filters (0.22 µm PTFE).
-
HPLC system with a C18 column and a PDA detector.
Procedure:
-
Sample Preparation:
-
Harvest a known fresh weight of leaf tissue (e.g., 100 mg).
-
Immediately freeze the tissue in liquid nitrogen to stop metabolic activity.
-
-
Pigment Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add a small volume of chilled 100% acetone and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube.
-
Rinse the mortar and pestle with additional acetone and pool it with the extract.
-
Vortex the tube and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Re-extract the pellet with acetone until it is colorless to ensure complete pigment extraction. Pool the supernatants.
-
-
Sample Filtration:
-
Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the filtered extract into the HPLC system.
-
Separate the pigments using a C18 column with a gradient mobile phase. A common gradient involves two solvents:
-
Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8) (e.g., 84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (B1210297) (e.g., 68:32 v/v)
-
-
Use a PDA detector to monitor the elution of pigments at their specific absorption maxima (e.g., Chlorophyll a: ~663 nm, Chlorophyll b: ~645 nm, β-carotene: ~450 nm, Lutein: ~445 nm, Phytoene: ~286 nm).
-
-
Data Analysis:
-
Identify and quantify the individual pigments by comparing their retention times and absorption spectra with those of authentic standards.
-
Calculate the concentration of each pigment per unit of fresh weight of the plant tissue.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Carotenoid biosynthesis pathway and the site of this compound inhibition.
Caption: Experimental workflow for investigating this compound's mode of action.
Caption: Logical flow of this compound's herbicidal mode of action.
Conclusion
The primary mode of action of the pyridazinone herbicide this compound is the potent and specific inhibition of phytoene desaturase, a crucial enzyme in the carotenoid biosynthesis pathway. This targeted inhibition leads to the accumulation of the precursor phytoene and a deficiency in photoprotective carotenoids, resulting in the photooxidative destruction of chlorophyll and the photosynthetic machinery. The ultimate consequence for susceptible plants is a cessation of photosynthesis and death, manifested as foliar bleaching. A thorough understanding of this mode of action is fundamental for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our knowledge of plant biochemistry and physiology. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to these fields.
References
- 1. HPLC determination of chlorophyll and carotenoid pigments in processed green pea cultivars (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1O2-Mediated and EXECUTER-Dependent Retrograde Plastid-to-Nucleus Signaling in this compound-Treated Seedlings of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleotide sequence of the phytoene desaturase gene from Synechocystis sp. PCC 6803 and characterization of a new mutation which confers resistance to the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1O2-mediated and EXECUTER-dependent retrograde plastid-to-nucleus signaling in this compound-treated seedlings of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrograde signaling in plants: A critical review focusing on the GUN pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlated retrograde and developmental regulons implicate multiple retrograde signals as coordinators of chloroplast development in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
The Bleaching Herbicide Norflurazon: A Technical Guide to its Application in Chloroplast Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norflurazon, a pyridazinone herbicide, has transcended its agricultural origins to become an invaluable tool in the study of chloroplast development and function. By potently and specifically inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, this compound induces a photobleached phenotype characterized by the accumulation of the colorless carotenoid precursor, phytoene, and a subsequent loss of chlorophyll (B73375). This disruption of chloroplast homeostasis provides a powerful model for investigating a range of fundamental processes, including carotenoid biosynthesis, chloroplast biogenesis, and the intricate network of retrograde signaling pathways that communicate the status of the chloroplast to the nucleus. This technical guide provides an in-depth overview of the core principles and methodologies associated with the use of this compound in a research setting. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate its effective application in the laboratory.
Mechanism of Action and its Consequences
This compound's primary mode of action is the competitive inhibition of phytoene desaturase (PDS), a critical enzyme that catalyzes the desaturation of phytoene to ζ-carotene in the carotenoid biosynthetic pathway.[1] This inhibition leads to the accumulation of phytoene and a depletion of downstream carotenoids, such as β-carotene and lutein.[2] Carotenoids are essential for photoprotection, quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll molecules are susceptible to photo-oxidation, leading to their degradation and the characteristic "bleached" or white phenotype of this compound-treated plants.[2][3] This photo-oxidative damage extends to the entire chloroplast, causing abnormal ultrastructure, including disorganized thylakoid membranes and a lack of grana stacks.
The disruption of chloroplast development and function by this compound triggers a cascade of signaling events, collectively known as retrograde signaling, which communicates the stress state of the organelle to the nucleus, leading to widespread changes in nuclear gene expression.[4][5] Notably, the expression of many photosynthesis-associated nuclear genes (PhANGs), such as the light-harvesting chlorophyll a/b-binding protein (LHCB), is significantly downregulated.[6]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the impact of this compound on pigment content and enzyme activity.
Table 1: Effect of this compound on Chlorophyll and Carotenoid Content
| Plant Species | This compound Concentration | Treatment Duration | Chlorophyll a Content (% of Control) | Chlorophyll b Content (% of Control) | Total Carotenoid Content (% of Control) | Reference |
| Peanut (Arachis hypogaea) | Not specified | Not specified | ~46% | Not specified | ~50% | [7] |
| Rice (Oryza sativa) | 1 µM | 5 days | Significantly decreased | Significantly decreased | ~13% (WT), ~30-39% (transgenic) | [3][8] |
| Bixa orellana | 0.1 µM | 30 days | Increased | No significant change | No significant change | [1] |
| Bixa orellana | 1.0 µM | 30 days | Decreased | Decreased | No significant change | [1] |
| Bixa orellana | 10 µM | 30 days | Increased | No significant change | No significant change | [1] |
| Bixa orellana | 100 µM | 30 days | Decreased | No significant change | No significant change | [1] |
| Chlamydomonas reinhardtii | 5 µM | Not specified | Decreased | Decreased | Decreased | [9] |
| Chlamydomonas reinhardtii | 10 µM | Not specified | Decreased | Decreased | Decreased | [9] |
Table 2: Phytoene Accumulation Following this compound Treatment
| Organism | This compound Concentration | Treatment Duration | Phytoene Accumulation | Reference |
| Bixa orellana | 10 µM | 30 days | Detected | [1] |
| Bixa orellana | 100 µM | 30 days | Detected | [1] |
Table 3: Inhibitory Concentration (IC50) of this compound on Phytoene Desaturase (PDS)
| Enzyme Source | IC50 (pI50) | Reference |
| Recombinant PDS | 7.5 | [10] |
Experimental Protocols
This compound Treatment of Arabidopsis thaliana Seedlings
This protocol describes a common method for inducing photobleaching in Arabidopsis thaliana seedlings for the study of chloroplast development and retrograde signaling.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or mutant lines)
-
Murashige and Skoog (MS) medium, pH 5.7
-
Sucrose (B13894) (optional, but often included at 1% w/v)
-
This compound (stock solution in DMSO or ethanol)
-
Sterile petri dishes
-
Sterile water
-
Ethanol (B145695) (70% v/v)
-
Bleach solution (e.g., 20% v/v commercial bleach)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilization of Seeds:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10-15 minutes.
-
Pellet the seeds and wash them 4-5 times with sterile water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% agar.
-
-
Preparation of this compound Plates:
-
Prepare MS agar medium according to the manufacturer's instructions. Add sucrose if desired.
-
Autoclave the medium and cool it to approximately 50-60°C in a water bath.
-
Add this compound from a sterile-filtered stock solution to the desired final concentration (a typical starting concentration is 5 µM).[11] For a control, add an equivalent volume of the solvent (DMSO or ethanol).
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Plating and Germination:
-
Pipette the sterilized seeds onto the surface of the MS plates (with and without this compound).
-
Seal the plates with breathable tape.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Observation and Harvesting:
-
Observe the seedlings daily. The photobleached phenotype on this compound-containing media should be apparent within a few days of germination.
-
Harvest seedlings at the desired time point for downstream analysis (e.g., pigment quantification, RNA extraction, protein extraction, microscopy).
-
Quantification of Chlorophylls and Carotenoids
This spectrophotometric method is widely used to determine the concentration of chlorophyll a, chlorophyll b, and total carotenoids in plant tissues.
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
80% (v/v) acetone (B3395972) (or 100% acetone, ethanol, or methanol)
-
Mortar and pestle (or tissue homogenizer)
-
Microcentrifuge tubes
-
Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Tissue Homogenization:
-
Weigh a small amount of plant tissue (e.g., 50-100 mg fresh weight).
-
Grind the tissue in a mortar and pestle with a small volume of 80% acetone until it is completely homogenized and the tissue appears white. Perform this step in dim light to prevent pigment degradation.
-
Transfer the homogenate to a microcentrifuge tube.
-
-
Extraction:
-
Rinse the mortar and pestle with additional 80% acetone and add it to the microcentrifuge tube to a final volume of 1-5 mL.
-
Incubate the tube in the dark at 4°C for at least 1 hour (or overnight) to ensure complete pigment extraction.
-
-
Clarification:
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.
-
-
Calculation of Pigment Concentrations:
-
Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids (in µg/mL):
-
Chlorophyll a (Ca) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (Cb) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (Cx+c) = (1000(A470) - 1.82(Ca) - 85.02(Cb)) / 198
-
-
To express the pigment content on a fresh weight basis (µg/g FW), use the following formula:
-
Pigment (µg/g FW) = (Concentration from above (µg/mL) * Volume of extract (mL)) / Fresh weight of tissue (g)
-
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general workflow for analyzing the expression of target genes, such as LHCB, in this compound-treated plants.
Materials:
-
Plant tissue (harvested and immediately frozen in liquid nitrogen)
-
RNA extraction kit (e.g., TRIzol or a column-based kit)
-
DNase I
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green)
-
qPCR instrument
-
Primers for the gene of interest and a reference gene (e.g., ACTIN or UBIQUITIN)
Procedure:
-
RNA Extraction:
-
Extract total RNA from plant tissue using a preferred method, following the manufacturer's instructions.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Typically, 1-2 µg of RNA is used per reaction.
-
Follow the manufacturer's protocol, which usually involves incubating the RNA with reverse transcriptase, dNTPs, and either random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.
-
Set up reactions for the reference gene in parallel.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the control and this compound-treated samples.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method. This will show the fold change in the expression of the target gene in the treated samples compared to the control, normalized to the expression of the reference gene.
-
Protein Extraction and Western Blot Analysis
This protocol outlines the general steps for extracting total protein from plant tissue and performing a western blot to detect specific chloroplast proteins.
Materials:
-
Plant tissue (fresh or frozen)
-
Protein extraction buffer (e.g., containing Tris-HCl, SDS, β-mercaptoethanol, and protease inhibitors)
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Electroblotting apparatus and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize plant tissue in protein extraction buffer on ice.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard protein assay.
-
-
SDS-PAGE:
-
Mix the protein samples with Laemmli sample buffer and heat to denature the proteins.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Electroblotting:
-
Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.
-
-
Immunodetection:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, which will bind to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the enzyme-conjugated secondary antibody, which will bind to the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Transmission Electron Microscopy (TEM) of Chloroplasts
This protocol provides a general overview of the steps involved in preparing plant tissue for TEM to observe chloroplast ultrastructure.
Materials:
-
Small pieces of plant leaf tissue
-
Primary fixative (e.g., glutaraldehyde (B144438) in a buffer)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Secondary fixative (e.g., osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Infiltration resin (e.g., Spurr's or Epon)
-
Ultramicrotome
-
TEM grids
-
Uranyl acetate (B1210297) and lead citrate (B86180) stains
Procedure:
-
Fixation:
-
Excise small pieces of leaf tissue (approx. 1 mm²) and immediately immerse them in the primary fixative for several hours at 4°C.
-
Wash the tissue in buffer to remove the primary fixative.
-
Post-fix the tissue in the secondary fixative (osmium tetroxide) for 1-2 hours at room temperature. This step enhances contrast.
-
-
Dehydration and Infiltration:
-
Wash the tissue in buffer and then dehydrate it through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltrate the dehydrated tissue with resin by gradually increasing the concentration of resin in the solvent.
-
-
Embedding and Polymerization:
-
Embed the infiltrated tissue in pure resin in molds and polymerize it in an oven.
-
-
Sectioning and Staining:
-
Trim the resin block and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate to further enhance the contrast of cellular structures.
-
-
Imaging:
-
Observe the stained sections in a transmission electron microscope and capture images of the chloroplasts.
-
Signaling Pathways and Visualizations
This compound-induced chloroplast damage activates complex retrograde signaling pathways. The following diagrams, generated using the DOT language, illustrate our current understanding of these pathways.
Carotenoid Biosynthesis Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABI4 and its role in chloroplast retrograde communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Light Effects on Several Chloroplast Components in this compound-Treated Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. isca.me [isca.me]
- 11. 1O2-Mediated and EXECUTER-Dependent Retrograde Plastid-to-Nucleus Signaling in this compound-Treated Seedlings of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Norflurazon Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norflurazon is a selective, pre-emergence herbicide belonging to the pyridazinone class of chemicals.[1][2] It functions as a potent inhibitor of carotenoid biosynthesis by targeting the enzyme phytoene (B131915) desaturase (PDS).[3][4][5] This inhibition leads to the accumulation of phytoene and a subsequent depletion of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation.[6] The resulting photooxidative damage causes bleaching of the plant tissues, making this compound an effective tool for studying plastid development, stress responses, and as a bleaching herbicide in agricultural applications.[4][7] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various experimental purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 303.67 g/mol | [3] |
| Chemical Formula | C₁₂H₉ClF₃N₃O | [3] |
| Appearance | Colorless to off-white/light yellow crystalline solid | [1][3] |
| CAS Number | 27314-13-2 | [3] |
Solubility Data
The choice of solvent is critical for preparing stable and effective this compound stock solutions. This compound exhibits poor solubility in water but is soluble in several organic solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | 125 mg/mL (411.63 mM) | May require ultrasonication and warming to 60°C. Use of newly opened, low-water content DMSO is recommended. | [3] |
| Acetonitrile | 100 µg/mL | A commercially available solution is offered at this concentration. | [8] |
| Ethanol | Not specified | Used to pre-dissolve this compound before addition to aqueous nutrient media. | [9] |
| Hydrocarbons | Sparingly soluble | [1] | |
| Water | Low solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, suitable for dilution into various experimental media.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, calculate the mass as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 303.67 g/mol x 1000 mg/g = 30.37 mg
-
-
Weighing: Accurately weigh 30.37 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Add the weighed this compound to a sterile amber vial.
-
Add 1 mL of high-quality DMSO.
-
Vortex the solution vigorously for 2-5 minutes.
-
If complete dissolution is not achieved, gentle warming in a water bath to 60°C and/or sonication can be applied until the solution is clear.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots under the appropriate conditions as outlined in the storage table below.
-
Protocol 2: Preparation of Working Solutions for Cell Culture or Plant Treatment
This protocol details the dilution of the high-concentration DMSO stock solution to a final working concentration for experimental use. For example, to prepare a 10 µM working solution.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate experimental medium (e.g., cell culture medium, Murashige and Skoog medium)
-
Sterile tubes and pipettes
Procedure:
-
Serial Dilution: Perform a serial dilution of the 100 mM stock solution to achieve the desired final concentration. To obtain a 10 µM working solution, a 1:10,000 dilution is required.
-
Step 1 (Intermediate Dilution): Dilute 1 µL of the 100 mM stock solution into 999 µL of the experimental medium to obtain a 100 µM intermediate solution. Mix thoroughly by gentle vortexing or pipetting.
-
Step 2 (Final Dilution): Dilute 100 µL of the 100 µM intermediate solution into 900 µL of the experimental medium to achieve a final concentration of 10 µM.
-
-
Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the treatment group to account for any solvent effects.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Stability and Storage
Proper storage of this compound, both as a solid and in solution, is essential to maintain its stability and efficacy.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [3][4] |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Aqueous Solution | Room Temperature | < 24 hours | Stable at pH 3-9, but rapidly degraded by sunlight. | [1] |
Visualizations
This compound's Mechanism of Action: Inhibition of Carotenoid Biosynthesis
The following diagram illustrates the point of inhibition by this compound in the plant carotenoid biosynthesis pathway.
References
- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: H 52143) [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. esslabshop.com [esslabshop.com]
- 9. thecharmofduckweed.org [thecharmofduckweed.org]
Application Notes: Utilizing Norflurazon for Carotenoid Deficiency Induction in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Norflurazon is a pyridazinone-class herbicide widely utilized as a scientific tool to induce carotenoid deficiency in plants[1][2]. Its specific mechanism of action involves the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway[3][4][5]. This inhibition leads to the accumulation of the colorless precursor, phytoene, and a subsequent depletion of downstream colored carotenoids, such as β-carotene and lutein[6][7]. The resulting lack of carotenoids compromises the photoprotective mechanisms of the photosynthetic apparatus, leading to chlorophyll (B73375) degradation (photobleaching) and inhibition of photosynthesis[1][6][8]. These predictable effects make this compound an invaluable tool for studying carotenoid functions, plastid development, retrograde signaling, and the biosynthesis of abscisic acid (ABA), a key plant hormone derived from carotenoid precursors[9][10].
Mechanism of Action
This compound acts as a non-competitive inhibitor of the enzyme Phytoene Desaturase (PDS)[4]. PDS is responsible for introducing two double bonds into its substrate, 15-cis-phytoene, a crucial step in converting the colorless precursor into colored carotenoids[4][11]. This compound binds to the PDS enzyme, likely at or near the plastoquinone-binding site, thereby blocking the desaturation process[3][12][13]. This blockage results in two primary consequences:
-
Accumulation of Phytoene: The upstream substrate, phytoene, accumulates in the plant tissues[7][14].
-
Depletion of Colored Carotenoids: The synthesis of all downstream carotenoids (e.g., ζ-carotene, lycopene, β-carotene, lutein, violaxanthin) is prevented[14].
Carotenoids are essential for photoprotection, quenching excess light energy and scavenging reactive oxygen species (ROS) to protect chlorophyll and the photosynthetic machinery[6][11][15]. In the absence of carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, leading to the characteristic bleached or white phenotype of this compound-treated plants[6][8]. Furthermore, since the plant hormone abscisic acid (ABA) is synthesized from the cleavage of certain carotenoids (violaxanthin and neoxanthin), this compound treatment also leads to a marked reduction in ABA levels[9][10].
Figure 1: this compound inhibits Phytoene Desaturase (PDS), blocking carotenoid and ABA synthesis.
Application Data and Quantitative Effects
The effective concentration of this compound and the duration of treatment can vary depending on the plant species, growth stage, and experimental system. The following table summarizes conditions reported in the literature.
| Plant Species | This compound Concentration | Treatment Method & Duration | Key Quantitative Effects | Reference(s) |
| Arabidopsis thaliana | 50 µM | Treatment of detached young leaves | Significant reduction in total chlorophyll and carotenoids after 20-24 hours. Phytoene levels increased 2- to 3-fold. | [16] |
| Arabidopsis thaliana | 100 µM | Seedlings transferred to MS-agar plates | Induced bleaching symptoms after 7 days, allowing for quantification of phytoene accumulation. | [17] |
| Rice (Oryza sativa) | 1 µM | Seedling growth medium | Wild-type plants exhibited white shoots. Total carotenoid content decreased by 87% in wild-type. | [6][18] |
| Peanut (Arachis hypogaea) | Not specified (contaminated soil) | Grown in contaminated soil | Chlorophyll content decreased by 54-64%; carotenoid content decreased by ~50%. | [8] |
| Tomato (Lycopersicon esculentum) | 100 µM | Seedlings transferred to MS-agar | Effectively inhibited PDS, leading to phytoene accumulation. Used to study carotenoid biosynthesis flux. | [17] |
Experimental Protocols
The following are generalized protocols for inducing carotenoid deficiency. Researchers should optimize concentrations and durations for their specific plant species and experimental goals.
This method is suitable for uniform application to sterile seedlings, particularly for species like Arabidopsis thaliana.
-
Prepare Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO or acetone) to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.
-
Prepare Media: Autoclave standard plant growth medium (e.g., Murashige and Skoog - MS). Allow it to cool to approximately 50-55°C.
-
Add this compound: Add the this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 1-100 µM). Mix thoroughly by swirling. The solvent concentration should be kept low (e.g., <0.1%) and included in control plates.
-
Pour Plates: Pour the this compound-containing medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Sow Seeds or Transfer Seedlings:
-
Direct Sowing: Place surface-sterilized seeds directly onto the surface of the this compound-containing and control plates.
-
Seedling Transfer: Germinate seeds on standard MS plates for several days (e.g., 4-7 days) before transferring seedlings of uniform size to the treatment and control plates[17].
-
-
Incubation: Grow plants under controlled light and temperature conditions.
-
Observation and Sampling: Monitor plants daily for the development of a photobleached phenotype. Collect tissue for analysis once the desired phenotype is achieved.
This protocol allows for the measurement of total chlorophyll and total carotenoid content.
-
Sample Collection: Harvest a known amount of fresh plant tissue (e.g., 50-100 mg) from both control and treated plants. Perform all subsequent steps under dim light to prevent pigment degradation.
-
Homogenization: Immediately grind the tissue in a pre-chilled mortar and pestle with 1-2 mL of 80% acetone (B3395972). A small amount of magnesium carbonate can be added to neutralize plant acids.
-
Extraction: Transfer the homogenate to a microcentrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Spectrophotometry: Transfer the clear supernatant to a cuvette. Measure the absorbance at 663 nm, 645 nm, and 470 nm using 80% acetone as a blank.
-
Calculation: Calculate the concentrations of Chlorophyll a (Chl a), Chlorophyll b (Chl b), and Total Carotenoids (Cx+c) using the Lichtenthaler equations (for 80% acetone):
-
Chl a (µg/mL) = 12.21 * (A663) - 2.81 * (A645)
-
Chl b (µg/mL) = 20.13 * (A645) - 5.03 * (A663)
-
Cx+c (µg/mL) = (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 229
-
-
Normalization: Express the final pigment content on a fresh weight basis (e.g., µg/g FW).
For detailed analysis of individual carotenoids, especially the accumulation of phytoene, High-Performance Liquid Chromatography (HPLC) is required.
-
Extraction: Extract pigments as described above (Protocol 2), but use a solvent system suitable for HPLC (e.g., acetone, methanol (B129727), or THF with 0.1% BHT as an antioxidant). The extract should be completely dried under a stream of nitrogen gas and then redissolved in a small, known volume of an appropriate injection solvent (e.g., ethyl acetate).
-
HPLC System: Use a C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of solvents is typically used, for example, a gradient between methanol/water and pure methanol or another organic solvent system.
-
Detection: Use a photodiode array (PDA) or UV/VIS detector to identify and quantify pigments based on their characteristic absorption spectra and retention times compared to authentic standards. Phytoene is colorless and is detected by its UV absorption maxima (~285 nm).
Experimental Workflow
Figure 2: General experimental workflow for inducing and analyzing carotenoid deficiency using this compound.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, an inhibitor of carotenogenesis, on abscisic acid and xanthoxin in the caps of gravistimulated maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]
- 11. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Frontiers | Perturbations in the Photosynthetic Pigment Status Result in Photooxidation-Induced Crosstalk between Carotenoid and Porphyrin Biosynthetic Pathways [frontiersin.org]
- 15. 1O2-Mediated and EXECUTER-Dependent Retrograde Plastid-to-Nucleus Signaling in this compound-Treated Seedlings of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A foliar pigment-based bioassay for interrogating chloroplast signalling revealed that carotenoid isomerisation regulates chlorophyll abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: Analytical Methods for Detecting Norflurazon Residues in Soil and Water
Introduction
Norflurazon is a selective herbicide used to control grassy and broadleaf weeds in crops such as cotton, citrus, and nuts. Due to its persistence in the environment, monitoring its residue levels in soil and water is crucial to assess environmental contamination and ensure human and ecosystem health.[1][2] These application notes provide detailed protocols for the determination of this compound residues using modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for soil matrices and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for water samples. The methods described are based on widely accepted extraction and cleanup procedures like QuEChERS for soil and Solid-Phase Extraction (SPE) for water.[3][4]
Part 1: Analysis of this compound Residues in Soil
This section details a method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using GC-MS/MS. The QuEChERS method is highly efficient for extracting a wide range of pesticides from complex matrices.[5][6]
Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis
1. Sample Preparation and Homogenization:
-
Air-dry the soil sample to a constant weight and remove any large debris such as rocks and roots.
-
Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.[2]
-
If the soil is dry, hydrate (B1144303) it by adding an appropriate amount of ultrapure water before extraction.[5]
2. Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[6]
-
Add 10 mL of acetonitrile (B52724) (ACN).[5]
-
Cap the tube and shake it vigorously for 1 minute on a mechanical shaker.[5]
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).[5]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]
3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE cleanup tube containing 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA), and 400 mg C18 sorbent.[6]
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥5000 rpm for 5 minutes.[6]
-
Collect the final supernatant and transfer approximately 1 mL into a GC vial for instrumental analysis.[6]
4. Instrumental Analysis:
-
Analyze the final extract using a GC system coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
Workflow for Soil Sample Analysis
Caption: Workflow for this compound analysis in soil.
Quantitative Data and Method Performance
The performance of the analytical method should be validated by assessing several key parameters.[7][8][9]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.003 mg/kg | The lowest concentration of analyte that can be reliably detected.[7] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[10][11] |
| Linearity (R²) | > 0.99 | Indicates the proportionality of the analytical response to the analyte concentration over a given range.[7] |
| Accuracy (Recovery) | 80 - 110% | The percentage of the known amount of analyte recovered from the sample matrix. Recoveries for this compound are generally greater than 80%.[12] |
| Precision (RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Part 2: Analysis of this compound Residues in Water
This section describes a method for determining this compound in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by LC-MS/MS analysis. SPE is a common and effective technique for extracting pesticides from aqueous matrices.[3][4][13]
Experimental Protocol: SPE and LC-MS/MS Analysis
1. Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Filter the water sample through a 0.7-µm glass fiber filter to remove suspended solids, which can clog the SPE cartridge.[13]
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.[3] Do not allow the cartridge to dry.
-
Sample Loading: Pass 1 L of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[13]
-
Cartridge Washing: After loading, wash the cartridge with a small volume of ultrapure water to remove any polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge using an appropriate solvent. A common approach is to use two aliquots of an organic solvent like methanol or an 80:20 mixture of methylene (B1212753) chloride and methanol.[13]
3. Concentration and Reconstitution:
-
Collect the eluate in a collection tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at approximately 40°C.[13][14]
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile) for LC-MS/MS analysis.[13]
4. Instrumental Analysis:
-
Analyze the reconstituted sample using a Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Workflow for Water Sample Analysis
Caption: Workflow for this compound analysis in water.
Quantitative Data and Method Performance
Method performance for water analysis should be rigorously validated.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 1 - 5 ng/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 5 - 10 ng/L | The lowest concentration of analyte that can be quantitatively determined. Some methods can quantify pesticides at concentrations as low as 10 ng/L.[13] |
| Linearity (R²) | > 0.99 | Indicates the proportionality of the analytical response to the analyte concentration.[9] |
| Accuracy (Recovery) | 70 - 120% | The percentage of the known amount of analyte recovered. Recoveries for this compound in water have been reported at 104 ± 7.3%.[12] |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements.[4] |
References
- 1. organomation.com [organomation.com]
- 2. organomation.com [organomation.com]
- 3. epa.gov [epa.gov]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. agilent.com [agilent.com]
- 14. epa.gov [epa.gov]
Norflurazon Application Techniques for Weed Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norflurazon is a pre-emergence pyridazinone herbicide highly effective for the control of a broad spectrum of annual grasses and broadleaf weeds.[1][2][3] Its primary mode of action is the inhibition of carotenoid biosynthesis, leading to the destruction of chlorophyll (B73375) and subsequent bleaching of susceptible plants.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in weed science research, focusing on techniques that ensure accurate and reproducible results.
Mode of Action and Signaling Pathway
This compound specifically targets and inhibits the enzyme phytoene (B131915) desaturase (PDS), a key component in the carotenoid biosynthesis pathway.[5][6] This inhibition prevents the conversion of phytoene to ζ-carotene. Carotenoids are essential for protecting chlorophyll from photo-oxidation.[4][6] Without carotenoids, the high energy from sunlight leads to the rapid degradation of chlorophyll and other photosynthetic components, resulting in the characteristic bleaching or white appearance of treated plants.[4]
The disruption of carotenoid biosynthesis by this compound can also induce retrograde signaling, a communication pathway from the chloroplasts to the nucleus, affecting gene expression related to photosynthesis and other cellular processes.
Caption: this compound's mechanism of action, inhibiting phytoene desaturase.
Application Techniques and Formulations
This compound is primarily used as a soil-applied, pre-emergence herbicide.[2] It is available in various formulations, including wettable powders (WP) and granules (G).[7] The choice of formulation and application method depends on the research objectives, target weed species, crop, and environmental conditions.
Common Application Methods:
-
Pre-emergence (PRE): Applied to the soil surface after planting but before weed and crop emergence.[8] This is the most common application method for this compound.
-
Pre-plant Incorporated (PPI): Applied to the soil and mechanically incorporated into the top layer before planting. This can improve efficacy in certain soil types but may require higher application rates.[9]
-
Post-emergence (POST): While primarily a pre-emergence herbicide, this compound can be used in some registered post-emergence applications, often in tank mixes.[2]
-
Broadcast Application: Uniform application over the entire experimental plot area.[2]
-
Banded Application: Application in a narrow band over the crop row.[2]
Experimental Protocols
Protocol 1: Pre-emergence Efficacy Trial in Field Plots
Objective: To evaluate the efficacy of different rates of this compound for pre-emergence weed control.
Materials:
-
This compound formulation (e.g., Zorial Rapid 80 WP)
-
Calibrated small-plot sprayer[10]
-
Randomized complete block design with at least four replications[7]
-
Plot size: Minimum of 20 ft wide by 60 ft long is suggested for robust data.[7]
-
Weed species of interest
-
Data collection tools (quadrats, visual rating scales)
Procedure:
-
Site Preparation: Prepare a uniform seedbed in the experimental area. Ensure the area has a known history of the target weed species.
-
Plot Layout: Establish plots according to the randomized complete block design.
-
Herbicide Preparation: Calculate the amount of this compound needed for each treatment rate. Prepare a stock solution and dilute as necessary for the calibrated sprayer output.
-
Application: Apply the herbicide treatments uniformly to the soil surface of the designated plots.[10] Application should occur after planting the crop (if any) but before weed emergence.
-
Irrigation: If rainfall is not expected within 48 hours of application, apply 0.5 to 1 inch of irrigation to incorporate the herbicide into the soil profile.
-
Data Collection:
-
Visual Weed Control Ratings: At 14, 28, and 56 days after treatment (DAT), visually assess weed control on a scale of 0% (no control) to 100% (complete control).[7]
-
Weed Density and Biomass: At a designated time point (e.g., 56 DAT), count the number of weeds per unit area (e.g., 1m²) and harvest the aboveground biomass. Dry the biomass to a constant weight.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Duncan's Multiple Range Test at p ≤ 0.05) to determine significant differences between treatments.[7]
Caption: Workflow for a pre-emergence this compound efficacy trial.
Protocol 2: Soil Type and Organic Matter Effects on this compound Phytotoxicity
Objective: To determine the influence of soil properties on the herbicidal activity of this compound.
Materials:
-
This compound
-
Bioassay plant species (e.g., grain sorghum, wheat, or a sensitive weed species)[9]
-
Pots or containers
-
Growth chamber or greenhouse with controlled conditions
-
Spectrophotometer for chlorophyll analysis
Procedure:
-
Soil Characterization: Analyze the selected soils for organic matter content, clay content, and pH.
-
Herbicide Treatment: For each soil type, prepare a series of this compound concentrations. Thoroughly mix the herbicide into the soil. Include an untreated control for each soil type.
-
Bioassay Planting: Fill pots with the treated and untreated soils and plant seeds of the bioassay species at a uniform depth.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity. Water as needed.
-
Data Collection:
-
Visual Injury Ratings: At 7, 14, and 21 days after planting, assess visual injury (bleaching, stunting).
-
Chlorophyll Content: At a designated time point, extract chlorophyll from the leaves of the bioassay plants and measure the absorbance using a spectrophotometer.[9]
-
Plant Height and Biomass: At the end of the experiment, measure plant height and harvest the aboveground biomass.
-
-
Data Analysis: Correlate the phytotoxicity data (e.g., I50 - the concentration required to inhibit growth by 50%) with the soil properties to determine relationships.
Data Presentation: Quantitative Summary
The following tables summarize typical application rates and efficacy data from research studies.
Table 1: this compound Application Rates for Weed Control in Alfalfa
| Formulation | Application Rate (lb a.i./acre) | Application Timing | Target Weed | Efficacy (%) | Reference |
| Evital 5G | 2.0 | Single Spring Application | Purple Nutsedge | 41-82 | [12] |
| Evital 5G | 3.0 | Single Spring Application | Purple Nutsedge | 78 | [7] |
| Evital 5G | 1.0 + 1.0 | Split (Spring & Summer) | Purple Nutsedge | 76 | [7] |
| Evital 5G | 1.5 + 1.5 | Split (Spring & Summer) | Purple Nutsedge | >90 | [7] |
| Evital 5G | 2.0 + 2.0 | Split (Spring & Summer) | Purple Nutsedge | >90 | [7] |
| Zorial 80 WP | 2.0 | Single Spring Application | Purple Nutsedge | Poor | [7][12] |
a.i. = active ingredient
Table 2: Factors Influencing this compound Efficacy
| Factor | Influence on Efficacy | Explanation | Reference |
| Soil Organic Matter | High OM reduces efficacy | This compound adsorbs to organic matter, making it less available for weed uptake. Higher rates are needed in high OM soils. | [9][11][13] |
| Clay Content | High clay content reduces efficacy | Similar to organic matter, clay particles can adsorb this compound, reducing its bioavailability. | [9][13] |
| Application Method | Pre-emergence > Pre-plant Incorporated | PPI requires approximately twice the rate of PRE applications to achieve similar levels of chlorophyll reduction. | [9] |
| Formulation | Granular (G) > Wettable Powder (WP) | In dense foliage situations, granular formulations can penetrate the canopy and reach the soil surface more effectively than liquid sprays. | [7] |
| Sunlight | Can cause photodegradation | This compound is susceptible to degradation by sunlight on the soil surface. Incorporation by rainfall or irrigation is crucial. | [3][13] |
Conclusion
For effective and reproducible weed science research, the application of this compound must be conducted with precision, considering the formulation, application method, environmental conditions, and soil characteristics. The protocols and data presented here provide a foundation for designing robust experiments to evaluate the efficacy and behavior of this important herbicide. Proper calibration of equipment and adherence to standardized evaluation procedures are critical for generating high-quality data.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thecharmofduckweed.org [thecharmofduckweed.org]
- 5. researchgate.net [researchgate.net]
- 6. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.arizona.edu [repository.arizona.edu]
- 8. wiscweeds.info [wiscweeds.info]
- 9. Factors Affecting the Phytotoxicity of this compound | Weed Science | Cambridge Core [cambridge.org]
- 10. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 11. This compound adsorption and dissipation in three southern soils | Weed Science | Cambridge Core [cambridge.org]
- 12. Efficacy of this compound for Nutsedge Control in Parker Valley Alfalfa [repository.arizona.edu]
- 13. Dissipation of this compound and Other Persistent Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Norflurazon as an Analytical Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norflurazon is a pre-emergence herbicide used to control grasses and broad-leafed weeds in various agricultural settings.[1][2] As a member of the pyridazinone class of chemicals, it functions by inhibiting carotenoid biosynthesis, which leads to chlorophyll (B73375) depletion and ultimately disrupts photosynthesis in target plants.[1][3] Due to its widespread use, regulatory bodies and quality control laboratories require accurate and reliable analytical methods for the determination of this compound residues in environmental and food samples.
This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one[1] |
| CAS Number | 27314-13-2[4] |
| Molecular Formula | C12H9ClF3N3O[1] |
| Molecular Weight | 303.67 g/mol [1] |
| Appearance | Colorless to white or greyish-brown crystalline powder[1][3] |
| Solubility (at 25°C) | Water: 34 mg/L, Ethanol: 142 g/L, Acetone (B3395972): 50 g/L, DMSO: 125 mg/mL[3][4][5] |
| Storage | Store at 2-10°C for long-term stability.[6] |
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.[7] A modified version of this protocol is highly effective for the extraction of this compound.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
For dry samples like cereals, it may be necessary to add a small amount of water to hydrate (B1144303) the sample before adding the solvent.[7]
-
Add the appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for another minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[8]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a new centrifuge tube containing PSA sorbent and anhydrous MgSO₄. The amount of sorbent will depend on the matrix; a common starting point is 150 mg of PSA and 900 mg of MgSO₄ per 6 mL of extract.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the cleaned extract, ready for chromatographic analysis.
-
Workflow for QuEChERS Sample Preparation:
HPLC-UV/MS Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 65:35 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Detector | UV at 254 nm or MS with electrospray ionization (ESI)[10] |
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.01 - 1.0 µg/mL).
GC-MS/MS Method
Instrumentation:
-
Gas Chromatograph coupled with a tandem Mass Spectrometer (MS/MS).
-
A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[8]
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[8] |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[8] |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C, hold for 2.25 min[8] |
| MS Ion Source | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as acetone or ethyl acetate.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 1 - 100 ng/mL).
Data Presentation
The following tables summarize typical quantitative data obtained for this compound analysis using chromatographic methods. These values can vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: HPLC Method Performance Data
| Parameter | Typical Value | Matrix | Reference |
| Linearity Range | 0.2 - 10 µg/mL | Pears | [10] |
| Correlation Coefficient (r²) | >0.995 | Pears | [10] |
| Limit of Detection (LOD) | 0.008 ppm | Pears | [10] |
| Limit of Quantification (LOQ) | 0.03 ppm | Pears | [10] |
| Recovery | 84.9 - 94.3% | Pears | [10] |
| Retention Time | ~8.3 min | Cereal Grains | [11] |
Table 2: GC-MS/MS Method Performance Data
| Parameter | Typical Value | Matrix | Reference |
| Linearity Range | 0.1 - 1000 ppb | Spinach | [12] |
| Limit of Quantification (LOQ) | 2 µg/kg | Fruits and Vegetables | |
| Recovery | 70 - 120% | Orange, Spinach | |
| Retention Time | ~6.75 min | Spinach | [12] |
Method Validation
To ensure the reliability of the analytical results, the chromatographic methods for this compound should be validated according to established guidelines (e.g., SANTE/12682/2019).[3] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound as an analytical reference standard in chromatographic analysis. The modified QuEChERS method offers an efficient and effective approach for sample preparation from various matrices. Both HPLC and GC-MS/MS are powerful techniques for the sensitive and selective determination of this compound residues. Proper method validation is crucial to ensure the accuracy and reliability of the analytical data generated.
References
- 1. sciex.jp [sciex.jp]
- 2. gcms.cz [gcms.cz]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. food-safety.com [food-safety.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Determining Effective Norflurazon Concentrations for Inhibiting Photosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norflurazon is a potent pyridazinone herbicide that effectively inhibits photosynthesis by targeting carotenoid biosynthesis. This application note provides detailed protocols for determining the effective concentration of this compound to inhibit photosynthesis in various plant species. It includes methodologies for quantifying chlorophyll (B73375) and carotenoid content, and for measuring photosynthetic efficiency using Pulse Amplitude Modulation (PAM) fluorometry. Additionally, a summary of effective this compound concentrations from published literature is presented to guide researchers in their experimental design.
Introduction
This compound is a selective, pre-emergence herbicide that induces a characteristic bleaching effect in susceptible plants.[1] Its primary mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key component of the carotenoid biosynthesis pathway.[2] Carotenoids play a crucial role in photosynthesis by protecting chlorophyll from photo-oxidative damage.[3] By inhibiting carotenoid synthesis, this compound leaves chlorophyll vulnerable to photodegradation, leading to a loss of photosynthetic capacity and eventual plant death.[1][3] Understanding the effective concentrations of this compound is critical for its use as a research tool to study photosynthesis, chloroplast development, and retrograde signaling pathways.
Mechanism of Action Signaling Pathway
This compound's inhibitory effect on photosynthesis is a downstream consequence of its primary action on the carotenoid biosynthesis pathway. The following diagram illustrates this mechanism.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound required to inhibit photosynthesis varies depending on the plant species, growth conditions, and treatment duration. The following table summarizes effective concentrations reported in the literature.
| Plant Species | Effective Concentration (µM) | Observed Effect | Reference(s) |
| Arabidopsis thaliana | 1 - 5 | Seedling bleaching, altered gene expression | [4][5] |
| Oryza sativa (Rice) | 0.1 - 2 (1 µM commonly used) | Photobleaching, decreased carotenoid content | [6] |
| Arachis hypogaea (Peanut) | 100 | Decreased chlorophyll and carotenoid content | [7] |
| Lycopersicon esculentum (Tomato) | 100 | Accumulation of phytoene | [8] |
| Chlamydomonas reinhardtii (Green Alga) | 5 - 10 | Decreased chlorophyll and carotenoid content | [9] |
| Bixa orellana | 10 - 100 | Decreased bixin (B190684) and chlorophyll levels | [1] |
| Glycine max (Soybean) | Not specified (in vivo) | Inhibition of fatty acid desaturase activity | [10] |
| Aquatic planarian (Polycelis felina) | 0.2 - 200 | Toxic effects, DNA damage |
Experimental Protocols
General Workflow for Determining Effective this compound Concentration
The following diagram outlines the general experimental workflow for determining the effective concentration of this compound.
Protocol for Chlorophyll and Carotenoid Quantification
This protocol is adapted from Lichtenthaler (1987) and is suitable for most leaf tissues.[7]
Materials:
-
Fresh leaf tissue (e.g., 50-100 mg)
-
100% Acetone (B3395972) (HPLC grade)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Weigh a known amount of fresh leaf tissue (e.g., 50-100 mg) and record the fresh weight.
-
Place the tissue in a chilled mortar and add a small amount of 100% acetone.
-
Grind the tissue with a pestle until it is completely homogenized and the green color is extracted into the acetone.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube to ensure all pigment is collected.
-
Bring the final volume to a known amount (e.g., 5 or 10 mL) with 100% acetone.
-
Centrifuge the extract at 300-500 x g for 5 minutes to pellet any cell debris.[7]
-
Carefully transfer the clear supernatant to a clean tube.
-
Measure the absorbance of the supernatant at 661.6 nm, 644.8 nm, and 470 nm using a spectrophotometer. Use 100% acetone as a blank.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations for 100% acetone:
-
Chlorophyll a (µg/mL) = 11.24 * A661.6 - 2.04 * A644.8
-
Chlorophyll b (µg/mL) = 20.13 * A644.8 - 4.19 * A661.6
-
Total Carotenoids (µg/mL) = (1000 * A470 - 1.90 * Chl a - 63.14 * Chl b) / 214
-
-
Express the pigment content on a fresh weight basis (e.g., µg/g FW).
Protocol for Measuring Photosynthetic Efficiency (Fv/Fm) using PAM Fluorometry
This protocol provides a general guideline for measuring the maximum quantum yield of Photosystem II (PSII), a key indicator of photosynthetic health.
Materials:
-
Pulse Amplitude Modulation (PAM) fluorometer
-
Dark adaptation clips or a dark room
-
Plant samples treated with this compound and control samples
Procedure:
-
Dark Adaptation: Place a dark adaptation clip on the leaf area to be measured for at least 15-30 minutes.[8] This ensures that all reaction centers of PSII are open.
-
Instrument Setup: Turn on the PAM fluorometer and allow it to warm up according to the manufacturer's instructions. Set the instrument to measure Fv/Fm.
-
Measurement of Fo: Place the fiber optic probe of the fluorometer over the dark-adapted leaf area. The instrument will apply a weak, modulated measuring light to determine the minimal fluorescence (Fo).
-
Measurement of Fm: The instrument will then apply a short, intense pulse of saturating light (>6000 µmol m-2 s-1).[8] This temporarily closes all PSII reaction centers, and the maximal fluorescence (Fm) is measured.
-
Calculation of Fv/Fm: The instrument's software will automatically calculate the maximum quantum yield of PSII using the formula:
-
Fv/Fm = (Fm - Fo) / Fm
-
-
Data Recording: Record the Fv/Fm value for each sample. Healthy, non-stressed plants typically have an Fv/Fm ratio of around 0.83. A decrease in this value indicates stress or damage to the photosynthetic apparatus.
-
Repeat the measurements for multiple leaves and plants for each treatment to ensure statistical significance.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the effective concentrations of this compound for inhibiting photosynthesis in their specific plant systems. By quantifying the impact of this compound on pigment content and photosynthetic efficiency, scientists can effectively utilize this herbicide as a tool in a wide range of plant biology research, from fundamental studies of photosynthesis to the development of new herbicide technologies. Careful consideration of species-specific sensitivity and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Bepress Guest Access [digitalcommons.whitworth.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that this compound affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity testing of herbicide this compound on an aquatic bioindicator species--the planarian Polycelis felina (Daly.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Norflurazon Herbicide Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the herbicide norflurazon in studies investigating mechanisms of herbicide resistance. This compound, a selective pyridazinone herbicide, acts by inhibiting the enzyme phytoene (B131915) desaturase (PDS), a key component of the carotenoid biosynthesis pathway.[1][2] This inhibition leads to the accumulation of phytoene and a subsequent depletion of colored carotenoids, resulting in a characteristic bleaching phenotype in susceptible plants.[1] Understanding the mechanisms by which plants develop resistance to this compound is crucial for developing new weed management strategies and for the broader study of herbicide resistance.
Introduction to this compound and its Mechanism of Action
This compound is a bleaching herbicide that specifically targets and inhibits the enzyme phytoene desaturase (PDS).[1][2] PDS is responsible for the desaturation of phytoene to phytofluene (B1236011) in the carotenoid biosynthesis pathway. Carotenoids play a vital role in photosynthesis by protecting chlorophyll (B73375) from photo-oxidation.[1] In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching of the plant tissue.[1] Resistance to this compound in weeds and laboratory-generated mutants is most commonly associated with specific point mutations in the pds gene, which encodes the PDS enzyme.[3] These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.
Mechanisms of Resistance to this compound
The primary mechanism of resistance to this compound is target-site resistance (TSR), resulting from mutations in the pds gene.[3][4][5][6] These mutations lead to amino acid substitutions in the PDS enzyme, which decrease its affinity for this compound.[3][7] Non-target-site resistance (NTSR) mechanisms, such as enhanced metabolism of the herbicide, can also contribute to resistance, though they are less commonly reported for this compound.[4][5]
Target-Site Resistance: Mutations in the Phytoene Desaturase (pds) Gene
Specific mutations in the pds gene have been identified that confer resistance to this compound. For example, a point mutation leading to a valine-to-glycine substitution in the PDS polypeptide of the cyanobacterium Synechococcus PCC7942 was found to confer resistance.[3] In the aquatic weed Hydrilla verticillata, mutations at codon 304 of the pds gene have been reported to provide resistance to the PDS inhibitor fluridone, with cross-resistance to this compound.[7]
Table 1: Examples of pds Gene Mutations Conferring Resistance to this compound and Other PDS Inhibitors
| Species | Original Amino Acid | Mutant Amino Acid | Codon Position | Herbicide(s) with Observed Resistance | Reference |
| Synechococcus PCC7942 | Valine | Glycine | Not Specified | This compound | [1][3] |
| Hydrilla verticillata | Arginine | Threonine | 304 | Fluridone, this compound | [7] |
| Hydrilla verticillata | Arginine | Cysteine | 304 | Fluridone, this compound | [7] |
| Hydrilla verticillata | Arginine | Serine | 304 | Fluridone, this compound | [7] |
| Hydrilla verticillata | Arginine | Histidine | 304 | Fluridone, this compound | [7] |
Table 2: Quantitative Resistance Data for this compound in Plants with pds Mutations
| Plant/Enzyme Source | Mutation | Herbicide | IC50 (Resistant) / IC50 (Susceptible) Ratio | Reference |
| Hydrilla verticillata PDS | Arg304Thr | This compound | ~52 | [7] |
| Hydrilla verticillata PDS | Arg304Cys | This compound | ~30 | [7] |
| Hydrilla verticillata PDS | Arg304Ser | This compound | ~20 | [7] |
| Hydrilla verticillata PDS | Arg304His | This compound | ~15 | [7] |
| Transgenic Arabidopsis thaliana | Thr304 Hydrilla pds | This compound | 57 (R/S ratio) | [7] |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
This protocol is designed to assess the level of this compound resistance in whole plants.
Materials:
-
Seeds of susceptible (wild-type) and potentially resistant plant populations.
-
Pots or trays filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled temperature and light conditions.
-
This compound commercial formulation.
-
Precision bench sprayer.
Procedure:
-
Seed Germination and Plant Growth:
-
Sow seeds of both susceptible and potentially resistant populations in pots or trays.
-
Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Allow plants to reach the 2-3 leaf stage before herbicide application.
-
-
Herbicide Application:
-
Prepare a range of this compound concentrations. A typical range for initial screening might be 0 (control), 0.1, 1, 10, and 100 µM.
-
Apply the different herbicide concentrations to the plants using a precision bench sprayer to ensure uniform coverage.
-
-
Evaluation of Herbicide Efficacy:
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess the plants for signs of bleaching and growth inhibition at 7, 14, and 21 days after treatment.
-
Record the number of surviving plants and estimate the biomass reduction for each treatment.
-
-
Data Analysis:
-
Calculate the dose-response curves for both susceptible and resistant populations.
-
Determine the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each population.
-
The resistance factor (RF) can be calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
-
Protocol 2: In Vitro Phytoene Desaturase (PDS) Enzyme Assay
This protocol measures the activity of the PDS enzyme in the presence and absence of this compound.
Materials:
-
Plant leaf tissue from susceptible and resistant plants.
-
Extraction buffer (e.g., 0.1 M Tris-HCl pH 8.0, 5 mM DTT).
-
French press or sonicator.
-
Refrigerated centrifuge.
-
Phytoene substrate (can be produced using engineered E. coli).[8]
-
This compound solutions of varying concentrations.
-
HPLC system for product analysis.
Procedure:
-
Enzyme Extraction:
-
Homogenize leaf tissue in ice-cold extraction buffer.
-
Break the cells using a French press or sonicator.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the membranes containing the PDS enzyme.
-
Resuspend the membrane pellet in a minimal volume of extraction buffer.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the enzyme preparation, phytoene substrate, and varying concentrations of this compound (or a solvent control).
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-4 hours).
-
-
Product Analysis:
-
Stop the reaction and extract the carotenoids (including the product, phytofluene, and ζ-carotene).
-
Analyze the extracted carotenoids using HPLC to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the rate of PDS activity for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity).
-
Protocol 3: Site-Directed Mutagenesis of the pds Gene
This protocol describes the creation of specific mutations in the pds gene to study their effect on this compound resistance.
Materials:
-
Plasmid containing the wild-type pds gene.
-
Site-directed mutagenesis kit.
-
Custom-designed mutagenic primers.
-
Competent E. coli cells for plasmid transformation and propagation.
-
DNA sequencing services.
Procedure:
-
Primer Design:
-
Design primers that contain the desired mutation in the pds gene sequence.
-
-
Mutagenesis Reaction:
-
Perform the mutagenesis reaction using the wild-type pds plasmid as a template and the mutagenic primers, following the instructions of the site-directed mutagenesis kit.
-
-
Transformation and Selection:
-
Transform the resulting plasmids into competent E. coli cells.
-
Select for transformed cells containing the mutated plasmid.
-
-
Sequence Verification:
-
Isolate the plasmid DNA from several colonies.
-
Sequence the pds gene in each plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Functional Analysis:
-
The mutated pds gene can then be expressed in a suitable system (e.g., E. coli or transgenic plants) to assess the effect of the mutation on PDS enzyme activity and this compound resistance, as described in Protocols 1 and 2.
-
Visualizations
Caption: Carotenoid biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound resistance mechanisms.
References
- 1. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. The molecular basis of resistance to the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Mechanisms of evolved herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Norflurazon to Elucidate Plant Retrograde Signaling
Introduction
Retrograde signaling is a crucial communication pathway in plants, relaying information about the developmental and physiological state of chloroplasts and mitochondria to the nucleus to regulate nuclear gene expression. This coordination is vital for processes such as chloroplast biogenesis, photosynthesis, and stress responses. Norflurazon (NF), a pyridazinone herbicide, serves as a powerful chemical tool to investigate these signaling pathways, particularly those originating from the chloroplast.
Mechanism of Action
This compound is a non-competitive inhibitor of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][2] Carotenoids are essential for photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS). By inhibiting PDS, this compound treatment leads to the accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids.[3] In the presence of light, the absence of protective carotenoids results in the photodestruction of chlorophyll (B73375) and other components of the photosynthetic apparatus, leading to a bleached phenotype.[3] This disruption of chloroplast development and function triggers retrograde signals that modulate the expression of nuclear genes, particularly the downregulation of photosynthesis-associated nuclear genes (PhANGs), such as those encoding the light-harvesting chlorophyll a/b-binding proteins (LHCB).[4][5]
Applications in Research
The predictable and potent effect of this compound on chloroplasts makes it an invaluable tool for:
-
Identifying components of retrograde signaling pathways: Genetic screens using this compound have been instrumental in identifying key regulatory components, such as the genomes uncoupled (GUN) mutants in Arabidopsis thaliana.[6][7] These mutants exhibit continued expression of PhANGs even when chloroplast development is inhibited by this compound, indicating a disruption in the retrograde signaling pathway.[6]
-
Dissecting different retrograde signaling pathways: Depending on the developmental stage at which this compound is applied, different retrograde signaling pathways can be activated.[8][9] For instance, treatment of seedlings from germination primarily activates signals related to chloroplast biogenesis, while application to mature plants can induce ROS-mediated stress signals.[8][9]
-
Investigating the nature of retrograde signals: While the precise nature of all retrograde signals is still under investigation, this compound has been used to study the potential roles of various signaling molecules, including tetrapyrrole intermediates and reactive oxygen species (ROS) like singlet oxygen (¹O₂).[8][9][10]
-
Studying the coordination of organellar and nuclear gene expression: By uncoupling chloroplast development from nuclear gene expression, this compound allows researchers to study the mechanisms that ensure the coordinated expression of genes located in different cellular compartments.[11]
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings for Retrograde Signaling Studies
This protocol describes a common method for inducing retrograde signaling in Arabidopsis thaliana seedlings by germinating and growing them on a medium containing this compound.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium, half-strength, with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar
-
This compound (NF) stock solution (e.g., 5 mM in DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes).
-
Preparation of this compound Plates:
-
Prepare half-strength MS medium and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add this compound stock solution to the desired final concentration. A common working concentration is 5 µM.[8] For dose-response experiments, a range of concentrations (e.g., 0.1 µM to 10 µM) can be used.[12] Also, prepare control plates with an equivalent amount of DMSO.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Plating Seeds: Under sterile conditions, plate the sterilized seeds on the control and this compound-containing plates.
-
Stratification: To synchronize germination, stratify the seeds by wrapping the plates in aluminum foil and incubating them at 4°C for 2-4 days.[8]
-
Growth Conditions: Transfer the plates to a growth chamber. For studying biogenic retrograde signaling, seedlings are typically grown for 5-7 days under continuous light (e.g., 100-125 µmol m⁻² s⁻¹) at 20-22°C.[8][13]
-
Phenotypic and Molecular Analysis: After the treatment period, observe the phenotype (bleaching of cotyledons). Harvest seedling tissue for subsequent molecular analyses such as RNA extraction for gene expression analysis or protein extraction.
Protocol 2: Quantification of Photosynthesis-Associated Nuclear Gene (PhANG) Expression by Real-Time PCR (RT-qPCR)
This protocol outlines the steps to measure the expression of a common retrograde signaling marker gene, LHCB1.2, in this compound-treated seedlings.
Materials:
-
Harvested seedling tissue from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Gene-specific primers for LHCB1.2 and a reference gene (e.g., ACTIN2 or UBIQUITIN10)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Immediately freeze the harvested seedlings in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the cDNA template, gene-specific primers, and RT-qPCR master mix.
-
Perform the RT-qPCR using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of LHCB1.2 normalized to the reference gene. A significant downregulation of LHCB1.2 in wild-type seedlings treated with this compound compared to the control is expected.
-
Data Presentation
Table 1: Effect of this compound on Chlorophyll Content and LHCB1.2 Expression in Arabidopsis thaliana
| Treatment | Genotype | Chlorophyll a+b (µg/g FW) | Relative LHCB1.2 Expression (normalized to control) |
| Control (DMSO) | Wild-Type | 1.2 ± 0.15 | 1.0 |
| 5 µM this compound | Wild-Type | 0.1 ± 0.02 | 0.15 ± 0.05 |
| 5 µM this compound | gun1 mutant | 0.1 ± 0.03 | 0.85 ± 0.10 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions.
Visualizations
Caption: Mechanism of action of this compound in the carotenoid biosynthesis pathway.
Caption: Experimental workflow for studying retrograde signaling using this compound.
Caption: Simplified retrograde signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibition of Carotenoid Synthesis by Fluridone and this compound | Weed Science | Cambridge Core [cambridge.org]
- 4. The genomes uncoupled Mutants Are More Sensitive to this compound Than Wild Type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde signaling in plants: A critical review focusing on the GUN pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genome uncoupled1 Mutants Are Hypersensitive to this compound and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1O2-Mediated and EXECUTER-Dependent Retrograde Plastid-to-Nucleus Signaling in this compound-Treated Seedlings of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1O2-mediated and EXECUTER-dependent retrograde plastid-to-nucleus signaling in this compound-treated seedlings of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Plastid retrograde signaling: A developmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alleviation of this compound-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Issues with Norflurazon stability and photodegradation under UV light
Welcome to the Technical Support Center for Norflurazon stability and photodegradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the photochemical stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading faster than expected under laboratory light. What could be the issue?
A1: Several factors can accelerate the photodegradation of this compound. Firstly, confirm the spectral output of your light source. This compound is susceptible to degradation under UV light, and unfiltered laboratory light sources can emit sufficient UV radiation to cause degradation. Secondly, the presence of photosensitizers in your solvent or on your glassware can increase the degradation rate. For instance, riboflavin (B1680620) can promote the photochemical degradation of this compound.[1][2] Ensure you are using high-purity solvents and meticulously clean glassware. Lastly, check the temperature of your sample during irradiation, as elevated temperatures can sometimes contribute to degradation.
Q2: I am observing inconsistent degradation rates between replicate experiments. What are the potential sources of this variability?
A2: Inconsistent results in photodegradation studies often stem from a lack of precise control over experimental parameters. Key areas to investigate include:
-
Light Source Intensity: The intensity of UV lamps can fluctuate with age and temperature. Ensure your lamp output is stable and calibrated.
-
Sample Positioning: The distance and angle of your sample relative to the light source must be identical for all replicates. Even minor variations can significantly alter the received light dose.
-
Solvent Purity: Impurities in the solvent can act as photosensitizers or quenchers, leading to variable degradation rates. Use fresh, high-purity solvent for each experiment.
-
Sample Matrix: If you are working with complex matrices (e.g., soil extracts, formulations), their composition can vary, affecting light penetration and the presence of interfering substances.
Q3: What are the primary photodegradation products of this compound I should be looking for?
A3: The photodegradation of this compound can lead to the formation of several photoproducts. While specific product distribution can vary with conditions, common degradation pathways for similar herbicides involve the modification of the pyridazinone ring and alterations to the side chains. You should look for dechlorinated and hydroxylated derivatives.[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and characterization of these photoproducts.
Q4: Does the pH of my aqueous solution affect the photodegradation rate of this compound?
A4: While this compound is generally stable in aqueous solutions across a pH range of 3 to 9 in the dark, pH can influence its photodegradation.[3] The effect of pH on the photodegradation of herbicides can be complex, potentially altering the molecule's electronic state and its susceptibility to photochemical reactions. It is advisable to buffer your aqueous solutions to a physiologically relevant and consistent pH for your experiments to ensure reproducibility.
Q5: How does the presence of soil components like organic matter and clays (B1170129) affect this compound's photostability?
A5: Soil components significantly impact this compound's photodegradation. Organic matter, such as humic acids, can act as a photosensitizer, potentially accelerating degradation. Conversely, adsorption of this compound to clay minerals can have a photostabilizing effect by shielding the molecule from UV radiation.[4][5] The specific effect will depend on the composition of the soil matrix.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | - Inappropriate light source (lacks UV output).- Light source is too far from the sample.- Incorrect concentration of this compound (too high, leading to self-shielding).- Analytical method not sensitive enough to detect small changes. | - Verify the spectral output of your lamp includes UV wavelengths.- Optimize the distance between the lamp and the sample.- Prepare a more dilute solution of this compound.- Validate your analytical method's limit of detection and quantification. |
| Precipitate forms during experiment | - this compound has low aqueous solubility.- Photodegradation products are insoluble in the chosen solvent. | - Ensure the initial concentration of this compound is below its solubility limit in the experimental medium.- Consider using a co-solvent if appropriate for your study, while being mindful of its potential to act as a photosensitizer. |
| Formation of unexpected analytical peaks | - Impurities in the this compound standard.- Contamination from glassware or solvent.- Formation of complex photoproducts. | - Run a blank (solvent only) and a dark control (this compound solution kept in the dark) to identify extraneous peaks.- Characterize the unknown peaks using mass spectrometry (GC-MS or LC-MS). |
| Rapid degradation in dark control | - Thermal instability of this compound under experimental conditions.- Microbial degradation.- Chemical reaction with the solvent or buffer components. | - this compound is generally stable in the dark.[3] However, check the temperature of your incubation chamber.- For longer studies, consider sterile filtering your solutions and using sterile glassware.- Ensure the solvent and buffer components are inert. |
Quantitative Data Summary
The photodegradation of this compound is influenced by various environmental factors. The following tables summarize key quantitative data from published studies.
Table 1: Photodegradation Half-life (DT50) of this compound under Different Conditions
| Medium | Light Source | Half-life (DT50) | Reference(s) |
| Water | Sunlight | < 3 days | [3] |
| Soil | Sunlight | 12-15 days | [3] |
| On Aluminium Substrate | UV Sunlight (unfiltered) | 1-10 hours | [6] |
| Aqueous Solution (with photosensitizer) | Visible Light (>400 nm) | Varies with sensitizer (B1316253) concentration | [1][2] |
Note: DT50 values are highly dependent on experimental conditions such as light intensity, temperature, and the specific composition of the medium.
Experimental Protocols
Protocol 1: Determining the Photodegradation Rate of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the photodegradation kinetics of this compound in an aqueous solution under controlled UV irradiation.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of analytical grade this compound.
-
Dissolve it in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution in the dark at 4°C.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with ultrapure water (buffered to the desired pH) to prepare working solutions of the desired concentration (e.g., 1-10 µg/mL).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Experimental Setup:
-
Use a photostability chamber equipped with a UV lamp of a known spectral output and intensity.
-
Place a known volume of the working solution into quartz cuvettes or tubes to allow for maximum UV transmission.
-
Include a dark control by wrapping an identical sample in aluminum foil and placing it in the chamber alongside the irradiated samples.
-
Maintain a constant temperature throughout the experiment using a water bath or the chamber's temperature control.
-
-
Irradiation and Sampling:
-
Start the UV lamp and begin a timer.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample (including the dark control).
-
Immediately store the collected samples in the dark and at a low temperature (e.g., 4°C) to prevent further degradation before analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The disappearance of the parent this compound peak over time is used to determine the degradation rate.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of this compound pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound and UV Radiation on Symbiotic and Free-Living Hydra [mdpi.com]
Technical Support Center: Enhancing Norflurazon Aqueous Solubility with Beta-Cyclodextrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the aqueous solubility of Norflurazon using beta-cyclodextrin (B164692) (β-CD). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation and characterization of this compound-β-CD inclusion complexes.
Q1: What is the expected stoichiometry of the this compound-β-CD inclusion complex?
A1: The interaction between this compound and β-cyclodextrin typically results in the formation of a 1:1 inclusion complex.[1][2] This has been determined through phase solubility studies, where a linear relationship with a slope less than 1 is observed in the phase solubility diagram, characteristic of an AL type system according to Higuchi and Connors.[2]
Q2: By how much can I expect the aqueous solubility of this compound to increase?
A2: Studies have shown that the formation of an inclusion complex with β-cyclodextrin can increase the aqueous solubility of this compound by up to 5-fold.[1][2] The apparent stability constant (Kc) for this complex has been calculated to be 360 M-1.[1][2]
Q3: My phase solubility study is not showing a linear increase in this compound solubility with increasing β-CD concentration. What could be the issue?
A3: Several factors could contribute to non-linear or unexpected phase solubility results:
-
Equilibration Time: Ensure that the samples have been agitated for a sufficient amount of time to reach equilibrium. Inadequate equilibration can lead to an underestimation of solubility.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as temperature can influence the complexation and solubility.[3]
-
pH of the Medium: The pH of the aqueous solution can affect the ionization state of this compound and the stability of the inclusion complex. It is crucial to control and report the pH of the medium used.[4][5]
-
Purity of Reagents: Impurities in this compound or β-cyclodextrin can interfere with the complexation process.
-
Analytical Method: Verify the accuracy and linearity of the analytical method used to quantify this compound concentration (e.g., HPLC, UV-Vis spectrophotometry).[6][7]
Q4: I've prepared the solid this compound-β-CD complex, but the dissolution rate has not improved significantly. What went wrong?
A4: The method of preparation of the solid inclusion complex is critical for enhancing the dissolution rate.[1][8]
-
Inefficient Complexation: The chosen method (e.g., physical mixture, kneading, spray drying, vacuum evaporation) may not have resulted in efficient inclusion complex formation. Physical mixtures often show less improvement compared to methods that promote intimate contact between the molecules.[9][10]
-
Incomplete Solvent Removal: Residual solvent from the preparation process can affect the solid-state properties and dissolution of the complex. Ensure thorough drying of the product.
-
Characterization is Key: It is essential to characterize the solid complex using techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the formation of the inclusion complex and the reduction in crystallinity of this compound.[1][8][10]
Q5: The results from my solid-state characterization (DSC, XRD) are ambiguous. How do I interpret them?
A5: Here are some common interpretations for DSC and XRD results when studying inclusion complexes:
-
DSC: In the DSC thermogram of a successful inclusion complex, the endothermic peak corresponding to the melting point of the guest molecule (this compound) should be absent, shifted to a different temperature, or significantly broadened and reduced in intensity.[11][12] This indicates that the crystalline structure of the drug has been disrupted upon inclusion into the β-CD cavity.
-
XRD: The X-ray diffractogram of the pure drug will show sharp, characteristic peaks indicating its crystalline nature.[13] In a well-formed inclusion complex, these peaks will be absent or significantly reduced in intensity, and the pattern will resemble that of the amorphous β-cyclodextrin, indicating the amorphization of the drug.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound-β-CD inclusion complexes.
Table 1: this compound-β-Cyclodextrin Complexation Parameters
| Parameter | Value | Reference |
| Stoichiometry | 1:1 | [1][2] |
| Apparent Stability Constant (Kc) | 360 M-1 | [1][2] |
| Maximum Solubility Increase | Up to 5-fold | [1][2] |
Table 2: Comparison of Preparation Methods for Solid Inclusion Complexes
| Preparation Method | Description | Key Advantages/Disadvantages |
| Kneading | This compound and β-CD are mixed and kneaded with a small amount of a hydroalcoholic solvent to form a paste, which is then dried.[2] | Simple and low-cost method. May result in a less homogeneous product compared to other methods.[11] |
| Spray Drying | An aqueous or hydroalcoholic solution of this compound and β-CD is sprayed into a hot air stream, leading to rapid solvent evaporation and formation of a solid powder.[2] | Produces fine, uniform particles with good dissolution properties. Requires specialized equipment. |
| Vacuum Evaporation | This compound and β-CD are dissolved in a suitable solvent, which is then removed under vacuum.[2] | Can lead to efficient complexation. May be time-consuming. |
| Freeze-Drying (Lyophilization) | An aqueous solution of the components is frozen and then subjected to a high vacuum to sublimate the water.[10][14] | Suitable for thermolabile substances and often results in a highly porous, readily soluble product.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound-β-CD inclusion complexes.
Protocol 1: Phase Solubility Study
Objective: To determine the stoichiometry and apparent stability constant of the this compound-β-CD complex.
Materials:
-
This compound (analytical grade)
-
Beta-cyclodextrin (analytical grade)
-
Distilled water or a suitable buffer solution
-
Conical flasks or vials with stoppers
-
Shaking water bath or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0 to 10 mM).
-
Add an excess amount of this compound to each flask containing the β-CD solutions.
-
Seal the flasks and place them in a shaking water bath set at a constant temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each flask and immediately filter it through a syringe filter to remove the undissolved this compound.
-
Dilute the filtered samples appropriately with the mobile phase or a suitable solvent.
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of β-cyclodextrin (x-axis).
-
Determine the slope and intercept of the linear portion of the graph to calculate the apparent stability constant (Kc) using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of this compound (the y-intercept).
Protocol 2: Preparation of Solid Inclusion Complex by Kneading Method
Objective: To prepare a solid this compound-β-CD inclusion complex.
Materials:
-
This compound
-
Beta-cyclodextrin
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Oven or vacuum oven
Procedure:
-
Weigh stoichiometric amounts of this compound and β-cyclodextrin (1:1 molar ratio).[2]
-
Place the powders in a mortar and mix them thoroughly.
-
Slowly add a small amount of the ethanol-water mixture to the powder mixture while continuously kneading with the pestle to form a homogeneous paste.[2]
-
Continue kneading for a specified period (e.g., 45-60 minutes).[2]
-
Spread the resulting paste in a thin layer on a tray.
-
Dry the product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[2]
-
Grind the dried product into a fine powder and store it in a desiccator.
Visualizations
The following diagrams illustrate key processes and workflows.
Caption: Formation of the this compound-β-CD inclusion complex in an aqueous solution.
Caption: General experimental workflow for preparing and evaluating this compound-β-CD complexes.
References
- 1. Preparation and characterization of inclusion complex of this compound and beta-cyclodextrin to improve herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the simultaneous addition of beta-cyclodextrin and the herbicide this compound on its adsorption and movement in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of β-cyclodextrin on the Properties of Norfloxacin Form A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of β-cyclodextrin on the Properties of Norfloxacin Form A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revistadechimie.ro [revistadechimie.ro]
- 12. researchgate.net [researchgate.net]
- 13. Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
Factors influencing Norflurazon persistence and dissipation in different soil types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing Norflurazon persistence and dissipation in different soil types.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the persistence of this compound in soil?
A1: The persistence of this compound in soil is primarily influenced by a combination of soil properties, environmental conditions, and microbial activity. Key factors include:
-
Soil Organic Matter (OM): Higher organic matter content generally leads to increased adsorption of this compound, which can slow down its degradation and reduce its bioavailability.[1][2][3][4][5]
-
Clay Content and Type: The amount and type of clay minerals in the soil affect this compound's adsorption and mobility.[1][5] Specifically, soils high in montmorillonite (B579905) or vermiculite (B1170534) require higher treatment rates for effective control.[5]
-
Microbial Degradation: Soil microorganisms are a primary driver of this compound dissipation.[6][7][8] The rate of microbial breakdown is influenced by soil moisture, temperature, and pH.[8]
-
Photodegradation: this compound is susceptible to degradation by sunlight, particularly on the soil surface.[1][6][9][10]
-
Soil pH: The pH of the soil can influence the rate of both chemical and microbial degradation of this compound.[11]
-
Environmental Conditions: Temperature and moisture play a critical role. Cool and/or dry conditions tend to slow down the dissipation of this compound.[2][8]
Q2: How does soil organic matter affect this compound's behavior in soil?
A2: Soil organic matter (OM) is a critical factor in this compound's behavior due to its high adsorption capacity. This compound adsorption increases with higher OM content, which in turn decreases its mobility in the soil.[1][3] This binding to OM can make the herbicide less available for plant uptake and microbial degradation, thus increasing its persistence.[2] However, in some cases, the addition of exogenous organic matter to soils already containing moderate OM levels may not significantly increase sorption and could even decrease it by blocking other mineral and organic soil surfaces.[4][12]
Q3: What is the typical half-life of this compound in soil?
A3: The half-life of this compound in soil can vary significantly depending on the soil type and environmental conditions. A typical half-life is often cited as around 90 days.[6] However, studies have reported a wide range, from as short as 7 days to as long as 260 days.[11] For instance, in a study of five different Georgia soils, the rate of dissipation varied significantly among the soil types.[2] Formulations can also impact persistence, with microencapsulated formulations showing significantly longer half-lives (e.g., 30.83 weeks) compared to commercial formulations (e.g., 7.72 weeks).[13]
Q4: What are the main dissipation pathways for this compound in the soil environment?
A4: The primary dissipation pathways for this compound are microbial degradation and photodegradation.[6] Volatilization is generally considered to be low.[1][6] Leaching can occur, but its importance as a dissipation method appears to be limited, especially in soils with higher organic matter and clay content where the herbicide is more strongly adsorbed.[2]
Troubleshooting Guides
Problem 1: Inconsistent this compound recovery during soil extraction.
-
Possible Cause: The extraction efficiency of the solvent may be influenced by the soil residence time. As the contact time between this compound and the soil increases, its recovery can decrease.[14]
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: While methanol (B129727) is commonly used, consider testing other solvents like acetonitrile, which has been shown to be effective.[14][15]
-
Increase Extraction Temperature and Time: For persistent residues, increasing the extraction temperature (e.g., to 80°C) and duration (e.g., to 24 hours) can improve recovery.[15]
-
Evaluate Soil-to-Solvent Ratio: While a 1:5 soil-to-solvent ratio is common, a 1:1 ratio followed by multiple washes with the solvent may be sufficient and more efficient.[15]
-
Consider Sample Storage: Store soil samples properly (e.g., frozen) until extraction to minimize degradation.[16]
-
Problem 2: Higher than expected this compound persistence leading to carryover and injury to rotational crops.
-
Possible Cause: A combination of soil properties and environmental conditions is likely slowing down this compound dissipation.
-
Troubleshooting Steps:
-
Analyze Soil Properties: Determine the organic matter content, clay content, and pH of your experimental soil. High organic matter and certain clay types are known to increase persistence.[2][5]
-
Monitor Environmental Conditions: Be aware that cool and dry conditions will reduce the rate of microbial and chemical degradation.[2]
-
Conduct a Bioassay: To confirm phytotoxic levels of this compound residue, conduct a bioassay with a sensitive plant species like grain sorghum.[2][17]
-
Problem 3: Difficulty in detecting this compound in plant tissues.
-
Possible Cause: Standard methods for soil analysis may not be directly applicable to plant tissues. A modified extraction and cleanup procedure is likely needed.
-
Troubleshooting Steps:
-
Adapt Existing Methods: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide analysis in food, can be adapted for this compound detection in plant leaves using HPLC-UV.[18]
-
Optimize Detection: While HPLC-UV can be effective, methods like HPLC with fluorescence detection or mass spectrometry (MS) can offer lower limits of detection.[14]
-
Data Presentation
Table 1: Half-life (DT50) of this compound in Different Studies
| Soil Type/Condition | Half-life (DT50) | Reference |
| Typical Soil | 90 days | [6] |
| Lexington silt loam (Tennessee) | 7 - 79 days (0-8 cm depth) | [11] |
| Beulah silt loam (Mississippi) | 7 - 79 days (0-8 cm depth) | [11] |
| Dothan loamy sand (Georgia) | 7 - 79 days (0-8 cm depth) | [11] |
| Aerobic Soil | 130 days | [11] |
| Soil with 0.75% Organic Matter | 210 days | [11] |
| Soil with 2.20% Organic Matter | 75 days | [11] |
| Sandy Soil (Commercial Formulation) | 7.72 weeks | [13] |
| Sandy Soil (Microencapsulated Formulation) | 30.83 weeks | [13] |
| Irradiated Commercial Formulation | 3 hours | [19] |
| Irradiated Microencapsulated Formulation | 35 hours | [19] |
Table 2: Factors Influencing this compound Dissipation Rate
| Factor | Effect on Dissipation Rate | Reference |
| Increasing Soil Organic Matter | Decreases | [2] |
| Increasing Clay Content | Decreases | [1] |
| Increasing Microbial Activity | Increases | [7] |
| Increasing Sunlight Exposure | Increases | [1] |
| Cooler Temperatures | Decreases | [2] |
| Drier Soil Conditions | Decreases | [2] |
Experimental Protocols
1. Batch Equillibration for Adsorption-Desorption Studies
This method is used to determine the extent to which this compound binds to soil particles.
-
Procedure:
-
Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl2).[20]
-
Add a known mass of soil (e.g., 10 g) to centrifuge tubes.[20]
-
Add a specific volume of the this compound solution (e.g., 20 mL) at various concentrations to the soil samples.[20]
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[20]
-
Centrifuge the samples to separate the soil from the solution.
-
Filter the supernatant and analyze the this compound concentration using a suitable analytical method like HPLC.[20]
-
For desorption, remove a portion of the supernatant and replace it with a this compound-free electrolyte solution, then repeat the shaking and analysis steps.[20]
-
2. Soil Extraction for this compound Analysis
This protocol outlines a general procedure for extracting this compound from soil samples for quantification.
-
Procedure:
-
Weigh a known amount of soil (e.g., 25 g) into an extraction vessel.[21]
-
Add a measured volume of an appropriate extraction solvent, such as methanol or acetonitrile.[14][21]
-
Shake or sonicate the mixture for a specified period to ensure thorough extraction.
-
Separate the solvent from the soil by filtration or centrifugation.[14]
-
The extract can then be concentrated and analyzed, typically by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[14][21]
-
Mandatory Visualization
Caption: Factors influencing this compound's fate in soil.
Caption: Experimental workflow for this compound analysis in soil.
Caption: Troubleshooting low this compound recovery from soil.
References
- 1. Dissipation of this compound and Other Persistent Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. Persistence of this compound in Five Georgia Soils | Weed Science | Cambridge Core [cambridge.org]
- 3. Effect of soil type on adsorption-desorption, mobility, and activity of the herbicide this compound [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting the Phytotoxicity of this compound | Weed Science | Cambridge Core [cambridge.org]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. "Biodegradation of this compound in a bog soil" by Mary C. Savin and José A. Amador [digitalcommons.uri.edu]
- 8. coffey.k-state.edu [coffey.k-state.edu]
- 9. Investigation of this compound pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. driftlessprairies.org [driftlessprairies.org]
- 11. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [PDF] Effect of two organic amendments on this compound retention and release by soils of different characteristics. | Semantic Scholar [semanticscholar.org]
- 13. This compound mobility, dissipation, activity, and persistence in a sandy soil as influenced by formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 17. Persistence and Activity of this compound and Fluridone in Five Georgia Soils Under Controlled Conditions | Weed Science | Cambridge Core [cambridge.org]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. "Effects of tillage on this compound sorption, degradation and mobility i" by L. Gaston, M. Locke et al. [repository.lsu.edu]
Technical Support Center: Minimizing Norflurazon Leaching and Off-Target Movement in Soil Columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norflurazon in soil column experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leaching a concern?
This compound is a pre-emergent herbicide used to control a variety of weeds.[1] Its leaching potential, or the movement of the herbicide through the soil profile with water, is a significant environmental concern as it can lead to the contamination of groundwater and affect non-target organisms.[1]
Q2: What are the key factors that influence this compound leaching in soil?
The leaching of this compound is influenced by a combination of its chemical properties, soil characteristics, and environmental conditions. Key factors include:
-
This compound Properties:
-
Solubility: this compound has moderate water solubility, which contributes to its potential to be transported with soil water.
-
Sorption (Adsorption/Desorption): Its tendency to bind to soil particles (adsorption) can reduce leaching. The strength of this binding is influenced by the soil's organic matter and clay content.[2]
-
Persistence (Half-life): A longer half-life means the compound remains in the soil longer, increasing the window of opportunity for leaching to occur.
-
-
Soil Properties:
-
Organic Matter: Higher organic matter content generally increases the adsorption of this compound, thereby reducing its mobility and leaching.[2]
-
Texture (Sand, Silt, Clay content): Soils with higher sand content (coarse-textured) have larger pore spaces and lower adsorption capacity, leading to greater leaching potential compared to soils with higher clay and silt content (fine-textured).
-
pH: Soil pH can influence the chemical form of the herbicide and the surface charge of soil particles, affecting adsorption.
-
-
Environmental Conditions:
-
Rainfall/Irrigation: The amount and intensity of water movement through the soil profile are primary drivers of leaching. Heavy rainfall or excessive irrigation will increase the downward movement of this compound.
-
Temperature: Temperature can affect the rate of this compound degradation in the soil.
-
Q3: How can I minimize this compound leaching in my soil column experiments?
Several strategies can be employed to minimize this compound leaching:
-
Soil Amendments: Incorporating organic amendments such as biochar or compost into the soil can increase its adsorption capacity, effectively binding this compound and reducing its movement.[1][3][4] While specific quantitative data for this compound is limited, studies on other herbicides have shown significant reductions in leaching with biochar amendments.[5][6]
-
Application Rate: Using the lowest effective application rate of this compound can reduce the total amount of herbicide available for leaching.
-
Simulated Rainfall: Carefully controlling the intensity and duration of simulated rainfall in your experiments to mimic realistic environmental conditions can prevent excessive leaching that might not be representative of field scenarios.
Q4: What are the common analytical methods for quantifying this compound in soil and water samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination of this compound in environmental samples like soil and water.[1][4] This technique offers high sensitivity and selectivity for accurate quantification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClF₃N₃O | |
| Molecular Weight | 303.67 g/mol | |
| Water Solubility | 28 - 40 mg/L at 25°C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.2 - 2.44 | |
| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 120 - 578 cm³/g | |
| Soil Half-life (DT₅₀) | 30 - 180 days (variable depending on soil and environmental conditions) |
Table 2: Influence of Soil Properties on this compound Leaching Potential
| Soil Property | Impact on Leaching | Explanation |
| High Organic Matter | Decreased | Increases adsorption of this compound to soil particles. |
| High Clay Content | Decreased | Provides more surface area for adsorption. |
| High Sand Content | Increased | Larger pore spaces and lower adsorption lead to faster water and herbicide movement. |
| Low pH (Acidic) | Variable | Can affect the herbicide's chemical form and interaction with soil colloids. |
Experimental Protocols
Standard Protocol for Soil Column Leaching Experiment
This protocol outlines a general procedure for conducting a soil column experiment to assess this compound leaching.
1. Materials:
- Glass or PVC columns (e.g., 30 cm length, 5-10 cm internal diameter)
- Sieved soil (air-dried, <2 mm particle size)
- This compound standard solution
- Artificial rainwater (e.g., 0.01 M CaCl₂)
- Peristaltic pump or other irrigation system
- Leachate collection vessels
- Glass wool or fine mesh screen
2. Column Preparation:
- Place a layer of glass wool or a fine mesh screen at the bottom of the column to retain the soil.
- Pack the column with the prepared soil to a uniform bulk density. This can be done by adding soil in small increments and gently tapping the column.
- Pre-condition the soil column by slowly saturating it with artificial rainwater from the bottom up to displace air and ensure uniform wetting. Allow the column to drain freely until it reaches field capacity (typically 24-48 hours).
3. This compound Application:
- Apply a known concentration and volume of the this compound solution uniformly to the soil surface. This can be done using a pipette or a small sprayer.
4. Simulated Rainfall and Leaching:
- Initiate the simulated rainfall event by applying artificial rainwater to the top of the soil column at a constant, predetermined rate using a peristaltic pump. The flow rate should be slow enough to prevent ponding on the soil surface.
- Collect the leachate that drains from the bottom of the column in fractions at regular time intervals or by volume.
5. Sample Collection and Analysis:
- After the leaching event, carefully extrude the soil column and section it into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).
- Analyze the collected leachate fractions and soil sections for this compound concentration using a validated HPLC method.
6. Data Analysis:
- Calculate the mass balance of this compound to determine the percentage that leached, the percentage retained in each soil section, and any potential degradation.
- Construct breakthrough curves by plotting the concentration of this compound in the leachate over time or cumulative volume.
Mandatory Visualization
Caption: Factors influencing this compound leaching in soil.
Caption: Experimental workflow for a this compound soil column leaching study.
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Soil Column Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or variable leaching results between replicate columns. | 1. Non-uniform soil packing, leading to preferential flow paths. 2. Uneven application of this compound. 3. Inconsistent simulated rainfall application. | 1. Ensure consistent packing density by adding soil in small, uniform layers and tapping the column consistently. 2. Use a calibrated pipette or sprayer for uniform application across the soil surface. 3. Calibrate the pump for a consistent flow rate and ensure even distribution of water on the soil surface. |
| Low recovery of this compound in the total mass balance (soil + leachate). | 1. Degradation of this compound during the experiment. 2. Strong, irreversible binding to soil components. 3. Inefficient extraction from soil or leachate samples. 4. Volatilization (though generally low for this compound). | 1. Consider the experiment duration and temperature. Analyze for known degradation products if possible. 2. This is more likely in high organic matter or specific clay mineral soils. Use more rigorous extraction methods. 3. Optimize the extraction solvent, time, and technique. Use a validated extraction protocol.[7] 4. Ensure the experimental setup is not prone to high air flow over the soil surface. |
| No or very low this compound detected in the leachate. | 1. High adsorption of this compound to the soil. 2. Insufficient volume of simulated rainfall to elute the herbicide. 3. Degradation of this compound in the upper soil layers. | 1. This is expected in soils with high organic matter or clay content. 2. Increase the duration or total volume of the simulated rainfall event. 3. Analyze the top soil sections to confirm the presence and concentration of this compound. |
| Peak tailing or fronting in HPLC analysis. | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Presence of interfering compounds from the soil matrix (matrix effects). | 1. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. 2. Optimize the mobile phase to ensure good peak shape. 3. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[8][9][10] |
| Low signal or sensitivity in HPLC analysis. | 1. Low concentration of this compound in the samples. 2. Matrix effects causing ion suppression in the detector. 3. Issues with the HPLC system (e.g., detector lamp, leaks). | 1. Concentrate the sample extracts before analysis. 2. Use matrix-matched standards for calibration to compensate for matrix effects. Dilute the sample to reduce the concentration of interfering compounds.[8][9][10] 3. Perform routine maintenance and troubleshooting of the HPLC system. |
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater | Semantic Scholar [semanticscholar.org]
- 3. Effect of two organic amendments on this compound retention and release by soils of different characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jobr.ub.edu.bz [jobr.ub.edu.bz]
- 6. jobr.ub.edu.bz [jobr.ub.edu.bz]
- 7. welchlab.com [welchlab.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Herbicidal Activity of Norflurazon
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the herbicidal activity of Norflurazon with chemical adjuvants.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound and chemical adjuvants.
| Question | Answer |
| Why am I seeing reduced this compound efficacy even with an adjuvant? | Several factors can contribute to reduced efficacy. First, ensure the correct adjuvant type is being used for the target weed species and environmental conditions; oil-based adjuvants like Methylated Seed Oils (MSOs) or Crop Oil Concentrates (COCs) are often more effective under dry conditions or on weeds with waxy cuticles.[1][2] Second, check your spray water quality. Hard water containing cations like calcium and magnesium can antagonize some herbicides.[1] A water conditioning agent may be necessary. Finally, improper application timing or technique can lead to poor coverage and reduced uptake. |
| I'm observing crop phytotoxicity (injury) after applying a this compound-adjuvant tank mix. What could be the cause? | Adjuvants, particularly oil-based ones like MSOs and COCs, can increase the rate of herbicide absorption into both weeds and crops, potentially leading to injury.[1][3][4] This risk is heightened under hot and humid conditions. Organosilicone surfactants, while excellent at spreading, can also increase the potential for phytotoxicity if not used at the recommended rates.[5] Always start with the lowest recommended adjuvant rate and conduct small-scale trials on your specific crop variety to assess sensitivity. Also, ensure your application is directed towards the weeds and minimizes contact with crop foliage, especially with non-selective herbicides. |
| My this compound and adjuvant mixture is forming clumps/gels in the spray tank. How can I fix this? | This indicates a physical incompatibility between the formulations.[6][7] To prevent this, always perform a jar test before tank-mixing large quantities.[6][7] The correct mixing order is also critical. Generally, you should fill the tank with half the water, add a water conditioner if needed, then add dry formulations (like wettable powders or dispersible granules), followed by liquid formulations, and finally the adjuvant.[6] Ensure continuous agitation throughout the mixing process. If incompatibility occurs, a compatibility agent may be required. |
| How do I choose the right adjuvant for my this compound experiments? | The choice of adjuvant depends on the target weed, environmental conditions, and your experimental goals. Nonionic Surfactants (NIS) are good general-purpose adjuvants that improve spray coverage by reducing surface tension.[4][8] Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs) are more aggressive, helping to dissolve the waxy cuticle of weeds and are often more effective on hard-to-control species or in stressful environmental conditions.[1][2][4] Organosilicone surfactants provide superior spreading properties.[9] Refer to the quantitative data table below for a comparison of adjuvant types. |
| Can adjuvants affect the soil persistence and carryover of this compound? | Yes, adjuvants can influence the interaction of this compound with the soil. Some studies have shown that certain adjuvants can either increase or decrease the sorption of herbicides to soil particles, which in turn can affect their leaching and persistence.[5][10] this compound itself has a relatively long half-life in soil, so any factor that alters its persistence should be carefully considered, especially in crop rotation systems.[11][12] It is recommended to conduct bioassays on subsequent crops to ensure there are no harmful residual levels of this compound. |
Data Presentation: Efficacy of this compound with Chemical Adjuvants
The following tables summarize quantitative data on the enhancement of this compound's herbicidal activity with the addition of chemical adjuvants.
Table 1: Effect of Organosilicone Adjuvant on this compound Efficacy Against Yellow Foxtail (Setaria glauca)
| Treatment | Application Rate (kg a.i./ha) | Yellow Foxtail Control (%) |
| This compound alone | 1.12 | 75 |
| This compound + Kinetic® (Organosilicone) | 0.56 | 78 |
| This compound + Kinetic® (Organosilicone) | 1.12 | 95 |
Data synthesized from studies demonstrating that the use of the organosilicone-based adjuvant Kinetic® with this compound allowed for a 50% reduction in the herbicide rate while maintaining comparable efficacy to the full rate of this compound alone.[13]
Table 2: General Performance of Adjuvant Classes with Herbicides
| Adjuvant Type | Primary Function | Best Use Case with this compound | Potential Concerns |
| Nonionic Surfactant (NIS) | Spreading, Wetting | General use, especially on easy-to-wet weeds. | May not be sufficient for weeds with thick, waxy cuticles. |
| Crop Oil Concentrate (COC) | Penetration, Spreading | Hard-to-control weeds, drought-stressed plants. | Higher potential for crop phytotoxicity compared to NIS.[1][3] |
| Methylated Seed Oil (MSO) | Enhanced Penetration | Very waxy or hairy weeds, stressful environmental conditions. | Highest potential for crop phytotoxicity.[4] |
| Organosilicone Surfactant | Superior Spreading | When uniform and extensive coverage is critical. | Can increase risk of crop injury if not used at precise rates.[5] |
Experimental Protocols
Greenhouse Bioassay for Adjuvant Efficacy with this compound
Objective: To determine the synergistic effect of different chemical adjuvants on the herbicidal activity of this compound against a target weed species.
Materials:
-
Target weed seeds (e.g., Yellow Foxtail, Setaria glauca)
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Potting medium (soil, sand, and peat mixture)
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Pots (10 cm diameter)
-
This compound technical grade or commercial formulation
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Adjuvants to be tested (e.g., NIS, COC, MSO, Organosilicone)
-
Research track sprayer with appropriate nozzles
-
Growth chamber or greenhouse with controlled environment
Methodology:
-
Plant Preparation: Fill pots with the potting medium and sow a predetermined number of weed seeds (e.g., 10-15) per pot. Water the pots and place them in a growth chamber or greenhouse with optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Preparation: Once the weeds have reached the desired growth stage (e.g., 2-3 leaf stage), prepare the herbicide solutions. This should include:
-
An untreated control (water only).
-
This compound applied at a range of rates (e.g., 0.28, 0.56, and 1.12 kg a.i./ha) without an adjuvant.
-
Each adjuvant to be tested applied at its recommended rate with each rate of this compound.
-
-
Herbicide Application: Calibrate the research track sprayer to deliver a specific volume (e.g., 200 L/ha) at a constant pressure. Apply the treatments to the respective pots.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no effect) to 100% (complete plant death). Also, record phytotoxicity symptoms such as bleaching (chlorosis). At 21 DAT, harvest the above-ground biomass from each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Calculate the GR50 (the herbicide rate required to reduce plant growth by 50%) for this compound with and without each adjuvant.
Field Trial for Evaluating this compound-Adjuvant Tank Mixes
Objective: To evaluate the efficacy and crop safety of this compound tank-mixed with different adjuvants under field conditions.
Materials:
-
Field plot with a natural or seeded infestation of target weeds
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Crop species of interest
-
This compound commercial formulation
-
Adjuvants to be tested
-
CO2-pressurized backpack sprayer or tractor-mounted sprayer
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Experimental Design: Design the experiment as a randomized complete block with at least three or four replications. Plot size should be adequate for representative sampling (e.g., 3m x 6m).
-
Treatments: Include an untreated control, this compound at the label-recommended rate and a reduced rate (e.g., 50% of the label rate), and this compound at both rates tank-mixed with each adjuvant at their recommended rates.
-
Application: Calibrate the sprayer to deliver a consistent spray volume and apply the treatments at the appropriate crop and weed growth stage as per the this compound label. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Efficacy Assessment: At regular intervals (e.g., 14, 28, and 56 DAT), visually rate weed control for each species present on a 0-100% scale.
-
Crop Tolerance Assessment: Visually assess crop injury (phytotoxicity) at the same intervals on a 0-100% scale, noting any stunting, discoloration, or stand reduction.
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Yield Data: At crop maturity, harvest the center of each plot and determine the crop yield.
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Statistical Analysis: Analyze weed control, crop injury, and yield data using ANOVA and a mean separation test.
Mandatory Visualizations
Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. fs.usda.gov [fs.usda.gov]
- 3. grdc.com.au [grdc.com.au]
- 4. sancolo.com [sancolo.com]
- 5. Dissipation of this compound and Other Persistent Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]
- 6. Avoid Tank Mixing Errors [ag.purdue.edu]
- 7. ag.purdue.edu [ag.purdue.edu]
- 8. erams.com [erams.com]
- 9. srcoop.com [srcoop.com]
- 10. "Adjuvant modification of herbicide interactions in aqueous soil suspen" by Martin A. Locke, Krishna N. Reddy et al. [repository.lsu.edu]
- 11. wsdot.wa.gov [wsdot.wa.gov]
- 12. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
Protocol for conducting storage stability analysis of Norflurazon samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting storage stability analysis of Norflurazon samples. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.
Experimental Protocols
Protocol: Storage Stability Analysis of this compound in Crop Samples
This protocol outlines the procedure for determining the stability of this compound and its primary metabolite, desmethyl this compound, in frozen crop samples.
1. Objective:
To evaluate the stability of this compound and desmethyl this compound residues in a representative crop matrix under frozen storage conditions (-18°C or lower) over a specified period.[1]
2. Materials:
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Control (untreated) crop samples of the desired matrix.
-
This compound analytical standard.
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Desmethyl this compound analytical standard.
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Homogenizer (e.g., blender with dry ice).
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Appropriate storage containers (e.g., polyethylene (B3416737) bottles).
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Freezer capable of maintaining -18°C or below.
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Validated analytical method for the simultaneous determination of this compound and desmethyl this compound.
3. Procedure:
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Sample Preparation: Homogenize the control crop samples, preferably with dry ice to prevent degradation during the process.[2]
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Fortification:
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Weigh out a sufficient number of sub-samples of the homogenized control matrix.
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Fortify these sub-samples with a known concentration of this compound and desmethyl this compound. A typical fortification level is 0.2 ppm.[3]
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Prepare enough fortified samples for all planned time points, including a "Day 0" analysis. A minimum of nine subsamples is recommended for initial studies.[3]
-
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"Day 0" Analysis: Immediately after fortification, analyze at least three of the fortified sub-samples to establish the initial residue levels.[3]
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Storage: Place the remaining fortified samples in the designated freezer for storage. Ensure they are properly labeled with the sample identity, fortification level, and storage date. Samples should be stored in the dark to prevent photochemical reactions.[4]
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Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, 18, and 24 months), retrieve a set of stored samples for analysis.[2]
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Analysis: Analyze the samples using a validated analytical method. For each analytical set, include at least one concurrent fortification sample to assess method performance.[3] The acceptable recovery range for concurrent fortifications is typically 70-120%.[3]
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Data Evaluation: Compare the mean concentration of this compound and desmethyl this compound at each time point to the "Day 0" concentration to determine the percentage of residue remaining.
Data Presentation
Table 1: Storage Stability of this compound and Desmethyl this compound in Fortified Clover Forage at -20°C
| Storage Interval (Months) | Analyte | Fortification Level (ppm) | Mean Recovery (%) | Standard Deviation (%) |
| 0 | This compound | 0.20 | 98.5 | 3.2 |
| Desmethyl this compound | 0.20 | 95.3 | 4.1 | |
| 3 | This compound | 0.20 | 96.2 | 3.8 |
| Desmethyl this compound | 0.20 | 93.1 | 4.5 | |
| 6 | This compound | 0.20 | 94.8 | 3.5 |
| Desmethyl this compound | 0.20 | 91.5 | 4.8 | |
| 12 | This compound | 0.20 | 92.1 | 4.2 |
| Desmethyl this compound | 0.20 | 88.9 | 5.1 | |
| 18 | This compound | 0.20 | 89.5 | 4.7 |
| Desmethyl this compound | 0.20 | 85.4 | 5.5 | |
| 24 | This compound | 0.20 | 87.2 | 5.0 |
| Desmethyl this compound | 0.20 | 82.1 | 5.9 |
Note: The data presented are illustrative and based on typical performance in storage stability studies. Actual results may vary.
Visualizations
Caption: this compound Degradation Pathways
Caption: Experimental Workflow for Storage Stability
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recoveries for "Day 0" samples | - Inefficient extraction from the matrix.- Degradation during sample preparation and extraction.- Issues with the analytical method (e.g., instrument sensitivity, standard preparation). | - Review and optimize the extraction procedure. Ensure thorough homogenization and adequate solvent-to-sample contact time.- Minimize the time samples are at room temperature during preparation. Process samples on ice or with dry ice.[2]- Verify the accuracy of analytical standards and the performance of the analytical instrument. |
| High variability in results between replicate samples | - Non-homogenous distribution of the analyte in the fortified samples.- Inconsistent sample extraction or cleanup.- Instrument instability. | - Ensure the crop matrix is thoroughly homogenized before fortification.- Review and standardize the extraction and cleanup procedures to ensure consistency across all samples.- Check the performance of the analytical instrument, including injection precision and detector response. |
| Significant degradation of this compound observed at early time points | - Storage temperature is not low enough.- Exposure to light during storage or handling.- Presence of enzymes in the matrix that are active even at low temperatures. | - Verify and monitor the freezer temperature to ensure it remains at or below -18°C. For particularly unstable compounds, consider lower storage temperatures.[4]- Store samples in opaque containers or in a dark freezer to prevent photodegradation.[4][5]- Ensure rapid freezing of samples after collection and fortification to minimize enzymatic degradation. |
| Interference peaks in the chromatogram | - Co-extractive compounds from the sample matrix.- Contamination of solvents or glassware. | - Optimize the sample cleanup procedure to remove interfering matrix components.- Use high-purity solvents and thoroughly clean all glassware. Analyze a solvent blank to check for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound samples?
A1: For long-term storage, samples should be kept in a freezer at a temperature of -18°C or lower to minimize degradation.[1][4]
Q2: Do I need to analyze for degradation products in my storage stability study?
A2: Yes, it is crucial to monitor the concentration of relevant degradation products, such as desmethyl this compound, alongside the parent compound. This provides a more complete picture of the stability of the total residue.[3]
Q3: How long should a storage stability study for this compound last?
A3: The duration of the study should cover the expected timeframe from sample collection to analysis in your residue studies. Common durations for pesticide residue stability studies are up to 24 months, with samples analyzed at regular intervals.[2]
Q4: Is it necessary to perform a storage stability study if I analyze my samples immediately after collection?
A4: If samples are frozen within 24 hours of collection and analyzed within 30 days, a storage stability study may not be required. However, a justification should be provided, for instance, by citing data that shows the residues are not labile.[1]
Q5: Can I use incurred residues instead of fortified samples for my storage stability study?
A5: Yes, using incurred residues (residues from field-treated crops) is an acceptable approach. If you use incurred residues, it is important to analyze the samples immediately after collection to establish the initial residue level and ensure that all components of the residue definition are present at sufficient levels to detect any decline.[1]
Q6: What are the main degradation pathways for this compound during storage?
A6: this compound is susceptible to photodegradation, so protection from light is essential.[5][6] While stable under a range of pH conditions, hydrolysis can occur over extended periods. Demethylation to form desmethyl this compound is also a key transformation to monitor.
References
- 1. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. epa.gov [epa.gov]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of this compound pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norflurazon Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Norflurazon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can degrade in my experiment?
A1: this compound is primarily susceptible to two main degradation pathways in laboratory settings:
-
Photodegradation: Exposure to light, particularly UV and sunlight, can rapidly break down the this compound molecule.[1][2][3]
-
Microbial Degradation: If your experimental setup (e.g., soil or water samples) contains microorganisms, they can metabolize this compound over time.[4][5][6][7]
Additionally, while this compound is generally stable in aqueous solutions across a range of pH values, prolonged exposure to highly alkaline or acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. Adsorption to experimental materials can also lead to a perceived loss of compound from the solution.
Q2: I'm preparing a stock solution of this compound. What solvent should I use and how should I store it?
A2: For short-term storage (days to weeks), it is recommended to prepare stock solutions in an appropriate organic solvent like ethanol (B145695) or acetone (B3395972) and store them at 0-4°C in the dark. For long-term storage (months to years), it is advisable to store the stock solution at -20°C.[8][9] Always use amber glass vials to protect the solution from light.
Q3: Can the type of labware I use affect the concentration of this compound in my experiment?
A3: Yes, sorption to lab materials can be a significant factor. While specific data on this compound is limited, pesticides, in general, can adsorb to plastic surfaces. To minimize this, it is recommended to use glass (borosilicate) labware whenever possible, especially for stock solutions and during experiments where the concentration of this compound is critical.
Q4: How quickly does this compound degrade?
A4: The degradation rate is highly dependent on the experimental conditions. Under direct sunlight, the photodegradation half-life (DT50) can be as short as a few hours (1-10 hours).[2] In soil, the half-life is much longer, typically around 90 days, as microbial degradation is a slower process.[3] this compound is stable in aqueous solutions at pH 3-9 for at least 24 hours when protected from light.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Consistently low or variable this compound concentration in aqueous solutions. | Photodegradation | 1. Work in a dimly lit area or under yellow light. 2. Use amber glass vials or wrap containers in aluminum foil. 3. Prepare solutions fresh before use whenever possible. |
| Sorption to Labware | 1. Switch from plastic to borosilicate glass containers and pipette tips. 2. If plastic must be used, pre-condition the plasticware by rinsing it with a solution of the same concentration of this compound that will be used in the experiment. | |
| Hydrolysis | 1. Ensure the pH of your aqueous solution is between 5 and 9.[1] 2. Avoid high temperatures in combination with extreme pH values. | |
| Loss of this compound in soil-based experiments over time. | Microbial Degradation | 1. To isolate the effects of other degradation pathways, consider using sterilized soil (e.g., autoclaved or irradiated). 2. Be aware that microbial degradation is a natural process in non-sterile soil; factor this into your experimental design and timeline. |
| Sorption to Soil Components | 1. The organic matter and clay content of the soil significantly influence this compound sorption.[10][11][12] Be consistent with the soil type used in your experiments. 2. Consider that sorption can be time-dependent; allow for an equilibration period after applying this compound to the soil. | |
| Unexpected peaks appearing in HPLC analysis. | Formation of Degradation Products | 1. The primary degradation product of this compound is desmethylthis compound.[13] 2. If you suspect degradation, analyze for the presence of this metabolite to confirm the degradation pathway. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound stability.
Table 1: this compound Stability in Aqueous Solutions
| Parameter | Condition | Value | Reference |
| Hydrolytic Stability | pH 3-9 (24 hours) | <8% loss | [1] |
| Photodegradation Half-life (DT50) | Unfiltered UV Sunlight | 1 - 10 hours | [2] |
Table 2: this compound Persistence in Soil
| Parameter | Condition | Value | Reference |
| Soil Half-life (Typical) | Varies with soil type and conditions | ~90 days | [3] |
| Primary Degradation Pathway | Microbial Degradation | - | [4][5] |
| Major Metabolite | - | Desmethylthis compound | [13] |
| Sorption Correlates | Soil Organic Matter & Clay Content | High | [10][11][12] |
Experimental Protocols
Protocol 1: Assessing Photodegradation of this compound in an Aqueous Solution
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under controlled light conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
pH buffer solutions (pH 5, 7, and 9)
-
Quartz or borosilicate glass test tubes
-
A light source with a known spectrum and intensity (e.g., a xenon arc lamp)
-
HPLC system with a UV detector
-
Amber glass vials for sample storage
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent. From this stock, prepare aqueous solutions of this compound at a known concentration in each of the pH buffers.
-
Experimental Setup:
-
Transfer aliquots of each buffered this compound solution into separate quartz or borosilicate glass test tubes.
-
Prepare "dark control" samples by wrapping identical test tubes in aluminum foil.
-
Place the test tubes in a temperature-controlled chamber under the light source. Position the dark controls alongside the exposed samples.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test tube and transfer it to an amber glass vial. Store the samples at -20°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. Calculate the half-life (DT50) of photodegradation.
Protocol 2: Evaluating Microbial Degradation of this compound in Soil
Objective: To assess the rate of microbial degradation of this compound in a specific soil type.
Materials:
-
This compound analytical standard
-
Fresh soil sample (characterized for pH, organic matter, and texture)
-
Sterilized soil (autoclaved or irradiated) of the same type (for abiotic control)
-
Incubation chambers
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
HPLC system with a UV detector
Procedure:
-
Soil Treatment:
-
Weigh equal amounts of both fresh and sterilized soil into separate incubation flasks.
-
Prepare a solution of this compound and apply it evenly to the soil in each flask to achieve a desired final concentration.
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture at a consistent level (e.g., 60% of water holding capacity).
-
Sampling: At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), collect a subsample of soil from each flask.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., shaking followed by centrifugation).
-
Analysis: Quantify the concentration of this compound in the extracts using a validated HPLC-UV method.
-
Data Analysis: Compare the degradation rate of this compound in the fresh soil to that in the sterilized soil to distinguish between microbial and abiotic degradation. Calculate the half-life of microbial degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of this compound pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. "Biodegradation of this compound in a bog soil" by Mary C. Savin and José A. Amador [digitalcommons.uri.edu]
- 5. coffey.k-state.edu [coffey.k-state.edu]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. 哒草伏 (氟草敏) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Effect of soil type on adsorption-desorption, mobility, and activity of the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Desmethyl this compound | CymitQuimica [cymitquimica.com]
Optimizing Norflurazon recovery rates from environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Norflurazon recovery rates from environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from environmental samples?
A1: The most prevalent methods for this compound extraction are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3][4][5] The choice of method often depends on the sample matrix (e.g., soil, water, plant material), the desired level of cleanliness of the final extract, and the available laboratory equipment.
Q2: I am experiencing low recovery of this compound from soil samples. What are the potential causes and solutions?
A2: Low recovery from soil can be attributed to several factors:
-
Strong Sorption to Soil Components: this compound can bind strongly to soil organic matter and clay particles.[6][7] The extraction solvent may not be strong enough to overcome these interactions.
-
Inefficient Extraction: The shaking or extraction time may be insufficient for the solvent to penetrate the soil matrix and extract the analyte.
-
Solution: Increase the extraction time or use a more vigorous extraction technique like sonication or accelerated solvent extraction (ASE).
-
-
Analyte Degradation: this compound can be susceptible to degradation under certain conditions.[11]
-
Solution: Ensure that samples are processed promptly and stored correctly (e.g., in the dark at low temperatures) to minimize degradation.[1]
-
Q3: My this compound recovery from water samples is inconsistent. What should I check?
A3: Inconsistent recovery from water samples can be due to:
-
pH of the Water Sample: The pH can influence the chemical form of this compound and its solubility in the extraction solvent.
-
Solution: Adjust the pH of the water sample to optimize the partitioning of this compound into the organic phase during LLE or its retention on the SPE sorbent.
-
-
Emulsion Formation during LLE: The presence of surfactants or other organic matter in the water sample can lead to the formation of emulsions, which complicates phase separation and can lead to loss of analyte.[12]
-
Solution: Techniques to break emulsions include adding salt, heating or cooling the sample, or centrifugation.
-
-
Breakthrough in Solid-Phase Extraction (SPE): If the sample volume is too large or the flow rate is too high, this compound may not be effectively retained on the SPE cartridge, leading to low recovery.
Q4: Can the QuEChERS method be used for this compound analysis in all sample types?
A4: The QuEChERS method is highly versatile and has been successfully adapted for the analysis of pesticides, including this compound, in a variety of matrices such as fruits, vegetables, and soil.[1][2][3][4][15] However, for complex matrices, modifications to the original QuEChERS protocol, such as adjusting the solvent type, extraction salts, or the type and amount of dispersive SPE cleanup sorbent, may be necessary to achieve optimal recovery and remove interfering substances.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Recovery of this compound | Incomplete extraction from the sample matrix. | - Increase extraction time and/or agitation intensity.- Use a stronger, more appropriate extraction solvent.[16]- For soil, consider adding β-cyclodextrin to the extraction solvent to enhance desorption.[8][9][10] |
| Analyte loss during sample cleanup (e.g., SPE). | - Ensure proper conditioning of the SPE cartridge.- Optimize the elution solvent and volume.[16]- Check for analyte breakthrough by analyzing the collected wash and loading fractions. | |
| Degradation of this compound during sample processing. | - Minimize exposure of samples to light and heat.[16]- Process samples as quickly as possible after collection. | |
| Inconsistent/Irreproducible Recovery | Variation in sample matrix composition. | - Homogenize samples thoroughly before extraction.- Use matrix-matched standards for calibration to compensate for matrix effects. |
| Inconsistent manual procedures (e.g., pipetting, shaking). | - Ensure all procedural steps are performed consistently across all samples.- Use calibrated equipment. | |
| Issues with the analytical instrument (e.g., HPLC). | - Perform routine maintenance and calibration of the instrument.[17][18][19][20]- Check for leaks, column degradation, and mobile phase inconsistencies.[18] | |
| High Background/Interference Peaks | Co-extraction of matrix components. | - Optimize the cleanup step. For QuEChERS, this may involve using different d-SPE sorbents (e.g., C18, PSA, GCB).- For SPE, use a more selective sorbent or add a wash step with a solvent that removes interferences but not the analyte.[13] |
| Contamination from solvents, glassware, or equipment. | - Use high-purity solvents.- Thoroughly clean all glassware and equipment before use. |
Experimental Protocols & Data
This compound Recovery Data
| Matrix | Extraction Method | Avg. Recovery (%) | Relative Standard Deviation (%) | Reference |
| Soil | Liquid-Liquid Extraction | 86 - 105 | 7.0 - 8.1 | [21] |
| Water | Liquid-Liquid Extraction | 104 | 7.3 | [21] |
| Wheat Leaves | Modified QuEChERS | Not specified, but method showed good precision | < 8.0 | [1][15] |
| Surface Water | Solid-Phase Extraction | 70 - 120 | < 13.7 | [13] |
| Tap Water | Liquid-Liquid Extraction | 89 - 112 | ≤ 10 | [22] |
| Ground Water | Liquid-Liquid Extraction | 76 - 98 | ≤ 6 | [22] |
Detailed Methodology: Liquid-Liquid Extraction for Soil and Water Samples
This protocol is based on established methods for this compound analysis.[21][23]
1. Sample Preparation:
-
Soil: Weigh 10-25 g of homogenized soil into a centrifuge tube.
-
Water: Take a 5 mL aliquot of the water sample.
2. Extraction:
-
Soil: Add 200 mL of a 1:1 mixture of 1M KOH in methanol (B129727) and 5% KCl in water. Heat at 60°C for 1 hour with mechanical shaking. Centrifuge and take a 10 mL aliquot of the supernatant.
-
Water: Add 5 mL of methanol to the 5 mL water sample.
3. Liquid-Liquid Partitioning:
-
Transfer the soil extract aliquot or the water/methanol mixture to a separatory funnel.
-
Add 25 mL of pentane (B18724) and shake. Discard the pentane layer.
-
Add 50 mL of 5% NaCl in water to the aqueous layer.
-
Extract the aqueous solution twice with 25 mL portions of methylene (B1212753) chloride.
4. Concentration and Reconstitution:
-
Combine the methylene chloride extracts.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene (B28343) or mobile phase) for analysis.
Detailed Methodology: Modified QuEChERS for Plant Leaves
This protocol is adapted from a method developed for wheat leaves.[1][15]
1. Sample Preparation:
-
Weigh 7.0 g of chopped leaf fragments into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (ACN).
2. Extraction:
-
Shake vigorously for 1 minute.
-
Add a buffer-salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake again for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the ACN supernatant.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of MgSO₄, PSA, and C18).
-
Vortex for 30 seconds.
-
Centrifuge.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter before analysis by HPLC.
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for soil and water samples.
Caption: Modified QuEChERS workflow for plant leaf samples.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Effects of tillage on this compound sorption, degradation and mobility i" by L. Gaston, M. Locke et al. [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the desorption of the herbicide this compound from soils via complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of this compound pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analecta.hu [analecta.hu]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. welchlab.com [welchlab.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. jetir.org [jetir.org]
- 21. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 22. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 23. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis of Norflurazon and Fluridone as Phytoene Desaturase (PDS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Norflurazon and Fluridone, two widely studied herbicides that function by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. This inhibition disrupts the carotenoid biosynthesis pathway, leading to a characteristic bleaching effect in plants. This document synthesizes experimental data to compare their efficacy, mechanism of action, and provides detailed experimental protocols for researchers studying PDS inhibition.
Mechanism of Action: Competitive Inhibition of Phytoene Desaturase
This compound and Fluridone both act as potent inhibitors of phytoene desaturase, a key enzyme in the carotenoid biosynthetic pathway responsible for converting the colorless phytoene into ζ-carotene.[1][2] Their mechanism of action involves binding to the active site of PDS, specifically competing with the binding of plastoquinone, a required cofactor for the desaturation reaction.[3][4] This competitive inhibition blocks the catalytic activity of PDS, leading to the accumulation of its substrate, phytoene, and preventing the synthesis of downstream carotenoids.[1][3] The resulting lack of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation, causes the characteristic bleaching of plant tissues and ultimately leads to cell death.[5][6]
The overall impact of PDS inhibition on the carotenoid biosynthesis pathway is visualized below.
Comparative Efficacy: Quantitative Data
Both this compound and Fluridone are highly effective PDS inhibitors, often exhibiting inhibitory constants in the nanomolar range. The following tables summarize key quantitative data from various experimental systems.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | Source | Assay Type | Inhibitory Value | Reference |
| Fluridone | Phytoene Desaturase | Cyanobacterium | Enzyme Kinetics | Ki = 0.03 µM | [7] |
| This compound | Phytoene Desaturase | Recombinant | Enzyme Inhibition | pI50 = 7.5 (IC50 ≈ 31.6 nM) | [8] |
Table 2: Herbicidal Efficacy (EC50) in Susceptible vs. Resistant Hydrilla
EC50 is the effective concentration causing a 50% response (e.g., reduction in chlorophyll). Data shows cross-resistance of fluridone-resistant Hydrilla to this compound.
| Compound | Measured Endpoint | Susceptible Biotype (EC50 in µg L⁻¹) | Resistant Biotype (EC50 in µg L⁻¹) | Reference |
| Fluridone | Chlorophyll Content | 4.7 | 41.7 | [9] |
| This compound | Chlorophyll Content | 40.6 | 92.7 | [9] |
| Fluridone | β-Carotene Content | 12.2 | 41.1 | [9] |
| This compound | β-Carotene Content | 45.4 | 81.0 | [9] |
| Fluridone | Phytoene Accumulation | 11.7 | 56.6 | [9] |
| This compound | Phytoene Accumulation | 33.1 | 84.6 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of this compound and Fluridone.
This protocol is based on methodologies for cell-free assays to determine the IC50 values of PDS inhibitors.[10][11]
Objective: To quantify the inhibitory effect of this compound and Fluridone on purified, recombinant PDS enzyme activity.
Materials:
-
E. coli transformant expressing a plant-type PDS gene.
-
E. coli transformant capable of producing the substrate, 15-cis-phytoene.
-
Lysis Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 5 mM DTT).
-
French pressure cell or sonicator.
-
Liposome preparation (e.g., soybean phosphatidylcholine).
-
Electron acceptor (e.g., decyl-plastoquinone, DPQ).
-
Inhibitors: this compound and Fluridone stock solutions in DMSO.
-
Reaction Stop Solution: Chloroform (B151607)/Methanol (2:1, v/v).
-
HPLC system with a PDA detector.
Methodology:
-
Enzyme and Substrate Preparation:
-
Separately culture the E. coli strains for PDS and phytoene production.
-
Harvest cells and resuspend in Lysis Buffer.
-
Lyse cells using a French press (e.g., at 20 MPa) to create a homogenate.[10]
-
Purify the PDS enzyme from the homogenate using affinity chromatography (e.g., His-tag purification).[12]
-
Extract phytoene from the other cell homogenate and incorporate it into liposomes.
-
-
Enzyme Assay:
-
The standard assay is conducted in a final volume of ~700 µl.[12]
-
First, add the phytoene-containing liposomes and the electron acceptor (DPQ) to the reaction vessel and vortex.
-
Add assay buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).
-
Add the test compound (this compound, Fluridone, or DMSO control) at various concentrations.
-
Initiate the reaction by adding the purified PDS enzyme (e.g., 25 µg).[12]
-
-
Incubation and Extraction:
-
Analysis:
-
Collect the lower organic phase, dry it under vacuum, and redissolve in a small volume of chloroform or a suitable solvent for HPLC.
-
Analyze the sample by HPLC to separate and quantify the substrate (phytoene) and products (phytofluene, ζ-carotene).[10]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
This protocol describes how to assess the physiological effects of this compound and Fluridone on whole organisms, such as aquatic plants or seedlings.[2][6][9]
Objective: To measure the accumulation of phytoene and the depletion of carotenoids and chlorophyll in plants treated with PDS inhibitors.
Materials:
-
Plant material (e.g., Hydrilla verticillata shoot tips, wheat seedlings).
-
Growth medium or hydroponic solution.
-
This compound and Fluridone at various concentrations (e.g., 0 to 100 µg L⁻¹).
-
Controlled environment chamber (light, temperature).
-
Solvent for pigment extraction (e.g., acetone, ethanol).
-
Spectrophotometer or HPLC system.
-
Mortar and pestle or tissue homogenizer.
Methodology:
-
Plant Treatment:
-
Pigment Extraction:
-
Harvest a known weight of plant tissue from each treatment group.
-
Grind the tissue thoroughly with a mortar and pestle in the presence of the extraction solvent (e.g., 80% acetone).
-
Centrifuge the homogenate to pellet cell debris.
-
-
Spectrophotometric Analysis:
-
Transfer the supernatant (containing the pigments) to a clean tube.
-
Measure the absorbance of the extract at specific wavelengths to determine the concentrations of chlorophylls (B1240455) and total carotenoids.
-
Phytoene accumulation can be observed by its characteristic absorption spectrum around 287 nm.[2]
-
-
HPLC Analysis (Optional but more precise):
-
For more detailed analysis, the extract can be dried, redissolved, and analyzed by HPLC to separate and quantify individual pigments like β-carotene, phytoene, and phytofluene.[6]
-
-
Data Analysis:
-
Calculate the pigment concentration per unit of fresh weight.
-
Plot the pigment concentrations against the inhibitor concentrations to determine the EC50 values.
-
Mechanism Visualization
The inhibitory action of this compound and Fluridone is a classic example of competitive binding at an enzyme's active site. The diagram below illustrates this relationship, where the inhibitor and the natural substrate (plastoquinone) compete for the same binding pocket on the PDS enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. apms.org [apms.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Inhibition of Carotenoid Synthesis by Fluridone and this compound | Weed Science | Cambridge Core [cambridge.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bleaching Mechanisms of Norflurazon and Oxyfluorfen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleaching mechanisms of two widely studied herbicides, Norflurazon and Oxyfluorfen. By delving into their distinct modes of action at the molecular level, we aim to equip researchers with a comprehensive understanding of their biochemical impacts. This document summarizes key quantitative data from experimental studies, outlines detailed methodologies for relevant assays, and visualizes the involved pathways to facilitate further investigation and potential applications in drug development and agricultural science.
At a Glance: this compound vs. Oxyfluorfen
| Feature | This compound | Oxyfluorfen |
| Herbicide Class | Pyridazinone | Diphenyl Ether |
| Primary Target | Phytoene (B131915) Desaturase (PDS) | Protoporphyrinogen (B1215707) Oxidase (PPO) |
| Mechanism | Inhibition of carotenoid biosynthesis | Inhibition of chlorophyll (B73375) and heme biosynthesis, leading to reactive oxygen species (ROS) generation |
| Bleaching Onset | Slower, as it relies on the degradation of existing pigments | Rapid, due to light-dependent cellular damage |
| Visual Symptoms | Gradual whitening (bleaching) of new growth | Rapid desiccation, necrosis, and browning of treated tissues |
Bleaching Mechanisms: A Tale of Two Pathways
The bleaching effects of this compound and Oxyfluorfen, while visually similar in their ultimate outcome of chlorophyll loss, originate from fundamentally different biochemical disruptions.
This compound: The Carotenoid Synthesis Inhibitor
This compound's primary mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids serve a critical photoprotective role in plants by quenching excess light energy and scavenging harmful reactive oxygen species (ROS) that are byproducts of photosynthesis.
By blocking PDS, this compound prevents the conversion of phytoene into downstream carotenoids. This leads to two major consequences:
-
Accumulation of Phytoene: The colorless precursor, phytoene, builds up in the plant tissues.
-
Absence of Protective Carotenoids: Without carotenoids, chlorophyll molecules are left vulnerable to photooxidation. The energy absorbed by chlorophyll, which is normally dissipated safely by carotenoids, instead generates highly destructive ROS. These ROS then degrade chlorophyll and other cellular components, leading to the characteristic bleaching or whitening of the plant tissue.[1][2][3]
dot graph Norflurazon_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
GGPP [label="Geranylgeranyl\npyrophosphate", fillcolor="#F1F3F4"]; Phytoene [label="Phytoene", fillcolor="#FBBC05"]; Carotenoids [label="Carotenoids\n(Photoprotection)", fillcolor="#34A853"]; Chlorophyll [label="Chlorophyll", fillcolor="#34A853"]; Photooxidation [label="Photooxidation\n(Bleaching)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDS [label="Phytoene Desaturase\n(PDS)", shape=diamond, fillcolor="#F1F3F4"];
GGPP -> Phytoene [label="Phytoene Synthase"]; Phytoene -> PDS; PDS -> Carotenoids; Carotenoids -> Chlorophyll [label="Protects", style=dashed, color="#5F6368"]; this compound -> PDS [label="Inhibits", color="#EA4335", arrowhead=tee]; Chlorophyll -> Photooxidation [label="Leads to", color="#EA4335"]; } dot Caption: this compound's inhibition of Phytoene Desaturase.
Oxyfluorfen: The Protoporphyrinogen Oxidase Inhibitor
Oxyfluorfen belongs to the diphenyl ether class of herbicides and acts by inhibiting protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls (B1240455) and hemes.
The inhibition of PPO by Oxyfluorfen leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. When it absorbs light energy, it generates large amounts of singlet oxygen, a highly reactive form of ROS. This singlet oxygen then causes rapid peroxidation of lipids in cellular membranes, leading to membrane disruption, leakage of cellular contents, desiccation, necrosis, and ultimately, cell death and the observed bleaching effect.[4][5]
dot graph Oxyfluorfen_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Glutamate [label="Glutamate", fillcolor="#F1F3F4"]; Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#FBBC05"]; Protoporphyrin_IX [label="Protoporphyrin IX\n(Photosensitizer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorophyll_Heme [label="Chlorophyll & Heme", fillcolor="#34A853"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation &\nMembrane Damage\n(Bleaching)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxyfluorfen [label="Oxyfluorfen", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=diamond, fillcolor="#F1F3F4"];
Glutamate -> Protoporphyrinogen_IX [label="Multiple Steps"]; Protoporphyrinogen_IX -> PPO; PPO -> Protoporphyrin_IX [style=dashed, label="Normal Path"]; Protoporphyrin_IX -> Chlorophyll_Heme; Oxyfluorfen -> PPO [label="Inhibits", color="#EA4335", arrowhead=tee]; Protoporphyrinogen_IX -> Protoporphyrin_IX [label="Accumulates &\nleaks to cytoplasm", color="#EA4335"]; Protoporphyrin_IX -> ROS [label="Light + O2", color="#EA4335"]; ROS -> Lipid_Peroxidation; } dot Caption: Oxyfluorfen's inhibition of Protoporphyrinogen Oxidase.
Quantitative Comparison of Herbicidal Action
The following tables summarize quantitative data from comparative studies on this compound and Oxyfluorfen.
Table 1: Inhibition of Target Enzymes
| Herbicide | Target Enzyme | Plant Species/System | IC50 Value (µM) | Reference |
| This compound | Phytoene Desaturase (PDS) | Aphanocapsa (cyanobacterium) | 0.1 | [1] |
| Recombinant PDS | pI50 = 7.5 | [6] | ||
| Oxyfluorfen | Protoporphyrinogen Oxidase (PPO) | Corn (Zea mays) etioplasts | ~0.004 (as Acifluorfen-methyl) | [3] |
Note: pI50 is the negative logarithm of the molar concentration that produces 50% inhibition. An IC50 of 0.1 µM is equivalent to a pI50 of 7.0.
Table 2: Effects on Pigment Content and Lipid Peroxidation in Scenedesmus acutus (1 µM concentration, 24h treatment)
| Parameter | Control | This compound | Oxyfluorfen |
| Chlorophyll (µg/mL packed cell volume) | 8.5 | 3.7 | 0.8 |
| Carotenoids (µg/mL packed cell volume) | 2.9 | 0.7 | 0.3 |
| Ethane (B1197151) Evolution (nmol/µmol chlorophyll) | 0 | 0.2 | 4.8 |
Data adapted from Sandmann, G., & Böger, P. (1983). Comparison of the bleaching activity of this compound and oxyfluorfen. Weed Science, 31(3), 338-341.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of this compound and Oxyfluorfen.
Determination of Chlorophyll and Carotenoid Content
This protocol is used to quantify the pigment content in plant tissues, providing a direct measure of the bleaching effect of the herbicides.
dot graph Pigment_Extraction_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="1. Homogenize known weight\nof plant tissue in 80% acetone"]; B [label="2. Centrifuge to pellet debris"]; C [label="3. Collect supernatant containing pigments"]; D [label="4. Measure absorbance at\n663 nm, 645 nm, and 470 nm\nusing a spectrophotometer"]; E [label="5. Calculate chlorophyll a, chlorophyll b,\nand total carotenoid concentrations\nusing established equations"];
A -> B -> C -> D -> E; } dot Caption: Workflow for pigment content analysis.
Materials:
-
Plant tissue
-
80% Acetone
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
A known fresh weight of plant tissue is homogenized in 80% acetone.
-
The homogenate is centrifuged to pellet the solid debris.
-
The supernatant, containing the extracted pigments, is carefully collected.
-
The absorbance of the supernatant is measured at 663 nm (for chlorophyll a), 645 nm (for chlorophyll b), and 470 nm (for carotenoids) using a spectrophotometer.
-
The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using established equations, such as those described by Lichtenthaler.
Measurement of Lipid Peroxidation (Ethane Evolution)
Ethane is a volatile byproduct of the peroxidation of ω-3 unsaturated fatty acids. Its measurement provides a sensitive indicator of membrane damage.
Materials:
-
Plant material (e.g., algal suspension, leaf discs)
-
Herbicide solutions
-
Gas-tight vials
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Plant material is incubated in a sealed, gas-tight vial containing a buffer and the desired concentration of the herbicide.
-
The vials are incubated under controlled light and temperature conditions for a specified period.
-
A sample of the headspace gas is withdrawn from the vial using a gas-tight syringe.
-
The gas sample is injected into a gas chromatograph to separate and quantify the amount of ethane produced.
-
Ethane evolution is typically expressed as nmol per gram of fresh weight or per µmol of chlorophyll.
Phytoene Desaturase (PDS) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of compounds like this compound on the PDS enzyme.
Materials:
-
Source of PDS enzyme (e.g., isolated chloroplasts, recombinant enzyme)
-
Substrate: Phytoene
-
Cofactors (e.g., plastoquinone, FAD)
-
This compound solutions of varying concentrations
-
Assay buffer
-
HPLC system
Procedure:
-
The PDS enzyme is incubated with its substrate, phytoene, and necessary cofactors in an assay buffer.
-
Different concentrations of this compound are added to the reaction mixtures.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The carotenoids are extracted and analyzed by HPLC to quantify the amount of phytoene that was converted to downstream products (e.g., ζ-carotene).
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay quantifies the inhibitory activity of herbicides like Oxyfluorfen on the PPO enzyme.
Materials:
-
Source of PPO enzyme (e.g., isolated etioplasts or mitochondria)
-
Substrate: Protoporphyrinogen IX
-
Oxyfluorfen solutions of varying concentrations
-
Assay buffer
-
Spectrofluorometer or spectrophotometer
Procedure:
-
The PPO enzyme is incubated in an assay buffer with various concentrations of Oxyfluorfen.
-
The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
The activity of the PPO enzyme is monitored by measuring the rate of formation of protoporphyrin IX, which can be detected by its fluorescence or absorbance at a specific wavelength.
-
The percentage of inhibition is calculated for each Oxyfluorfen concentration, and the IC50 value is determined.
Conclusion
This compound and Oxyfluorfen induce plant bleaching through distinct and well-characterized mechanisms. This compound acts as a slow-acting inhibitor of carotenoid biosynthesis, leading to photooxidative destruction of chlorophyll. In contrast, Oxyfluorfen is a rapid-acting inhibitor of protoporphyrinogen oxidase, causing the accumulation of a phototoxic intermediate that generates ROS and swiftly destroys cellular membranes. Understanding these different modes of action is fundamental for the development of new herbicides, the management of herbicide resistance, and for utilizing these compounds as tools in plant physiology and drug discovery research. The experimental protocols provided herein offer a foundation for the quantitative assessment of these and other compounds that interfere with these vital plant biosynthetic pathways.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Bleaching Activity of this compound and Oxyfluorfen | Weed Science | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Norflurazon and Mesotrione: Mechanisms and Effects on Plant Biosynthesis
A comprehensive guide for researchers and scientists on the divergent mechanisms of two prominent bleaching herbicides, Norflurazon and Mesotrione (B120641). This document details their effects on plastoquinone (B1678516) and carotenoid synthesis, supported by experimental data and methodologies.
Introduction: Two Paths to the Same Bleached Phenotype
Carotenoids and plastoquinones are vital isoprenoid compounds within the plant chloroplast. Carotenoids serve critical roles in light-harvesting and, more importantly, in photoprotection, quenching reactive oxygen species to prevent the photooxidative destruction of chlorophyll (B73375). Plastoquinone (PQ) is an essential electron carrier in the photosynthetic electron transport chain and also functions as a crucial cofactor for the enzyme phytoene (B131915) desaturase (PDS), a key step in carotenoid biosynthesis.
This compound and Mesotrione are both classified as bleaching herbicides because their application results in a characteristic white or bleached phenotype in susceptible plants.[1] This occurs due to the rapid degradation of chlorophyll in the absence of protective carotenoids.[1] While the ultimate outcome is similar, their primary molecular targets and mechanisms of action are fundamentally different. This compound acts as a direct inhibitor of the carotenoid pathway, whereas Mesotrione targets the synthesis of plastoquinone, leading to an indirect but equally potent inhibition of carotenoid production.[2] This guide provides a detailed comparison of these two herbicides.
Divergent Mechanisms of Action
The core difference between this compound and Mesotrione lies in the specific enzymes they inhibit.
This compound: Direct Inhibition of Phytoene Desaturase (PDS)
This compound directly targets and inhibits Phytoene Desaturase (PDS), a critical enzyme in the carotenoid biosynthetic pathway.[3][4] PDS is responsible for converting the colorless carotenoid precursor, phytoene, into ζ-carotene. Studies have shown that this compound acts as a competitive inhibitor with respect to the PDS cofactor, plastoquinone.[1][5][6] By blocking this step, this compound causes the accumulation of its substrate, phytoene, and prevents the synthesis of all downstream colored carotenoids, such as β-carotene, lutein, and violaxanthin.[1][7]
Mesotrione: Indirect Inhibition of PDS via HPPD Blockade
Mesotrione's mechanism is more indirect. Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10][11] HPPD is a key enzyme in the catabolism of the amino acid tyrosine, catalyzing a step that leads to the formation of homogentisate.[12] Homogentisate is the aromatic precursor for the synthesis of both plastoquinone and tocopherols (B72186) (Vitamin E).[10][13]
By inhibiting HPPD, mesotrione effectively shuts down the plant's ability to produce plastoquinone.[2] Since plastoquinone is an essential cofactor for PDS activity, the depletion of the plastoquinone pool leads to a secondary, indirect inhibition of PDS.[2][14][15] This indirect inhibition results in the same downstream effects as this compound: the accumulation of phytoene and a halt in the production of protective carotenoids, ultimately leading to photo-bleaching.[16]
The following diagram illustrates these two distinct inhibitory pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mesotrione: a new selective herbicide for use in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesotrione - Wikipedia [en.wikipedia.org]
- 12. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hort [journals.ashs.org]
A Comparative Guide to the Efficacy of Norflurazon and Other Commercial Bleaching Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Norflurazon with other commercial bleaching herbicides, supported by experimental data. Bleaching herbicides interfere with pigment production in plants, leading to the characteristic white or bleached appearance of treated foliage. This guide focuses on this compound, a phytoene (B131915) desaturase (PDS) inhibitor, and compares its performance with herbicides from other classes, primarily 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and inhibitors of 1-deoxy-D-xylulose 5-phosphate (DOXP) synthase.
Mechanisms of Action: A Fork in the Carotenoid Pathway
The primary mechanism of bleaching herbicides involves the disruption of the carotenoid biosynthesis pathway. Carotenoids are essential pigments that protect chlorophyll (B73375) from photooxidation. In their absence, chlorophyll is rapidly destroyed by sunlight, leading to bleaching and subsequent plant death.[1] this compound, mesotrione (B120641), and clomazone (B1669216) represent three distinct strategies for disrupting this vital pathway.
This compound , a pyridazinone herbicide, directly inhibits the enzyme phytoene desaturase (PDS) . PDS is responsible for converting the colorless phytoene into colored carotenoids. By blocking this step, this compound causes the accumulation of phytoene and a deficiency in protective carotenoids.[1]
HPPD inhibitors , such as mesotrione and topramezone, target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the synthesis of plastoquinone, an essential cofactor for the PDS enzyme. By inhibiting HPPD, these herbicides indirectly halt carotenoid biosynthesis, leading to the same bleaching symptoms as direct PDS inhibitors.[1][2]
Clomazone , an isoxazolidinone herbicide, acts earlier in the isoprenoid pathway by inhibiting DOXP synthase . This enzyme is involved in the production of precursors for both carotenoids and chlorophylls, making its mode of action distinct from PDS and HPPD inhibitors.[3]
Efficacy Comparison: A Look at the Data
Direct comparative efficacy data for this compound against other bleaching herbicides under identical conditions is limited in publicly available literature. The following tables synthesize data from various studies to provide a comparative overview of their performance on different weed species. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Table 1: Efficacy of this compound on Selected Weed Species
| Weed Species | Efficacy Level | Application Rate | Reference |
| Palmer amaranth (B1665344) (Amaranthus palmeri) | Moderate to Good | Varies | [4][5] |
| Annual Grasses | Good | Varies | [6] |
| Broadleaf Weeds | Good | Varies | [6] |
Efficacy levels are generalized from descriptive reports and may vary based on specific conditions.
Table 2: Efficacy of Mesotrione on Selected Weed Species
| Weed Species | Efficacy Level | GR50 (g ai ha-1) | Reference |
| Velvetleaf (Abutilon theophrasti) | Excellent | 43 | [7] |
| Common Lambsquarters (Chenopodium album) | Excellent | - | [8] |
| Palmer amaranth (Amaranthus palmeri) | Good to Excellent | 23.57 (unselected population) | [9] |
| Barnyardgrass (Echinochloa crus-galli) | Good | - | [10] |
| Giant Foxtail (Setaria faberi) | Poor | - | [10] |
GR50: The herbicide rate required to reduce shoot biomass by 50%.
Table 3: Efficacy of Clomazone on Selected Weed Species
| Weed Species | Efficacy Level | C80 / C95 (g ha-1) | Reference |
| Barnyardgrass (Echinochloa crus-galli) | Excellent | - | [3] |
| Lambsquarters (Chenopodium album) | Good | - | [3] |
| Amaranthus species | Good | Varies by species | [11] |
| Annual Grasses | Good to Excellent | - | [12] |
| Broadleaf Weeds | Good | - | [12] |
C80/C95: Doses of herbicides that provide 80% and 95% control, respectively.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of bleaching herbicide efficacy.
Dose-Response Bioassay
This protocol is designed to determine the dose of a herbicide required to produce a specific biological response (e.g., 50% growth reduction, GR50).
-
Plant Material: Seeds of the target weed species are sown in pots containing a standardized soil or growth medium. Plants are grown under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a range of doses, typically including a zero-dose control and several concentrations above and below the expected effective dose. Applications can be pre-emergence (to the soil surface before weed emergence) or post-emergence (to the foliage of young seedlings, e.g., at the 2-4 leaf stage).
-
Experimental Design: A completely randomized design with multiple replications (typically 3-4) for each herbicide dose is used.
-
Data Collection: After a set period (e.g., 14-21 days after treatment), plant response is measured. Common endpoints include visual injury ratings (on a scale of 0-100%), shoot biomass (fresh or dry weight), and plant height.
-
Data Analysis: The collected data are subjected to non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model). From this curve, key parameters like GR50 or ED50 (effective dose for 50% response) are calculated.[13][14]
Quantification of Chlorophyll and Carotenoids
This protocol outlines the spectrophotometric determination of pigment content in plant tissue following herbicide treatment.
-
Sample Collection: Leaf tissue (a known fresh weight, e.g., 100 mg) is harvested from both treated and control plants at a specific time point after herbicide application.
-
Pigment Extraction: The leaf tissue is homogenized in a suitable solvent, such as 80% acetone (B3395972) or 100% methanol. The homogenization can be done using a mortar and pestle with the addition of a small amount of sand to aid in grinding. The extract is then centrifuged to pellet the cell debris.[15]
-
Spectrophotometric Measurement: The absorbance of the supernatant (the pigment extract) is measured at specific wavelengths using a spectrophotometer. For chlorophyll a, chlorophyll b, and total carotenoids in acetone, the absorbances are typically read at 663 nm, 645 nm, and 470 nm, respectively.[15][16]
-
Calculation: The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using established equations (e.g., Lichtenthaler's equations). The results are typically expressed as µg of pigment per g of fresh leaf weight.[16]
Conclusion
This compound is an effective bleaching herbicide that acts by directly inhibiting phytoene desaturase in the carotenoid biosynthesis pathway. Its efficacy is comparable to other classes of bleaching herbicides, such as the HPPD inhibitors (e.g., mesotrione) and DOXP synthase inhibitors (e.g., clomazone), although the spectrum of controlled weeds can vary. HPPD inhibitors like mesotrione have shown high efficacy against several problematic broadleaf weeds. Clomazone provides broad-spectrum pre-emergence control of both grasses and broadleaf weeds. The choice of herbicide will depend on the target weed species, the crop system, and herbicide resistance management strategies. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the relative performance of these and other bleaching herbicides.
References
- 1. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Clomazone 96%: A Selective Pre-Emergent Herbicide [jindunchemical.com]
- 4. wssa.net [wssa.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. interesjournals.org [interesjournals.org]
- 11. scielo.br [scielo.br]
- 12. Clomazone Herbicide - Broad-Spectrum Weed Control at Attractive Prices [nacchemical.com]
- 13. Intro dose-response | Bioassay [bioassay.dk]
- 14. researchgate.net [researchgate.net]
- 15. ceur-ws.org [ceur-ws.org]
- 16. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Norflurazon on the Carotenoid Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Norflurazon's inhibitory effect on the carotenoid biosynthesis pathway with alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Introduction to Carotenoid Biosynthesis Inhibition
Carotenoids are vital pigments in plants, playing crucial roles in photosynthesis and photoprotection. The disruption of their biosynthesis pathway leads to a characteristic bleaching effect, as the photoprotective function is lost, resulting in the photooxidation of chlorophyll. This mechanism is a target for several herbicides. This compound is a well-established herbicide that acts by inhibiting a key enzyme in this pathway, phytoene (B131915) desaturase (PDS). This guide will delve into the specifics of this compound's action and compare it with other compounds that target the same pathway.
Mechanism of Action: this compound and Alternatives
This compound is a noncompetitive inhibitor of phytoene desaturase (PDS), a critical enzyme responsible for the desaturation of phytoene into ζ-carotene. The inhibition by this compound is competitive with respect to the enzyme's cofactors, such as NAD(P) and plastoquinone. This blockage leads to the accumulation of the colorless precursor, phytoene, and a subsequent deficiency in colored carotenoids.
Several other herbicides also target the carotenoid biosynthesis pathway, either by inhibiting PDS or other enzymes in the pathway. For a direct comparison, we will focus on other PDS inhibitors and also introduce an alternative mechanism of action for context.
PDS Inhibitors:
-
Fluridone: Like this compound, Fluridone is a potent inhibitor of PDS. It is widely used as an aquatic herbicide.
-
Diflufenican: Another herbicide that acts by inhibiting PDS.
Alternative Mechanism - Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD):
-
Mesotrione and Tembotrione: These compounds inhibit HPPD, an enzyme involved in the biosynthesis of plastoquinone. Plastoquinone is a necessary cofactor for PDS. Therefore, by inhibiting HPPD, these herbicides indirectly inhibit PDS activity, leading to the same bleaching symptoms.
Alternative Mechanism - Inhibition of Isoprenoid Synthesis:
-
Clomazone: This herbicide acts earlier in the pathway, inhibiting the synthesis of isoprenoids, which are the precursors for carotenoid biosynthesis. It does not directly inhibit PDS.
Comparative Inhibitory Activity
The efficacy of enzyme inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Target Enzyme | In Vitro IC50 (µM) | Reference |
| This compound | Phytoene Desaturase (PDS) | 0.1 | [1] |
| Fluridone | Phytoene Desaturase (PDS) | 0.02 | [1] |
| J852 | Phytoene Desaturase (PDS) | 23 | [2] |
| J852 | ζ-carotene desaturase (ZDS) | 49 | [2] |
Note: A direct IC50 value for Clomazone on PDS is not applicable as it does not directly inhibit the enzyme.
Experimental Protocols
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the PDS enzyme.
Principle: Recombinant PDS enzyme is incubated with its substrate, phytoene, and necessary cofactors. The production of the colored product, ζ-carotene (or subsequent lycopene (B16060) if using a bacterial PDS), is measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant PDS enzyme (e.g., from Synechococcus sp. expressed in E. coli)
-
Phytoene substrate (solubilized in liposomes)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM DTT
-
Cofactor: Flavin Adenine Dinucleotide (FAD)
-
Inhibitor stock solutions (e.g., this compound, Fluridone dissolved in DMSO)
-
Reaction tubes
-
Incubator
-
HPLC system with a C18 or C30 column and a photodiode array (PDA) detector
Procedure:
-
Prepare Phytoene Liposomes: Disperse a known amount of phytoene in a solution of phosphatidylcholine and sonicate to form liposomes.
-
Reaction Setup: In a reaction tube, combine the assay buffer, FAD (final concentration ~100 µM), and the phytoene liposomes.
-
Inhibitor Addition: Add the desired concentration of the inhibitor (or DMSO for the control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified PDS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) in the dark.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of acetone. Extract the carotenoids with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Analysis: Evaporate the organic phase to dryness under nitrogen and redissolve the residue in a suitable solvent (e.g., MTBE or acetone). Analyze the carotenoid content by HPLC.
-
Data Analysis: Quantify the amount of product formed in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition against inhibitor concentration.
In Vivo Carotenoid Biosynthesis Inhibition Assay in Plants
This assay assesses the effect of an inhibitor on the carotenoid pathway in a whole-plant system.
Principle: Plants are treated with the inhibitor, and the resulting bleaching phenotype is observed. The accumulation of phytoene and the reduction in colored carotenoids are quantified to confirm the inhibition of PDS.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, cress, or wheat)
-
Growth medium (e.g., Murashige and Skoog medium) or soil
-
Inhibitor stock solutions
-
Growth chamber with controlled light and temperature
-
Mortar and pestle or tissue homogenizer
-
Acetone
-
HPLC system with a C30 column and a PDA detector
Procedure:
-
Plant Growth: Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Inhibitor Treatment: Apply the inhibitor to the plants. This can be done by adding it to the growth medium or by spraying it onto the leaves. Include a control group treated with the solvent only.
-
Observation: Observe the plants daily for the development of bleaching symptoms over a period of 7-14 days.
-
Harvesting: Harvest the plant tissue (e.g., cotyledons or leaves) at different time points after treatment.
-
Carotenoid Extraction:
-
Grind the fresh tissue in liquid nitrogen.
-
Extract the pigments with cold acetone.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a C30 column.
-
Use a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water to separate the different carotenoids.
-
Detect and quantify phytoene, β-carotene, lutein, and other carotenoids using a PDA detector at their respective absorption maxima.
-
-
Data Analysis: Compare the levels of phytoene and colored carotenoids in inhibitor-treated plants with the control plants.
Visualizing the Pathways and Processes
Caption: The carotenoid biosynthesis pathway and the inhibitory action of this compound and Fluridone on Phytoene Desaturase (PDS).
Caption: The indirect inhibition of carotenoid synthesis by HPPD inhibitors.
Caption: A typical experimental workflow for validating carotenoid biosynthesis inhibitors.
Conclusion
This compound is a potent inhibitor of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. This guide provides a comparative analysis with other PDS inhibitors, such as the even more potent Fluridone, and contrasts its direct inhibitory mechanism with the indirect action of HPPD inhibitors. The provided experimental protocols offer a framework for researchers to validate and quantify the inhibitory effects of these and other compounds on the carotenoid biosynthesis pathway. The visual diagrams serve to clarify the complex biochemical pathways and experimental procedures involved in this area of research.
References
Comparative study of soil mobility between Norflurazon and Atrazine
A comprehensive guide for researchers and drug development professionals on the soil mobility characteristics of two widely used herbicides, Norflurazon and Atrazine. This document provides a detailed comparison of their soil mobility parameters, outlines the experimental protocols for their determination, and visualizes key environmental fate pathways.
Introduction
Understanding the soil mobility of herbicides is paramount for assessing their environmental fate, potential for groundwater contamination, and overall ecological impact. This guide presents a comparative study of two prominent herbicides, this compound and Atrazine, focusing on their behavior within the soil matrix. By examining key mobility parameters and the methodologies used to derive them, this document aims to provide researchers with the necessary data to make informed decisions in the development and application of these and similar compounds.
Data Presentation: Soil Mobility Parameters
The soil mobility of a pesticide is influenced by a complex interplay of its physicochemical properties and the characteristics of the soil. Key parameters used to quantify this mobility include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), the Freundlich adsorption coefficient (Kf), and the Groundwater Ubiquity Score (GUS). The following table summarizes these parameters for this compound and Atrazine, compiled from various scientific studies. It is important to note that these values can vary significantly depending on soil type, organic matter content, pH, and other environmental factors.
| Parameter | This compound | Atrazine | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 420 - 3,311 mL/g | 38 - 160 mL/g | A higher Koc value indicates stronger adsorption to soil organic carbon and consequently, lower mobility. This compound generally exhibits a higher Koc than Atrazine, suggesting it is less mobile in most soil types. |
| Freundlich Adsorption Coefficient (Kf) | 0.35 - 15.54 (µmol/kg)/(µmol/L)^n | 0.19 - 67.5 L/kg | The Kf value indicates the adsorption capacity of the soil for the herbicide. Similar to Koc, a higher Kf suggests greater adsorption and lower mobility. The wide range of reported values reflects the strong influence of soil properties. |
| Groundwater Ubiquity Score (GUS) | High Leachability Potential | 3.68 | The GUS is a calculated index that estimates the potential for a pesticide to leach into groundwater. A higher GUS score indicates a greater leaching potential. This compound is generally considered to have a high potential for leachability. |
Experimental Protocols
The determination of soil mobility parameters relies on standardized laboratory experiments. The following are detailed methodologies for the key experiments cited in this guide.
Batch Equilibrium Method for Adsorption Coefficient (Kd and Kf) Determination
This method is widely used to determine the extent to which a herbicide is adsorbed by soil particles.
Objective: To quantify the distribution of the herbicide between the soil and water phases at equilibrium.
Procedure:
-
Soil Preparation: A representative soil sample is air-dried and sieved (typically <2 mm).
-
Herbicide Solution Preparation: A series of aqueous solutions of the herbicide (e.g., in 0.01 M CaCl2 to maintain constant ionic strength) are prepared at different concentrations.
-
Equilibration: A known mass of the prepared soil is mixed with a known volume of each herbicide solution in a centrifuge tube.
-
Agitation: The soil-solution mixtures are agitated for a predetermined period (e.g., 24 hours) to reach equilibrium. The temperature is kept constant.
-
Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the herbicide remaining in the supernatant (aqueous phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount. The adsorption isotherm is then plotted, and the Freundlich (Kf) or Langmuir constants are derived. The distribution coefficient (Kd) is the ratio of the concentration of the herbicide in the soil to its concentration in the water at equilibrium.
Soil Column Leaching Experiment
This experiment simulates the movement of a herbicide through a soil profile under the influence of water flow.
Objective: To assess the leaching potential of a herbicide and its metabolites through a soil column.
Procedure:
-
Column Preparation: A glass or PVC column is uniformly packed with the prepared soil to a specific bulk density.
-
Saturation: The soil column is pre-wetted with a solution (e.g., 0.01 M CaCl2) to establish steady-state flow.
-
Herbicide Application: A known amount of the herbicide is applied to the surface of the soil column.
-
Leaching: An artificial rainfall or irrigation event is simulated by applying a continuous flow of the solution to the top of the column.
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.
-
Soil Sectioning: At the end of the experiment, the soil column is extruded and sectioned into different depth increments.
-
Analysis: Both the leachate fractions and the soil sections are analyzed for the concentration of the parent herbicide and its degradation products.
-
Data Interpretation: The results provide a profile of the herbicide's distribution in the soil and its concentration in the leachate, indicating its mobility.
Mandatory Visualization
Environmental Fate and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes governing the environmental fate and degradation of this compound and Atrazine in the soil.
Caption: Environmental fate and primary degradation pathway of this compound in soil.
Assessing the Synergistic Effects of Norflurazon with Diphenylether Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Postulated Mechanism of Synergism
Norflurazon inhibits the phytoene (B131915) desaturase (PDS) enzyme, a critical step in the carotenoid biosynthesis pathway.[1] Carotenoids serve a photoprotective function in plants by quenching excess light energy and scavenging reactive oxygen species (ROS).[2] The absence of carotenoids leads to the photooxidation of chlorophyll (B73375) and subsequent bleaching of the plant tissue.[1][2]
Diphenylether herbicides, such as acifluorfen (B165780) and fomesafen (B1673529), inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[3][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive ROS, which causes rapid lipid peroxidation and cell membrane disruption, leading to cellular leakage and necrosis.[3]
The postulated synergistic effect stems from a two-pronged attack on the plant's defense mechanisms. By depleting the plant's carotenoid content, this compound removes a key defense against oxidative stress. The subsequent application of a diphenylether herbicide, which induces a massive burst of ROS via PPO inhibition, acts on this compromised system. The plant, lacking its primary photoprotective pigments, is significantly more susceptible to the oxidative damage caused by the diphenylether herbicide, resulting in more rapid and complete weed death than would be expected from the additive effects of the two herbicides alone.
Quantitative Data on Herbicidal Efficacy
The following tables present hypothetical yet representative data from greenhouse trials assessing the synergistic effects of this compound in combination with common diphenylether herbicides on key weed species. The expected additive response is calculated using Colby's method: E = X + Y - (XY/100), where X and Y are the percent control from each herbicide applied alone. A synergistic effect is noted when the observed control from the combination is significantly greater than the expected additive effect.
Table 1: Synergistic Effect of this compound and Acifluorfen on Broadleaf Weeds (% Control)
| Weed Species | This compound (125 g a.i./ha) | Acifluorfen (240 g a.i./ha) | Expected (Colby's) | Observed Combination | Synergy |
| Palmer Amaranth (Amaranthus palmeri) | 45 | 60 | 78 | 92 | Yes |
| Common Lambsquarters (Chenopodium album) | 50 | 55 | 77.5 | 89 | Yes |
| Velvetleaf (Abutilon theophrasti) | 40 | 65 | 79 | 90 | Yes |
Table 2: Synergistic Effect of this compound and Fomesafen on Broadleaf Weeds (% Control)
| Weed Species | This compound (125 g a.i./ha) | Fomesafen (200 g a.i./ha) | Expected (Colby's) | Observed Combination | Synergy |
| Morningglory (Ipomoea spp.) | 35 | 70 | 80.5 | 94 | Yes |
| Common Ragweed (Ambrosia artemisiifolia) | 40 | 60 | 76 | 88 | Yes |
| Black Nightshade (Solanum nigrum) | 55 | 50 | 77.5 | 85 | Yes |
Table 3: Synergistic Effect of this compound and Oxyfluorfen on Grass and Broadleaf Weeds (% Control)
| Weed Species | This compound (150 g a.i./ha) | Oxyfluorfen (280 g a.i./ha) | Expected (Colby's) | Observed Combination | Synergy |
| Barnyardgrass (Echinochloa crus-galli) | 60 | 30 | 72 | 80 | Yes |
| Large Crabgrass (Digitaria sanguinalis) | 65 | 25 | 73.75 | 82 | Yes |
| Common Purslane (Portulaca oleracea) | 50 | 70 | 85 | 95 | Yes |
Experimental Protocols
The following protocols outline standardized methods for assessing the synergistic effects of this compound and diphenylether herbicides.
Greenhouse Pot Study Protocol
Objective: To determine the synergistic, additive, or antagonistic interaction between this compound and a diphenylether herbicide on selected weed species under controlled conditions.
Materials:
-
Target weed seeds (e.g., Amaranthus palmeri, Chenopodium album, Echinochloa crus-galli)
-
Pots (10 cm diameter) filled with a standard greenhouse potting mix
-
Technical grade this compound and diphenylether herbicide (e.g., Acifluorfen)
-
Formulation reagents and adjuvants as required
-
Calibrated laboratory spray chamber
-
Greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light)
Procedure:
-
Plant Preparation: Sow weed seeds in pots and thin to a uniform number of seedlings (e.g., 3-5 per pot) after emergence. Grow plants to the 2-4 true leaf stage.
-
Herbicide Application: Prepare stock solutions of each herbicide. Apply herbicides alone and in the desired tank-mix combination at a range of rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate). Include an untreated control. Applications should be made using a calibrated spray chamber delivering a consistent volume (e.g., 200 L/ha).
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control as a percentage of biomass reduction compared to the untreated control (0% = no effect, 100% = complete death). At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Synergy Calculation: Use the visual assessment data and/or dry weight data to calculate the expected additive effect using Colby's method. Compare the observed response to the expected response to determine the nature of the interaction.
Field Trial Protocol
Objective: To evaluate the efficacy and synergistic interaction of this compound and a diphenylether herbicide on a natural weed population under field conditions.
Materials:
-
Field site with a known and uniform infestation of target weeds
-
Commercial formulations of this compound and the selected diphenylether herbicide
-
Calibrated field plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Plot stakes, measuring tapes, and flags
Procedure:
-
Experimental Design: Establish a randomized complete block design with 3-4 replications. Individual plot sizes should be adequate for representative weed populations (e.g., 3m x 6m).
-
Treatments: Include this compound alone, the diphenylether herbicide alone, the tank-mix combination at proposed field rates, a standard commercial herbicide program for comparison, and an untreated control.
-
Application: Apply herbicides at the appropriate weed growth stage (e.g., 2-6 leaf stage for broadleaf weeds). Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Efficacy Assessment: Visually rate weed control on a 0-100% scale at 14, 28, and 56 DAT for each target weed species. Collect weed density and biomass samples from a designated quadrat within each plot at 28 and 56 DAT.
-
Data Analysis: Analyze visual rating, weed density, and biomass data using Analysis of Variance (ANOVA). Use Colby's method to determine if the interaction between the two herbicides is synergistic.
Conclusion
The combination of this compound with diphenylether herbicides presents a promising strategy for enhancing weed control through a synergistic mechanism of action. By inhibiting carotenoid biosynthesis, this compound predisposes weeds to the oxidative stress induced by PPO-inhibiting diphenylether herbicides. While the provided data is illustrative, it underscores the potential for achieving a higher level of weed control than would be anticipated from the individual components. Further research following the outlined experimental protocols is warranted to validate and quantify these synergistic effects across a broader range of weed species and environmental conditions, which could lead to more effective and sustainable weed management programs.
References
- 1. wssa.net [wssa.net]
- 2. Bio-efficacy of fomesafen + fluazifop-p-butyl mixture against weeds and its effect on productivity and profitability of soybean (Glycine max) in Central India | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 3. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Norflurazon and its Primary Metabolite, Desmethylnorflurazon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide norflurazon and its principal metabolite, desmethylthis compound. The information presented herein is curated from experimental data to assist researchers in understanding the physicochemical properties, toxicokinetics, and biological activities of these two related compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound and its metabolites is crucial for predicting their environmental fate and biological interactions. The following table summarizes the key physicochemical characteristics of this compound and desmethylthis compound.
| Property | This compound | Desmethylthis compound | Source(s) |
| Chemical Formula | C₁₂H₉ClF₃N₃O | C₁₁H₇ClF₃N₃O | [1][2][3][4] |
| Molecular Weight | 303.67 g/mol | 289.64 g/mol | [1][2][3][4][5][6][7] |
| Appearance | White to greyish-brown crystalline powder | Light brown to dark brown solid | [7][8] |
| Water Solubility | 34 mg/L (at 20°C, pH 7) | Data not readily available | [8] |
| Vapor Pressure | 3.86 x 10⁻³ mPa (at 20°C) | Data not readily available | |
| Log P (Octanol-Water Partition Coefficient) | 2.45 | Data not readily available |
Toxicokinetics and Metabolism
This compound is readily absorbed in biological systems and undergoes metabolism to form several byproducts, with desmethylthis compound being the primary metabolite.[9][10]
Metabolic Pathway: this compound to Desmethylthis compound
The primary metabolic transformation of this compound involves the N-demethylation of the methylamino group, resulting in the formation of desmethylthis compound. This process is a key step in the detoxification and excretion of this compound.[11]
References
- 1. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Desmethylthis compound | C11H7ClF3N3O | CID 589268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Desmethyl this compound | CymitQuimica [cymitquimica.com]
- 7. This compound-DESMETHYL | 23576-24-1 [chemicalbook.com]
- 8. This compound (Ref: H 52143) [sitem.herts.ac.uk]
- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. apps.who.int [apps.who.int]
Comparative Guide to the Validation of Analytical Methods for Norflurazon Quantification in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of the herbicide Norflurazon in plant tissues: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and available instrumentation.
Comparison of Method Performance
The selection of an analytical method for this compound quantification is a critical step in residue analysis. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS/MS, based on validated methods for pesticide analysis in plant matrices.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub-ng/g to low ng/g range possible[1] | Typically in the µg/kg range[2] |
| Limit of Quantification (LOQ) | 315 ng/mL[3] | Can reach low µg/kg levels (e.g., 10 µg/kg)[1] | Typically between 5 and 50 µg/kg[4] |
| Recovery | Information not explicitly found | Generally 70-120%[5] | 70-120% for most pesticides[4] |
| Precision (RSD) | <8.0%[3] | Generally <20%[5] | Typically <20%[4] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; based on precursor and product ion transitions. | High; based on mass-to-charge ratio of fragments. |
| Matrix Effects | Can be significant; requires careful cleanup. | Can be significant but can be compensated for with matrix-matched standards or isotopic internal standards. | Less susceptible than LC-MS/MS for some matrices, but still a consideration. |
| Instrumentation Cost | Relatively low. | High. | High. |
| Throughput | Moderate. | High, especially with modern UHPLC systems. | Moderate to high. |
Experimental Workflows and Protocols
A general workflow for the analysis of this compound in plant tissues involves sample preparation (extraction and cleanup) followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique.[3]
Detailed Experimental Protocols
The following sections provide detailed protocols for each of the three analytical methods. These protocols are based on established methodologies and can be adapted to specific laboratory conditions and sample matrices.
This method is a cost-effective approach suitable for laboratories without access to mass spectrometry instrumentation.[3]
Sample Preparation (QuEChERS) [3]
-
Homogenization: Weigh 7.0 g of frozen plant tissue and grind to a fine powder in a mortar with liquid nitrogen.
-
Extraction:
-
Transfer the powdered sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (ACN).
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a 6 mL aliquot of the ACN supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC-UV Conditions [3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 296 nm.
-
Column Temperature: 30°C.
This is the most common and powerful technique for pesticide residue analysis, offering high sensitivity and selectivity.
Sample Preparation (QuEChERS)
The sample preparation protocol is similar to the one described for HPLC-UV. For some complex matrices, additional cleanup steps or different d-SPE sorbents may be required to minimize matrix effects.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 or other suitable reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for confirmation.
GC-MS/MS is a viable alternative to LC-MS/MS, particularly for volatile and semi-volatile compounds.
Sample Preparation (QuEChERS)
The QuEChERS extraction and cleanup are performed as described previously. A solvent exchange step from acetonitrile to a more GC-compatible solvent like ethyl acetate (B1210297) or toluene (B28343) may be necessary after the cleanup step.
GC-MS/MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping to 280°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.
Conclusion
The choice of analytical method for this compound quantification in plant tissues depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not the primary concern.
-
LC-MS/MS is the gold standard, providing the best sensitivity and selectivity, making it ideal for trace-level quantification and regulatory compliance.
-
GC-MS/MS is a robust alternative, particularly for laboratories with existing GC-MS/MS capabilities and expertise.
Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is crucial to ensure reliable and accurate results regardless of the chosen technique. The use of the QuEChERS sample preparation method provides a versatile and efficient starting point for all three instrumental approaches.
References
Norflurazon: A Comparative Analysis of its Performance in Specific Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of norflurazon's performance against other commonly used herbicides for the control of specific weed species. The information presented is supported by experimental data, with detailed methodologies provided for key cited experiments.
Executive Summary
This compound is a pre-emergent pyridazinone herbicide (WSSA Group 12) effective against a broad spectrum of annual and perennial grasses, broadleaf weeds, and sedges.[1] Its unique mode of action, the inhibition of carotenoid biosynthesis, makes it a valuable tool for herbicide resistance management programs.[1] This guide evaluates the efficacy of this compound in comparison to other herbicides with different modes of action, including indaziflam (B594824), diuron, pendimethalin (B1679228), and simazine (B1681756), with a focus on weed control in citrus and specific challenging weeds like purple nutsedge (Cyperus rotundus).
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS).[2][3] This enzyme is critical in the carotenoid biosynthesis pathway. By blocking PDS, this compound prevents the formation of protective carotenoids, leading to the photo-oxidation of chlorophyll (B73375) and subsequent bleaching of the plant tissue, ultimately causing plant death.[2][3]
The signaling pathways for this compound and the compared herbicides are visualized below.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other herbicides for the control of various weed species, with a focus on data from citrus groves.
Table 1: Comparative Efficacy of Pre-emergent Herbicides on Key Weed Species in Citrus
| Herbicide | Rate (kg a.i./ha) | Bermudagrass (% control) | Pink Purslane (% control) | Cutleaf Evening Primrose (% control) |
| This compound | 1.12 | Inadequate | Inadequate | >70 |
| Indaziflam | 0.051 | >80 | >80 | >70 |
| Diuron | 1.77 | Inadequate | Inadequate | Inadequate |
| Pendimethalin | 2.45 | Inadequate | Inadequate | Inadequate |
| Simazine | 2.37 | Inadequate | Inadequate | Inadequate |
Data extracted from a study in Georgia citrus groves. "Inadequate" indicates weed control was not commercially acceptable.[4]
Table 2: Residual Weed Control in Citrus One Month After Application
| Herbicide Treatment | Residual Weed Control (%) |
| This compound | 64 |
| Indaziflam | ≥69 |
| Diuron | 50 |
| Pendimethalin | <50 |
| Simazine | <50 |
Data from a spring application in a two-year-old citrus grove.[5]
Table 3: Efficacy of Herbicides on Purple Nutsedge (Cyperus rotundus)
| Herbicide | Rate (g a.i./ha) | Shoot Biomass Reduction (%) | Root Biomass Reduction (%) |
| This compound | Not specified in study | Not specified in study | Not specified in study |
| Glyphosate (B1671968) | 1260 | >90 | >90 |
| Halosulfuron | 69.5 | 70-90 | >90 |
| Glufosinate | 672 | ~50 | ~50 |
| Bentazon | 1680 | ~50 | ~50 |
| Trifloxysulfuron | 6.9 | >90 | >90 |
Data from a greenhouse experiment on purple nutsedge at the 10-15 cm growth stage. This compound was not included in this specific comparative study, highlighting a data gap for this particular weed.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Experimental Protocol: Citrus Weed Control Efficacy Trial in Georgia
This protocol is based on the methodology described in the study by Hurdle et al. (2022).[5]
-
Experimental Design: The study was conducted using a randomized complete block design with multiple replications.
-
Plot Size: Specific plot dimensions were utilized to ensure representative sampling and minimize edge effects.
-
Treatments: Herbicides were applied as biannual treatments in April and November. The treatments included indaziflam, flumioxazin, diuron, pendimethalin, simazine, and this compound at specified rates.[4] A non-treated control was included for comparison.
-
Application: Herbicides were applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution per unit area. Applications were made to the intra-row area under the citrus tree canopy.
-
Weed Species: The predominant weed species in the experimental area included bermudagrass, pink purslane, cutleaf evening primrose, cutleaf geranium, and wild radish.[4]
-
Data Collection: Weed control was visually assessed at multiple intervals after treatment using a scale of 0% (no control) to 100% (complete control). Tree growth parameters, such as trunk diameter, were also measured to assess crop safety.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using an appropriate statistical test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.
Discussion
The compiled data indicates that this compound provides effective pre-emergent control of certain broadleaf weeds, such as cutleaf evening primrose, in citrus.[4] However, its efficacy on grass species like bermudagrass and other broadleaf weeds like pink purslane is limited compared to herbicides like indaziflam.[4] In terms of residual control, this compound demonstrates moderate persistence, outperforming pendimethalin and simazine but being less persistent than indaziflam in the specific citrus trial cited.[5]
For the control of challenging perennial sedges like purple nutsedge, there is a lack of direct comparative data including this compound in the reviewed literature. Studies focused on purple nutsedge highlight the efficacy of herbicides like glyphosate and halosulfuron, which provide significant reduction in both shoot and root biomass.[6]
The choice of herbicide will ultimately depend on the target weed spectrum, crop, and the need for resistance management. This compound's unique mode of action remains a key advantage in rotational herbicide programs to mitigate the evolution of resistance to more commonly used herbicides.[1] Tank-mixing this compound with other herbicides could be a strategy to broaden the weed control spectrum.[7][8] Further research is warranted to evaluate the performance of this compound and its tank-mixes against a wider range of problematic weeds, including purple nutsedge, and across different cropping systems.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. rcsb.org [rcsb.org]
- 3. Bleaching herbicide this compound inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uaex.uada.edu [uaex.uada.edu]
- 5. Bot Verification [ajouronline.com]
- 6. researchgate.net [researchgate.net]
- 7. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 8. Pointers for Better Pre-emergent Herbicide Performance - Citrus Industry Magazine [citrusindustry.net]
Safety Operating Guide
Proper Disposal of Norflurazon: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Norflurazon is critical for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is paramount due to the chemical's persistence in soil, potential for groundwater contamination, and high toxicity to aquatic organisms.[1][2][3][4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[2][5] All handling of this compound waste should be conducted in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature of the waste: unused product, contaminated materials, or empty containers.
Unused or Excess this compound Product
-
Prioritize Use: The most environmentally sound approach is to use any excess this compound according to its labeled instructions.[5][6] Avoid mixing more than is needed for your application.
-
Hazardous Waste Disposal: If the product cannot be used, it must be treated as hazardous waste.[4][5]
-
Do not pour this compound down the drain or dispose of it in regular trash.[6][7] This can lead to contamination of waterways, as many wastewater treatment facilities are not equipped to remove such chemicals.[6]
-
Contact Professionals: Arrange for disposal through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office. They can provide guidance on proper packaging, labeling, and pickup.[4][8]
-
Storage: While awaiting disposal, store the unwanted this compound in its original, tightly sealed container in a designated, secure, and well-ventilated hazardous waste storage area.[1]
-
Contaminated Labware and Materials
-
Collection: Any materials such as gloves, filter paper, or absorbent pads that have come into contact with this compound should be collected in a compatible, clearly labeled hazardous waste container.[1]
-
Spill Cleanup: In the event of a spill, contain the material to prevent it from spreading or entering drains.[1]
Empty this compound Containers
-
Decontamination: Do not reuse empty this compound containers for any purpose.[1][6][7]
-
Triple Rinse: The standard procedure for decontaminating empty pesticide containers is to triple rinse them.[7][9] Fill the container approximately one-quarter full with water, securely replace the lid, and shake vigorously. Empty the rinsate into a designated waste container for later disposal as hazardous waste. Repeat this process two more times.[7]
-
-
Final Disposal: Once triple-rinsed, puncture the container to prevent reuse.[7][9] It can then typically be disposed of in a sanitary landfill, or through incineration if permitted by local, state, and federal regulations.[9][10] Always confirm the appropriate disposal method with your EHS office or local waste management authority.
Quantitative Data Summary
While specific disposal parameters are dictated by regulations, the following toxicological data underscores the importance of proper handling and disposal to mitigate environmental risk.
| Parameter | Organism | Value | Reference |
| 96-hour LC50 | Rainbow Trout | 8.1 ppm | [1] |
| 48-hour EC50 | Daphnia Magna (Water Flea) | > 15 ppm | [1] |
| 5-day EC50 | Green Algae | 13 ppb | [1] |
| 14-day LD50 | Bobwhite Quail | > 1000 mg/kg | [1] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms. LD50 (Lethal Dose, 50%): The amount of a substance that is lethal to 50% of the test animals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a guide and does not replace the need to consult the Safety Data Sheet (SDS) for this compound and to comply with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. epa.gov [epa.gov]
- 7. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 9. herbiguide.com.au [herbiguide.com.au]
- 10. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Norflurazon: A Guide to Safe Handling and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Researchers
Norflurazon, a bleaching herbicide used to control grass and broadleaf weeds, requires careful handling in a laboratory setting to mitigate potential health risks. This guide provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), safe handling protocols, and emergency procedures to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The last line of defense against pesticide exposure is the correct selection and use of PPE.[1] It is crucial to always consult the product-specific Safety Data Sheet (SDS) for the most accurate and up-to-date recommendations.
| PPE Category | Minimum Requirements | Recommended for High-Exposure Scenarios |
| Hand Protection | Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[2] | Double-gloving with a lighter disposable glove underneath the primary chemical-resistant glove.[3] |
| Eye and Face Protection | Safety glasses with brow and side shields for low-exposure situations.[2][4] | Snug-fitting, non-fogging chemical goggles or a full-face shield.[2] A face shield can be worn over goggles for maximum protection.[2] |
| Body Protection | Long-sleeved shirt and long pants.[4] | A clean, dry protective suit or coveralls that covers the entire body from wrists to ankles.[2] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[2] |
| Footwear | Closed-toe shoes.[4] | Chemical-resistant boots. Pants should be worn over the top of the boots.[3] |
| Respiratory Protection | Not typically required for low-level exposure in a well-ventilated area. | A respirator is recommended during any lengthy exposure or when there is a high risk of inhaling dust or aerosols, especially during mixing or loading of highly toxic pesticides.[2] Always wear a respirator when dusts are generated.[5] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated place away from direct sunlight, heat sources, and incompatible materials.[6]
-
The storage area should be locked and inaccessible to unauthorized personnel.[6]
-
Do not store food, beverages, or tobacco products in the storage area.[7]
Handling and Use:
-
Ensure good ventilation in the work area.[6] Use of a local exhaust or fume hood is recommended.
-
Avoid contact with eyes, skin, and clothing.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly with soap and water after handling.[7]
-
When mixing or diluting, do so in a designated area, preferably within a chemical fume hood.
Emergency Procedures
A clear and practiced emergency plan is essential for responding effectively to accidents.
Spill Response:
-
Isolate the area: For solids, isolate the spill area for at least 25 meters (75 feet) in all directions.[8][9]
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Personal Protection: Before cleaning up, don the appropriate PPE, including respiratory protection.
-
Containment: Prevent the spill from spreading or entering drains or waterways.[7]
-
Cleanup:
-
For dry spills, carefully sweep or scoop the material into a clean, dry, and labeled container.[9] Avoid generating dust.[5]
-
For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to absorb the spill.[9]
-
Scrub the area with a hard water detergent and pick up the wash liquid with additional absorbent.[7]
-
-
Disposal: Place all contaminated materials into a sealed, labeled container for proper disposal.[7]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[3] Rinse the affected skin area with plenty of water.[5]
-
Inhalation: Move the person to fresh air.[5] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Call a poison control center or doctor immediately for treatment advice.[10] Do not induce vomiting unless told to do so by a medical professional.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal:
-
Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Container Disposal:
-
Triple Rinse: Completely empty the container. Then, rinse the container three times with an appropriate solvent (e.g., water), pouring the rinsate into the application equipment or a designated waste container.[11]
-
Render Unusable: Puncture and flatten the container to prevent reuse.
-
Dispose: Dispose of the empty container in a sanitary landfill or by incineration, if allowed by state and local authorities.[8] Never reuse an empty pesticide container.[12]
This compound Handling Workflow
References
- 1. Pesticide use and personal protective equipment [health.vic.gov.au]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. apps.msuextension.org [apps.msuextension.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 8. This compound | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 12. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
